molecular formula C25H48N2O9 B15621764 (R)-Tco4-peg7-NH2

(R)-Tco4-peg7-NH2

Cat. No.: B15621764
M. Wt: 520.7 g/mol
InChI Key: AYKIHIIYDUHCDH-NIJNPSKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tco4-peg7-NH2 is a useful research compound. Its molecular formula is C25H48N2O9 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H48N2O9

Molecular Weight

520.7 g/mol

IUPAC Name

[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+/t24-/m0/s1

InChI Key

AYKIHIIYDUHCDH-NIJNPSKESA-N

Origin of Product

United States

Foundational & Exploratory

(R)-Tco4-peg7-NH2: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Tco4-peg7-NH2 is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. It incorporates a strained trans-cyclooctene (B1233481) (TCO) moiety, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. The TCO group is a key component for bioorthogonal chemistry, specifically participating in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the efficient and selective labeling of biomolecules in complex biological environments without the need for cytotoxic catalysts.

The PEG7 spacer enhances the solubility and bioavailability of the molecule while providing a flexible linker that minimizes steric hindrance during conjugation. The terminal amine group (NH2) allows for the covalent attachment of this linker to various substrates, such as proteins, peptides, or other molecules, through standard amine-reactive chemistries. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and data presented for clarity and ease of use by researchers.

Chemical Structure and Properties

While the precise stereochemical structure of the "(R)-Tco4" moiety is not consistently published across public sources, the general structure consists of a trans-cyclooctene ring. The molecule's key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H48N2O9--INVALID-LINK--
Molecular Weight 520.66 g/mol --INVALID-LINK--, --INVALID-LINK--
Purity > 95%--INVALID-LINK--
Appearance Not specified (often a colorless oil or solid)General knowledge
Solubility Soluble in DMSO, DMFGeneral knowledge of similar compounds
Storage Conditions Store at -20°C, keep dry and in the dark.--INVALID-LINK--

Mechanism of Action: TCO-Tetrazine Ligation

The primary application of this compound revolves around the highly efficient and bioorthogonal TCO-tetrazine ligation. This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, where the electron-rich TCO (dienophile) reacts rapidly with an electron-deficient tetrazine (diene). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This reaction is notable for its extremely fast kinetics, with second-order rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO TCO-functionalized Molecule (this compound conjugate) Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate iEDDA Cycloaddition Tetrazine Tetrazine-functionalized Molecule Tetrazine->Conjugate N2 Nitrogen Gas (N2) Conjugate->N2 Retro-Diels-Alder Experimental_Workflow cluster_prep Protein Preparation cluster_functionalization Tetrazine Functionalization cluster_click TCO Click Reaction Buffer_Exchange Buffer Exchange into Amine-Free Buffer Add_Tetrazine_NHS Add Tetrazine-NHS Ester Buffer_Exchange->Add_Tetrazine_NHS Incubate_1 Incubate 1 hr at RT Add_Tetrazine_NHS->Incubate_1 Quench_1 Quench Reaction Incubate_1->Quench_1 Purify_1 Purify via Desalting Column Quench_1->Purify_1 Add_TCO Add this compound Conjugate Purify_1->Add_TCO Incubate_2 Incubate 0.5-2 hrs at RT Add_TCO->Incubate_2 Purify_2 Purify via SEC or Dialysis Incubate_2->Purify_2 Final_Product Purified Protein Conjugate Purify_2->Final_Product

The Role of (R)-Tco4-peg7-NH2 in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Tco4-peg7-NH2 is a heterobifunctional linker at the forefront of bioconjugation, enabling researchers to covalently connect molecules with high efficiency and specificity. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

At its core, this compound is a molecular tool designed for "click chemistry," a class of reactions known for their speed, selectivity, and biocompatibility. It features three key components: a trans-cyclooctene (B1233481) (TCO) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (NH2). This trifecta of functional groups makes it a versatile reagent for a wide array of research applications, from fundamental cell biology to the development of novel therapeutics.

The primary application of this compound revolves around the inverse-electron-demand Diels-Alder (iEDDA) reaction. The highly strained TCO ring reacts with exceptional speed and specificity with a tetrazine-containing molecule, forming a stable covalent bond without the need for cytotoxic catalysts.[1][2] This bioorthogonal reaction is central to its utility in complex biological environments, including live cells and in vivo models.[1][3]

The amine group provides a reactive handle for attaching the linker to biomolecules or surfaces that contain carboxylic acid groups. This is typically achieved through a carbodiimide-mediated reaction, such as with EDC and NHS, to form a stable amide bond.[4][5] The PEG7 linker enhances the hydrophilicity of the molecule, which improves solubility, reduces non-specific binding, and minimizes steric hindrance during conjugation.[6][7][8]

Key research applications of this compound and similar TCO-PEG-Amine linkers include:

  • Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers with targeting ligands to enhance delivery to specific cell types.[9][10]

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG linker can improve the stability and pharmacokinetic properties of the ADC.[11][12]

  • Molecular Imaging: Attaching imaging agents (e.g., fluorescent dyes, PET probes) to biomolecules for in vitro and in vivo tracking.[3][13]

  • PROTACs: Serving as a linker in the synthesis of proteolysis-targeting chimeras.[14]

  • Bioconjugation: Covalently linking proteins, peptides, or other biomolecules for a variety of research purposes.[6][10]

Quantitative Data

The performance of this compound is underpinned by the rapid kinetics of the TCO-tetrazine ligation. The following tables summarize key quantitative data for this class of reactions.

ParameterValueNotes
Molecular Formula C25H48N2O9
Molecular Weight 520.66 g/mol
Solubility Soluble in water and DMSOThe PEG7 linker significantly enhances aqueous solubility.
Storage -20°C, desiccatedTCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) over time, so proper storage is crucial for maintaining reactivity.[15]
Purity >95%Typically verified by HPLC.

Table 1: Physicochemical Properties of this compound.[16]

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Inverse-Electron-Demand Diels-Alder TCO + Tetrazine 10³ - 10⁶
Strain-Promoted Alkyne-Azide CycloadditionCyclooctyne + Azide10⁻¹ - 10¹
Staudinger LigationPhosphine + Azide10⁻³ - 10⁻²
Oxime/Hydrazone LigationAldehyde/Ketone + Aminooxy/Hydrazine10⁻³ - 10⁻²

Table 2: Comparative Reaction Kinetics of Common Bioorthogonal Reactions. The TCO-tetrazine ligation exhibits significantly faster kinetics than other common click chemistry reactions, enabling efficient conjugation at low concentrations.[17][18][19] The exact rate can vary based on the substituents on both the TCO and tetrazine.[20][21]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein via EDC/NHS Chemistry

This two-step protocol describes the activation of a protein's carboxylic acid groups followed by conjugation to the amine group of the TCO linker.

Materials:

  • Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein is a common starting point.

    • Incubate for 15 minutes at room temperature.[2]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS. This prevents unwanted side reactions with the amine linker.

  • Conjugation to this compound:

    • Immediately add this compound to the activated protein solution. A 20- to 50-fold molar excess of the amine-linker over the protein is recommended.

    • Incubate for 2 hours at room temperature.[22][23]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any remaining activated carboxyl groups.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis. The mass of the protein should increase by the molecular weight of the attached linker(s).

Protocol 2: TCO-Tetrazine Ligation for Protein-Small Molecule Conjugation

This protocol describes the "click" reaction between the TCO-modified protein from Protocol 1 and a tetrazine-functionalized small molecule (e.g., a fluorescent dye or a drug).

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Ligation Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-protein is a good starting point to ensure complete labeling.[24]

    • Incubate for 30-60 minutes at room temperature. The reaction is often visually apparent by the disappearance of the characteristic pink/red color of the tetrazine.[24][25]

  • Purification:

    • Purify the final conjugate using SEC to remove any unreacted tetrazine-functionalized molecule and other impurities.

  • Analysis:

    • Analyze the purified conjugate by UV-Vis spectroscopy to confirm the presence of both the protein and the conjugated molecule (if it has a chromophore).

    • Further characterization can be performed using mass spectrometry or other relevant analytical techniques.

Mandatory Visualizations

G cluster_activation Step 1: Activation of Carboxyl Group cluster_conjugation Step 2: Amine Conjugation Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (Amine-Reactive Ester) Protein_COOH->Activated_Protein Activation (pH 4.7-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Protein TCO_Protein TCO-PEG-Protein (Stable Amide Bond) Activated_Protein->TCO_Protein Conjugation (pH 7.2-7.5) TCO_PEG_NH2 This compound TCO_PEG_NH2->TCO_Protein

Workflow for Amine-Carboxyl Conjugation.

G cluster_reaction Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction TCO_Protein TCO-Functionalized Biomolecule Bioconjugate Stable Bioconjugate TCO_Protein->Bioconjugate Click Reaction (Catalyst-Free, pH 6-9) Tetrazine_Payload Tetrazine-Functionalized Payload (e.g., Dye, Drug) Tetrazine_Payload->Bioconjugate N2 N₂ Gas Bioconjugate->N2 Release

Core Chemistry: The TCO-Tetrazine Ligation.

G cluster_workflow Pre-Targeted Live-Cell Imaging Workflow A 1. Introduce TCO-modified targeting agent (e.g., antibody) to live cells. B 2. Allow targeting agent to bind to cell surface receptor and wash away unbound agent. A->B C 3. Add tetrazine-functionalized fluorescent probe. B->C D 4. Rapid in situ 'click' reaction occurs on the cell surface. C->D E 5. Image fluorescently labeled cells. D->E

Experimental Workflow for Pre-Targeting Applications.

References

A Technical Guide to (R)-Tco4-peg7-NH2: Mechanism and Application in Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of (R)-Tco4-peg7-NH2, a key reagent in the field of bioorthogonal chemistry. The core mechanism of action for this molecule is not the commonly known strain-promoted azide-alkyne cycloaddition (SPAAC), but rather the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction. As a trans-cyclooctene (B1233481) (TCO) derivative, this compound reacts with tetrazine partners to form a stable covalent bond in a catalyst-free manner. This reaction is distinguished by second-order rate constants that are orders of magnitude faster than other click chemistry reactions, making it ideal for applications requiring high efficiency at low concentrations, such as in vivo imaging and targeted drug delivery. This document details the IEDDA mechanism, presents a comparative analysis of reaction kinetics, provides detailed experimental protocols for bioconjugation, and illustrates a practical application workflow for pretargeted therapy.

Introduction to Bioorthogonal Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, often biological, conditions[1]. A key advancement in this field is the development of bioorthogonal reactions—chemical ligations that can proceed within living systems without interfering with native biochemical processes[2]. These reactions have become indispensable tools in chemical biology, drug discovery, and materials science[].

The most prominent bioorthogonal reactions include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, which is highly efficient but limited in live-cell applications due to the cytotoxicity of the copper catalyst[1].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (B158145) reacts with an azide. The reaction is driven by the release of ring strain, making it suitable for biological environments[2][][4].

  • Inverse-Electron-Demand Diels-Alder (IEDDA): An exceptionally fast reaction between an electron-poor diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO)[5][6].

The reagent This compound is a molecule designed for the IEDDA reaction. Its structure consists of three key components:

  • A (R)-Tco4 Core: The reactive moiety is (E)-cyclooct-4-ene, a trans-cyclooctene (TCO) isomer. The inherent ring strain of this trans-double bond makes it a highly reactive dienophile for the IEDDA reaction[7][8].

  • A PEG7 Linker: A seven-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer, improving aqueous solubility and providing steric separation between the reactive TCO group and the molecule to which it is conjugated.

  • An Amine (NH2) Handle: A terminal primary amine provides a versatile functional group for covalent attachment to biomolecules or surfaces, typically through amide bond formation with carboxylic acids or reactions with NHS esters.

Core Mechanism of Action: The TCO-Tetrazine IEDDA Reaction

The mechanism of action for this compound is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized partner[][10]. This reaction proceeds in two distinct, rapid steps:

  • [4+2] Cycloaddition: The electron-poor tetrazine (the diene) and the strained, electron-rich trans-cyclooctene (the dienophile) undergo a concerted [4+2] cycloaddition to form an unstable, bicyclic intermediate[6][10].

  • Retro-Diels-Alder Elimination: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas. This release of gas drives the reaction to completion and results in the formation of a highly stable dihydropyridazine (B8628806) linkage[][10].

The bioorthogonality of this reaction is superb, as both the TCO and tetrazine groups are abiotic and exhibit exclusive mutual reactivity, showing no cross-reactivity with functional groups present in biological systems[11].

IEDDA_Mechanism TCO TCO (Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder Elimination N2 N₂ Gas Intermediate->N2

Mechanism of the TCO-Tetrazine IEDDA ligation.

Quantitative Kinetic Analysis

The efficacy of a click reaction is best quantified by its second-order rate constant (k₂), which measures the reaction speed. The TCO-tetrazine ligation is renowned for its unparalleled kinetics, significantly outpacing both SPAAC and CuAAC reactions. While specific kinetic data for the this compound isomer is not publicly available, the table below summarizes reported rate constants for representative reagents from each major class of click chemistry, demonstrating the kinetic superiority of the IEDDA reaction.

Click Reaction Type Reactive Partners Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Features
IEDDA TCO + Tetrazine 800 - 750,000 [6][12][13]Exceptionally fast, catalyst-free, bioorthogonal, irreversible (N₂ release). Ideal for in vivo applications.
SPAAC Cyclooctyne (e.g., DBCO) + Azide ~0.6 - 2.0 [11][14]Catalyst-free, bioorthogonal, good kinetics but significantly slower than IEDDA.
CuAAC Terminal Alkyne + Azide 10 - 10,000 [6]High yielding and reliable, but requires a cytotoxic copper catalyst, limiting in vivo use.

Note: Reaction rates are highly dependent on the specific structures of the reactants, solvent, and temperature.

Experimental Protocols

The terminal amine group of this compound allows for its straightforward conjugation to biomolecules. Below are two representative protocols: first, for labeling a protein with the TCO moiety, and second, for the subsequent bioorthogonal reaction with a tetrazine probe.

Protocol 1: Covalent Labeling of a Protein with this compound

This protocol describes the attachment of the TCO group to available carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) of a target protein using EDC/NHS chemistry.

Materials:

  • Target protein with accessible carboxyl groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: MES or PBS, pH 6.0-7.2

  • Quenching Buffer: e.g., 50 mM Tris or hydroxylamine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

  • Anhydrous DMSO

Methodology:

  • Reagent Preparation:

    • Equilibrate the protein into the Reaction Buffer using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

    • Prepare a 100 mM stock solution of NHS in anhydrous DMSO.

    • Prepare a 100 mM stock solution of EDC in anhydrous DMSO immediately before use.

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • To the protein solution, add the NHS stock solution to a final concentration of 5 mM.

    • Add the EDC stock solution to a final concentration of 10 mM.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated protein. A 10- to 20-fold molar excess of the TCO reagent over the protein is recommended as a starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Buffer and incubating for 30 minutes.

    • Remove excess, unreacted this compound and other reagents by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the TCO-labeled protein with a fluorescent tetrazine and measuring absorbance/fluorescence.

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine Probe

This protocol describes the IEDDA click reaction between the newly synthesized TCO-protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or a biotin (B1667282) tag).

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized probe

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO (if needed to dissolve the tetrazine probe)

Methodology:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in PBS at a desired concentration (e.g., 1 mg/mL).

    • Dissolve the tetrazine probe in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Ligation Reaction:

    • Add the tetrazine probe stock solution to the TCO-labeled protein solution. A slight molar excess (1.5- to 5-fold) of the tetrazine probe over the TCO groups is typically sufficient due to the rapid kinetics.

    • Incubate at room temperature. The reaction is often complete within 5-30 minutes[10]. Reaction progress can sometimes be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine[10].

  • Purification (Optional):

    • If necessary, remove the excess tetrazine probe via SEC or dialysis. For many applications, the reaction is clean enough that purification is not required, and the small amount of excess probe can be washed away in subsequent experimental steps.

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE (to observe the mass shift or fluorescence if a fluorescent probe was used), mass spectrometry, or functional assays relevant to the attached probe.

Application Workflow: Pretargeted Drug Delivery

The unparalleled speed of the TCO-tetrazine ligation makes it the gold standard for in vivo pretargeting strategies[11][15]. In this approach, a slow-clearing targeting vector (e.g., an antibody) modified with TCO is administered first, followed by a small, fast-clearing tetrazine-drug conjugate. This maximizes the therapeutic window by concentrating the toxic payload at the target site while minimizing systemic exposure.

Pretargeting_Workflow cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) Step1 Step 1: Administer TCO-Antibody Conjugate Step2 Step 2: Antibody accumulates at tumor site Step1->Step2 Step3 Step 3: Unbound TCO-Antibody clears from circulation Step2->Step3 Tumor Tumor Cells Step2->Tumor Binding Step4 Step 4: Administer Tetrazine-Drug Conjugate Step3->Step4 Step5 Step 5: Tetrazine-Drug rapidly finds TCO-Antibody at tumor Step4->Step5 Reaction In Vivo Click Reaction: TCO + Tetrazine-Drug Step5->Reaction Ligation Reaction->Tumor Drug Release & Therapeutic Effect

Workflow for pretargeted drug delivery using TCO-tetrazine ligation.

Conclusion

This compound is a highly advanced chemical tool for bioorthogonal conjugation. Its mechanism of action, the inverse-electron-demand Diels-Alder reaction with tetrazines, provides researchers with access to the fastest catalyst-free click reaction currently available. The combination of a highly reactive TCO core, a solubilizing PEG linker, and a versatile amine handle makes this reagent exceptionally well-suited for demanding applications in drug development, diagnostic imaging, and fundamental biological research where speed and biocompatibility are paramount.

References

The Role of TCO-PEG4 in Bioorthogonal Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO) group, particularly when functionalized with a polyethylene (B3416737) glycol (PEG) spacer, has emerged as a powerhouse in the field of bioorthogonal chemistry. This guide provides a comprehensive overview of the TCO-PEG4 group and its central role in driving highly efficient and specific bioconjugation reactions. We will delve into the core principles of its reactivity, provide quantitative kinetic data, detail experimental protocols, and visualize key workflows, offering a practical resource for researchers in drug development and chemical biology.

The primary utility of the TCO moiety lies in its exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazine (B1199680) (Tz) derivatives.[1][2] This "click chemistry" reaction is characterized by its extraordinary speed, biocompatibility, and orthogonality, meaning it proceeds within complex biological systems without interfering with native biochemical processes.[1][3] The inclusion of a four-unit PEG spacer (PEG4) enhances the aqueous solubility of the TCO group, reduces steric hindrance, and can minimize aggregation of labeled biomolecules, making it a highly versatile tool for a wide range of applications.[4][5]

Core Principles of TCO-Tetrazine Ligation

The reaction between a TCO group and a tetrazine is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][6] This reaction is notable for several key features:

  • Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6][7] This allows for efficient labeling at low concentrations, which is crucial for in vivo applications.[7]

  • Biocompatibility: The reaction proceeds readily in aqueous media under physiological conditions (pH 7.0-8.5) and at room temperature, without the need for cytotoxic catalysts like copper.[3][4]

  • High Specificity: TCO and tetrazine groups are abiotic and do not cross-react with endogenous functional groups found in biomolecules, ensuring highly specific labeling.[3][4]

  • Stability: The resulting dihydropyridazine linkage is highly stable under biological conditions. While TCO derivatives can be susceptible to isomerization and reactions with thiols, the methyl-substituted tetrazines often used in conjunction with TCO-PEG4 exhibit good stability in aqueous media.[1]

Quantitative Data: Reaction Kinetics and Stability

The choice of specific TCO and tetrazine derivatives can significantly impact the reaction rate and stability of the reactants. The following tables summarize key quantitative data for TCO-tetrazine ligations.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
TCO3,6-diphenyl-s-tetrazine~1,000 - 2,000[7][8]
sTCO (strained TCO)3,6-diphenyl-s-tetrazine~160,000[7]
TCO-PEG4Methyl-substituted tetrazine~1,000[9]
TCO3,6-dipyridyl-s-tetrazine(70 ± 2) x 10³[7]
d-TCO (dioxolane-fused TCO)3,6-dipyridyl-s-tetrazine366,000 (± 15,000)[10]
CompoundConditionStabilityReference(s)
Methyl-substituted tetrazinesAqueous mediaGood stability[1]
Hydrogen-substituted tetrazinesAqueous mediaLess stable, prone to degradation[1][9]
TCO derivativesGeneralSusceptible to isomerization (light, heat) and reaction with thiols[1]
d-TCOHuman serum (room temp, 4 days)> 97% trans-isomer remaining[7]
dcTCOPBS (37 °C, 4 days)99% TCO remaining[11]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are generalized yet detailed methodologies for protein labeling with TCO-PEG4-NHS ester and the subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling of a Protein with TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO-PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • TCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or a similar buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% to maintain protein integrity.[12]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice with gentle mixing.[4][13]

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[4][13]

  • Purification: Remove excess, unreacted TCO-PEG4-NHS ester and other small molecules using a desalting column or dialysis against the desired storage buffer.[4]

  • Characterization: Determine the concentration of the purified TCO-labeled protein using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined by mass spectrometry.

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine-Functionalized Molecule

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or imaging agent).

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography column)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add a 1.1 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein solution.[14][15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[15]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography or other suitable methods based on the properties of the conjugate.[15]

  • Analysis: Analyze the final conjugate using techniques such as SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.[15]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows where TCO-PEG4 plays a crucial role.

G cluster_0 Pre-Targeting Cancer Therapy Workflow A 1. Administration of TCO-PEG4-Antibody Conjugate B 2. Antibody Accumulation at Tumor Site A->B C 3. Clearance of Unbound Antibody from Circulation B->C D 4. Administration of Tetrazine-Labeled Payload (e.g., Radionuclide, Drug) C->D E 5. Rapid In Vivo 'Click' Reaction at Tumor Site D->E F 6. Clearance of Unbound Tetrazine-Payload E->F G 7. Targeted Therapy or Imaging F->G

Pre-Targeting Cancer Therapy Workflow

G cluster_1 Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_2 Step 1: Antibody Functionalization cluster_3 Step 2: Bioorthogonal Ligation cluster_4 Step 3: Purification and Analysis A Monoclonal Antibody C TCO-PEG4-Antibody A->C Amine Coupling B TCO-PEG4-NHS Ester B->C E Antibody-Drug Conjugate (ADC) C->E IEDDA Reaction D Tetrazine-Drug Conjugate D->E F Purification (e.g., SEC) E->F G Characterization (e.g., MS, HPLC) F->G

Antibody-Drug Conjugate (ADC) Synthesis Workflow

G cluster_0 Mechanism of TCO-Tetrazine IEDDA Reaction A trans-Cyclooctene (TCO) (Electron-Rich Dienophile) C [4+2] Cycloaddition A->C B 1,2,4,5-Tetrazine (Tz) (Electron-Poor Diene) B->C D Unstable Bicyclic Intermediate C->D E Retro-Diels-Alder Reaction D->E F Stable Dihydropyridazine Product E->F G Nitrogen Gas (N₂) E->G

Mechanism of TCO-Tetrazine IEDDA Reaction

References

The Pivotal Role of the PEG7 Linker in PROTAC Molecule Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its function. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, and specifically the 7-unit PEG linker (PEG7), play a multifaceted role in optimizing PROTAC efficacy. This technical guide provides a comprehensive overview of the function of the PEG7 linker, supported by quantitative data from analogous PEG-based PROTACs, detailed experimental protocols, and visual diagrams to elucidate key concepts and pathways. While direct comparative studies isolating the performance of a PEG7 linker are not extensively published, this guide extrapolates from available data on varying PEG linker lengths to provide a robust understanding of its expected impact.

The Core Function of the Linker in PROTACs

The linker is not a passive spacer but an active component that significantly influences the physicochemical properties and biological activity of a PROTAC molecule.[1][2] Its length, composition, and flexibility are critical determinants of successful ternary complex formation—the crucial event where the PROTAC brings the target protein and the E3 ligase into close proximity.[3] An optimal linker facilitates productive ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.

A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to an unstable or unproductive complex where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination by the E3 ligase.[4]

The Specific Role of the PEG7 Linker

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their unique properties.[2][5] A PEG7 linker, composed of seven repeating ethylene (B1197577) glycol units, offers a specific set of advantages:

  • Hydrophilicity and Solubility: PEG linkers are inherently hydrophilic, which can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules.[2][6] This enhanced solubility is crucial for both in vitro assays and in vivo applications, improving bioavailability.[7]

  • Flexibility and Conformational Freedom: The flexible nature of the PEG chain allows the PROTAC molecule to adopt a wide range of conformations. This "entropic spring" effect increases the probability of achieving a productive ternary complex geometry.[8]

  • Optimized Length: A PEG7 linker provides a substantial yet defined spacer length. While the optimal linker length is target- and E3 ligase-dependent, a linker in this range is often long enough to span the distance between the target protein and the E3 ligase without being excessively long, which could decrease the stability of the ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity, making it a suitable component for therapeutic agents.[6]

Quantitative Impact of PEG Linkers on PROTAC Performance

Table 1: Illustrative Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[9]

Table 2: Illustrative Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data from a study by Cyrus et al. on ERα-targeting PROTACs with varying atom chain lengths. While not exclusively PEG, this demonstrates the principle of optimal linker length.

Based on these trends, a PEG7 linker, with its intermediate length and high flexibility, would be rationally designed to achieve a favorable balance of solubility, permeability, and potent degradation efficacy.

Key Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by PROTACs and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG7 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BTK) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary PolyUb_POI Polyubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Protein Fragments Proteasome->Degraded Degradation BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Degradation BTK Degradation BTK->Degradation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ras Ras/Raf/MEK/ERK Pathway PKC->Ras NFkB NF-κB Pathway PKC->NFkB Proliferation Cell Proliferation & Survival Ras->Proliferation NFkB->Proliferation PROTAC BTK-targeting PROTAC (with PEG7 Linker) PROTAC->BTK Induces

References

(R)-Tco4-peg7-NH2 for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the key ternary complex (POI-PROTAC-E3 ligase).[3][4]

This technical guide focuses on the role and application of (R)-Tco4-peg7-NH2, a specific type of PROTAC linker. This linker features a polyethylene (B3416737) glycol (PEG) chain of seven units, providing flexibility and favorable physicochemical properties. It is functionalized with a trans-cyclooctene (B1233481) (TCO) group on one end and an amine (NH2) group on the other. The TCO group allows for highly efficient and specific "click chemistry" reactions with tetrazine-containing molecules, offering a modular approach to PROTAC synthesis. The terminal amine group provides a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand.

While specific degradation data for PROTACs utilizing the precise this compound linker is not extensively published, this guide will draw upon data from studies of PROTACs with varying PEG linker lengths to illustrate the critical impact of linker composition on degradation activity. We will provide a comprehensive overview of the underlying principles, detailed experimental protocols for characterization, and quantitative data from relevant examples.

Core Principles of PEG Linkers in PROTACs

PEG linkers are among the most commonly used linkers in PROTAC design, with some estimates suggesting they are used in over half of reported PROTACs.[3] Their popularity stems from several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[3]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across the cell membrane.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short may prevent the two proteins from coming together, while an overly long linker might lead to unproductive binding modes.

The length of the PEG linker is a parameter that is systematically varied during PROTAC optimization to achieve maximal degradation efficacy (Dmax) at the lowest possible concentration (DC50).

Quantitative Data on PEG Linker Impact

The following tables summarize data from studies where the length of the PEG linker was systematically varied, demonstrating the profound effect of linker length on PROTAC performance for different protein targets.

Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs [4]

Linker Atom Chain LengthDC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [4]

Linker Atom Chain LengthDC50 (nM)Dmax (%)
< 12No degradation observed-
21396
2929276

Table 3: Degradation Potency of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [4]

Linker Atom Chain LengthDegradation Efficacy
ShortLow
OptimalHigh
LongReduced

Note: Specific DC50 and Dmax values for the CDK9-targeting PROTACs were not provided in the source, but the trend of an optimal linker length was clearly demonstrated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action for PROTACs and a typical experimental workflow for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Start Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis WB Western Blotting Lysis->WB Ternary Ternary Complex Formation Assay (e.g., SPR, AlphaLISA) Lysis->Ternary Ubiquitin Ubiquitination Assay (in vitro / in cell) Lysis->Ubiquitin Analysis Data Analysis (DC50, Dmax) WB->Analysis

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.[5]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: After further washes, apply the ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[5][7]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.[8][9]

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)

  • Recombinant, purified protein of interest (POI)

  • Biotinylated-Ubiquitin

  • ATP

  • PROTAC of interest

  • Assay buffer

  • Detection reagents (e.g., AlphaLISA beads, antibodies for Western blot)

Methodology (AlphaLISA format):

  • Reaction Setup: In a microplate, combine the E3 ligase, the POI, and the PROTAC at various concentrations.[9]

  • Initiate Ubiquitination: Add a master mix containing E1, E2, ATP, and biotinylated-ubiquitin to initiate the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).[8]

  • Detection: Stop the reaction and add AlphaLISA acceptor beads that bind to the POI (e.g., via an affinity tag) and streptavidin-coated donor beads that bind to the biotinylated-ubiquitin.[9]

  • Signal Measurement: After incubation in the dark, read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of ubiquitinated POI.[9]

Ternary Complex Formation Assay

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding PROTAC efficacy.[10][11] Several biophysical techniques can be used.

Methodology (Surface Plasmon Resonance - SPR): [12]

  • Chip Preparation: Immobilize a high-affinity antibody for a tag on the E3 ligase (e.g., anti-GST) onto the sensor chip.

  • Ligand Capture: Inject the tagged E3 ligase over the chip surface to capture it.

  • Analyte Injection: Inject a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC over the chip surface.

  • Binding Measurement: Measure the binding response in real-time. The formation of the ternary complex will result in a concentration-dependent increase in the SPR signal.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation. The cooperativity of the complex can also be calculated.[12]

Conclusion

The linker component of a PROTAC is a critical design element that dictates its overall efficacy. While this compound represents a modern linker with advantageous properties for modular PROTAC synthesis via click chemistry, the principles of linker optimization, particularly length, remain universally important. The data presented for PROTACs with varying PEG linker lengths underscore the necessity of empirical testing to identify the optimal linker for a given target and E3 ligase pair. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and optimization of novel PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

The TCO-Tetrazine Ligation: An In-Depth Technical Guide to Bioorthogonal Chemistry's Power Couple

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and in vivo chemistry has been revolutionized by the advent of bioorthogonal reactions, among which the TCO-tetrazine ligation stands out for its exceptional speed, specificity, and biocompatibility. This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine chemistry, offering a deep dive into its mechanism, quantitative kinetic data, detailed experimental protocols, and its applications in cutting-edge research and drug development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

At the heart of the TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2][3] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[2] This initial [4+2] cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate.[2] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas.[3] The final product is a stable dihydropyridazine, which can exist in different tautomeric forms.[3]

A key advantage of this reaction is that it proceeds without the need for a catalyst, such as copper, which can be cytotoxic and is often required for other "click chemistry" reactions.[4] This catalyst-free nature makes the TCO-tetrazine ligation particularly well-suited for applications in living systems.[3][4]

TCO_Tetrazine_Mechanism TCO trans-Cyclooctene (TCO) (Electron-rich Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-determining) Tetrazine 1,2,4,5-Tetrazine (Electron-deficient Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Quantitative Data: A Comparative Look at Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction.[5] These rates can vary significantly depending on the specific structures of the TCO and tetrazine derivatives used. The tables below summarize key kinetic data and reaction conditions to aid in the selection of the optimal pairing for a given application.

Table 1: Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,0009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1,000Aqueous Media[6]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[6]
ATTO-tetrazinesTCOup to 1,000PBS, 37°C[7][8]
3,6-dipyridyl-s-tetrazined-TCO366,000 (± 15,000)Water, 25°C[9]
Me4Pyr-TzTCO-PEG₄69,400DPBS[9]

Table 2: General Reaction Parameters

ParameterRecommended ConditionsNotes
pH 6.0 - 9.0The reaction is largely insensitive to pH within this physiological range.[3]
Temperature 4°C, 25°C (Room Temperature), or 37°CThe reaction is typically fast at room temperature, but can be performed at 4°C for extended periods or at 37°C for accelerated rates.[7]
Solvents Aqueous buffers (e.g., PBS), DMSO, DMFThe reaction is robust in a variety of aqueous and organic solvents.[3] Stock solutions are often prepared in anhydrous DMSO or DMF.[6]
Stoichiometry Slight molar excess of tetrazine (1.05 - 1.5 fold)A slight excess of one reactant can help drive the reaction to completion.[10]

Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for common applications of TCO-tetrazine ligation.

General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine moieties, respectively.[10][11]

Materials:

  • TCO-labeled Protein A in an appropriate buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled Protein B in an appropriate buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns

  • Size-exclusion chromatography (SEC) system (optional)

Procedure:

  • Preparation of Reactants: Ensure both TCO-labeled Protein A and Tetrazine-labeled Protein B are in a compatible reaction buffer. If the buffers contain primary amines (e.g., Tris), a buffer exchange into PBS is recommended.

  • Reaction Setup: Mix the TCO-labeled Protein A and Tetrazine-labeled Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05 to 1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[10]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle rotation.[10] For less reactive pairs or to minimize potential degradation, the incubation can be extended to 2 hours or performed overnight at 4°C.

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored by UV-Vis spectrophotometry by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[11]

  • Purification (Optional): If necessary, the final protein-protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography.[10]

  • Storage: Store the final conjugate at 4°C.[10]

Labeling of TCO-Modified Cells for Flow Cytometry

This protocol describes the labeling of cell surface molecules that have been modified to display a TCO group.

Materials:

  • Cells expressing TCO-modified surface molecules

  • Tetrazine-fluorophore conjugate (e.g., ATTO-tetrazine)[7]

  • Anhydrous DMSO

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS buffer.

  • Staining Solution Preparation: Prepare a 1-3 µM solution of the tetrazine-fluorophore in FACS buffer from a stock solution in DMSO.[7]

  • Staining: Resuspend the cells in the staining solution and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[7]

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove unreacted tetrazine-fluorophore. For some fluorogenic tetrazines, this washing step may be omitted.[7]

  • Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using the appropriate laser and filter settings for the chosen fluorophore.

Experimental_Workflow cluster_modification Biomolecule Modification cluster_modification2 Second Biomolecule Modification cluster_ligation TCO-Tetrazine Ligation cluster_analysis Analysis and Purification Biomolecule_A Biomolecule A (e.g., Protein, Antibody) Modify_A Functionalize with TCO Biomolecule_A->Modify_A TCO_NHS_Ester TCO-NHS Ester TCO_NHS_Ester->Modify_A TCO_Biomolecule_A TCO-Biomolecule A Modify_A->TCO_Biomolecule_A Ligation Mix and Incubate (Physiological Conditions) TCO_Biomolecule_A->Ligation Biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) Modify_B Functionalize with Tetrazine Biomolecule_B->Modify_B Tetrazine_NHS_Ester Tetrazine-NHS Ester Tetrazine_NHS_Ester->Modify_B Tetrazine_Biomolecule_B Tetrazine-Biomolecule B Modify_B->Tetrazine_Biomolecule_B Tetrazine_Biomolecule_B->Ligation Conjugate Bioconjugate A-B Ligation->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Characterization (e.g., MS, SDS-PAGE) Purification->Analysis

Applications in Drug Development and Research

The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various fields, particularly in drug development and fundamental biological research.

Antibody-Drug Conjugates (ADCs)

The precise and stable linkage formed by TCO-tetrazine chemistry is ideal for the construction of ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody. This bioorthogonal approach allows for site-specific conjugation, leading to more homogeneous ADCs with improved therapeutic indices.

Pretargeted Imaging and Therapy

In pretargeted strategies, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then reacts specifically with the pre-localized antibody.[5][12][13] This approach significantly improves the target-to-background signal ratio in imaging and reduces off-target toxicity in therapy.[12][13]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation and Detection/Therapy Antibody_TCO TCO-modified Antibody Injection1 Administer to Subject Antibody_TCO->Injection1 Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Injection1->Accumulation Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Injection2 Administer Tetrazine Probe Clearance->Injection2 Tetrazine_Probe Tetrazine-labeled Imaging or Therapeutic Agent Tetrazine_Probe->Injection2 Ligation In Vivo TCO-Tetrazine Ligation at Target Site Injection2->Ligation Detection_Therapy Imaging Signal or Therapeutic Effect Ligation->Detection_Therapy

Other Applications

The versatility of TCO-tetrazine ligation extends to a wide range of other applications, including:

  • Live-cell imaging and tracking of biomolecules [4]

  • Cell surface engineering and labeling

  • Assembly of complex biomolecular architectures

  • "Click-to-release" systems for controlled drug delivery

Stability and Troubleshooting

While the TCO-tetrazine ligation is robust, understanding the stability of the reactants and potential pitfalls is crucial for successful experiments.

Table 3: Reactant Stability and Troubleshooting

IssuePotential CauseRecommended Solution
Low or no product yield Degradation of TCO: TCOs can be susceptible to degradation in the presence of thiols or under UV light.[6]Use freshly prepared TCO solutions and protect from light. Consider using more stable TCO derivatives for applications requiring long-term stability in biological media.[14]
Degradation of Tetrazine: Some tetrazines, particularly those with electron-withdrawing groups, can degrade in aqueous media.[6] Reducing agents like DTT and TCEP can also inactivate tetrazines.[1]Use freshly prepared tetrazine solutions. If a reduction step is necessary, remove the reducing agent before adding the tetrazine.[1]
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete reaction.Empirically optimize the molar ratio, often starting with a slight excess of the tetrazine.[2]
Precipitation of Reactants: Poor solubility of one or both reactants in the reaction buffer can limit the reaction efficiency.Use PEGylated linkers to improve aqueous solubility or add a small amount of a compatible organic co-solvent like DMSO.[6]
Slow or incomplete reaction Low Reactivity of TCO/Tetrazine Pair: The intrinsic reactivity of the chosen TCO and tetrazine derivatives may be insufficient for the application.Select a more reactive pairing. For example, hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics.[6]
Steric Hindrance: Bulky groups near the reactive moieties can impede the reaction.Introduce a flexible spacer, such as a PEG linker, between the biomolecule and the TCO or tetrazine.

Conclusion

The TCO-tetrazine ligation has firmly established itself as a cornerstone of bioorthogonal chemistry. Its unparalleled reaction kinetics, exceptional specificity, and biocompatibility have empowered researchers and drug developers to forge new frontiers in bioconjugation, in vivo imaging, and targeted therapeutics. By understanding the fundamental principles, leveraging the quantitative kinetic data, and applying the detailed protocols outlined in this guide, scientists can effectively harness the power of this remarkable chemical tool to advance their research and development goals.

References

An In-depth Technical Guide to the Amine Group on (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the terminal amine group on the (R)-Tco4-peg7-NH2 linker, a sophisticated tool in the field of bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document details the properties, reactivity, and experimental considerations for the effective use of this versatile molecule.

Core Properties of this compound

This compound is a bifunctional linker featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, separated by a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety is instrumental in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for cytotoxic catalysts.

The primary amine group serves as a versatile handle for covalent attachment to a wide range of biomolecules and surfaces. The hydrophilic PEG7 spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible connection that minimizes steric hindrance.

Table 1: Quantitative Data for this compound

PropertyValue
Chemical Formula C25H48N2O9
Molecular Weight 520.66 g/mol
Purity >95%
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Store at -20°C, desiccated

The Role and Reactivity of the Primary Amine Group

The terminal primary amine (-NH2) on this compound is a nucleophilic functional group that readily participates in several common bioconjugation reactions. Its primary utility lies in the formation of stable amide bonds with electrophilic functional groups.

Reaction with Carboxylic Acids

The most common application of the amine group is its reaction with carboxylic acids (-COOH) present on proteins (e.g., aspartic and glutamic acid residues), drug molecules, or other biomolecules. This reaction requires the activation of the carboxylic acid using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent. The EDC/NHS chemistry converts the carboxylic acid into a more reactive NHS ester, which is then susceptible to nucleophilic attack by the primary amine of this compound, forming a stable amide bond.

Reaction with Activated Esters

The amine group can also react directly with pre-activated esters, such as NHS esters. This is a straightforward and efficient method for conjugation, as it does not require the in-situ activation of a carboxylic acid. This is particularly useful when conjugating to molecules that are commercially available in an NHS ester-activated form.

Experimental Protocols

The following are detailed methodologies for key experiments involving the amine group of this compound.

General Protocol for Conjugation to a Carboxylic Acid-Containing Molecule

This protocol outlines the steps for conjugating this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 0.1 M PBS, pH 7.4 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in the activation buffer (MES buffer, pH 6.0).

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add a 5-10 fold molar excess of EDC and NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acids.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the conjugation buffer (PBS, pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry, HPLC, or SDS-PAGE.

Visualizing Workflows and Structures

The following diagrams illustrate the structure of this compound and a typical experimental workflow.

G cluster_TCO Trans-cyclooctene (TCO) cluster_PEG PEG7 Spacer cluster_Amine Amine Group TCO TCO Ring PEG1 O TCO->PEG1 PEG2 CH2CH2O PEG1->PEG2 PEG3 CH2CH2O PEG2->PEG3 PEG4 CH2CH2O PEG3->PEG4 PEG5 CH2CH2O PEG4->PEG5 PEG6 CH2CH2O PEG5->PEG6 PEG7 CH2CH2O PEG6->PEG7 PEG8 CH2CH2 PEG7->PEG8 Amine NH2 PEG8->Amine

Caption: Chemical structure of this compound.

G Molecule Carboxylic Acid-Containing Molecule (e.g., Protein) Activation Activate Carboxylic Acid (EDC, NHS) Molecule->Activation TCO_Linker This compound Conjugation Amide Bond Formation TCO_Linker->Conjugation Activation->Conjugation Purification Purify TCO-labeled Molecule Conjugation->Purification Click_Reaction Bioorthogonal Click Reaction (IEDDA) Purification->Click_Reaction Tetrazine Tetrazine-labeled Molecule Tetrazine->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: Experimental workflow for bioconjugation.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various drug development applications.

  • Antibody-Drug Conjugates (ADCs): The amine group can be used to attach the linker to antibodies, while the TCO group allows for the subsequent attachment of a potent cytotoxic drug functionalized with a tetrazine. This modular approach facilitates the rapid assembly and optimization of ADCs.

  • Targeted Drug Delivery: The linker can be conjugated to targeting ligands (e.g., peptides, aptamers) via its amine group. The resulting TCO-functionalized targeting moiety can then be used in pre-targeting strategies, where it is first administered to accumulate at the target site, followed by the administration of a tetrazine-labeled therapeutic agent.

  • PROTACs (Proteolysis-Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.

Safety and Handling

While specific safety data for this compound is not extensively available, general laboratory safety precautions should be followed when handling this and similar chemical reagents.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

This technical guide provides a foundational understanding of the amine group on this compound. For specific applications, further optimization of the described protocols may be necessary.

(R)-Tco4-peg7-NH2 as a Bifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, (R)-Tco4-peg7-NH2, a valuable tool in the field of bioconjugation and drug development. This molecule incorporates a strained trans-cyclooctene (B1233481) (TCO) moiety, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, offering a unique combination of reactivity, solubility, and versatility for creating complex biomolecular architectures.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for advanced bioconjugation applications. Its two key functional groups, the TCO and the primary amine, allow for sequential or orthogonal conjugation strategies. The TCO group participates in an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules, a cornerstone of "click chemistry."[1][2] The primary amine provides a versatile handle for conjugation to various functional groups, most commonly carboxyl groups on proteins or other biomolecules, through amide bond formation.

The inclusion of a PEG7 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, mitigates potential steric hindrance, and can improve the pharmacokinetic properties of therapeutic conjugates by reducing aggregation and immunogenicity.[3][4][5]

Core Properties and Specifications

While specific data for this compound is not widely published, the properties of similar TCO-PEG-amine linkers provide a strong indication of its expected characteristics.

PropertyRepresentative Value/Information
Molecular Weight ~560 g/mol (Calculated for C29H52N2O9)
Purity Typically >95%
Solubility Soluble in aqueous buffers, DMSO, DMF
Storage Recommended storage at -20°C, desiccated, and protected from light. TCO compounds have a limited shelf life due to potential isomerization.
TCO Reactivity Highly reactive towards tetrazines via inverse-electron-demand Diels-Alder (iEDDA) reaction.
Amine Reactivity Reactive with activated carboxylic acids (e.g., NHS esters) or with carboxylic acids in the presence of coupling agents (e.g., EDC, DCC) to form stable amide bonds.

Reaction Kinetics and Stability

The TCO-tetrazine ligation is renowned for its extraordinary speed, with second-order rate constants that are among the fastest known in bioorthogonal chemistry. This rapid reactivity allows for efficient conjugation at low biomolecule concentrations.[6][7]

ParameterRepresentative ValueReference(s)
Second-Order Rate Constant (k2) 10³ - 10⁶ M⁻¹s⁻¹ (with various tetrazines)[8][9]
Reaction Time Minutes to a few hours at room temperature[10]
Stability TCO moiety is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metal ions. The PEG spacer can enhance stability.[11][12]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. Optimization will be required for specific applications.

Conjugation of this compound to a Carboxyl-Containing Biomolecule (e.g., Protein)

This protocol describes the conjugation of the amine group of the crosslinker to a carboxyl group on a protein using EDC/NHS chemistry.

Materials:

  • Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching of Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated carboxyl groups. Incubate for 15 minutes.

  • Purification: Remove excess crosslinker using a desalting column or dialysis. The TCO-functionalized protein is now ready for the next step.

TCO-Tetrazine Click Reaction

This protocol describes the reaction of the TCO-functionalized biomolecule with a tetrazine-modified molecule.

Materials:

  • TCO-functionalized biomolecule (from section 4.1)

  • Tetrazine-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the TCO-functionalized biomolecule and the tetrazine-modified molecule in the Reaction Buffer.

  • Click Reaction:

    • Mix the TCO-functionalized biomolecule and the tetrazine-modified molecule at a desired molar ratio (a 1.1 to 1.5-fold molar excess of the tetrazine-modified molecule is often used).

    • Incubate at room temperature for 30 minutes to 2 hours. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): The resulting conjugate can be purified by size-exclusion chromatography if necessary to remove any unreacted components.

Visualizations

Signaling Pathways and Reaction Mechanisms

TCO_Tetrazine_Reaction Mechanism of TCO-Tetrazine Ligation TCO Trans-Cyclooctene (TCO) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine Tetrazine->IEDDA Dihydropyridazine Dihydropyridazine Intermediate IEDDA->Dihydropyridazine [4+2] Retro_DA Retro-Diels-Alder Dihydropyridazine->Retro_DA Nitrogen Nitrogen Gas (N2) Retro_DA->Nitrogen Conjugate Stable Conjugate Retro_DA->Conjugate

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine.

Experimental Workflows

Experimental_Workflow General Experimental Workflow for Bioconjugation cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: TCO-Tetrazine Ligation Protein_COOH Protein with Carboxyl Group Activate Activate with EDC/NHS Protein_COOH->Activate Activated_Protein NHS-Activated Protein Activate->Activated_Protein Add_TCO_Amine Add this compound Activated_Protein->Add_TCO_Amine TCO_Protein TCO-Functionalized Protein Add_TCO_Amine->TCO_Protein Purify1 Purify TCO_Protein->Purify1 Purified_TCO_Protein Purified TCO-Protein Click_Reaction Click Reaction Purified_TCO_Protein->Click_Reaction Tetrazine_Molecule Tetrazine-Modified Molecule Tetrazine_Molecule->Click_Reaction Final_Conjugate Final Conjugate Click_Reaction->Final_Conjugate Purify2 Purify (Optional) Final_Conjugate->Purify2

Caption: A two-step workflow for conjugating a protein using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The crosslinker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[13]

  • Molecular Imaging: Fluorophores or imaging agents can be conjugated to targeting molecules for in vivo imaging applications.[4]

  • Protein-Protein Conjugation: Creation of well-defined protein conjugates for studying protein interactions or creating novel bifunctional proteins.[10]

  • Surface Immobilization: Attachment of biomolecules to surfaces for the development of biosensors and diagnostic assays.[14]

Conclusion

This compound is a versatile and powerful bifunctional crosslinker that leverages the speed and selectivity of TCO-tetrazine click chemistry. Its primary amine functionality and hydrophilic PEG spacer provide a robust platform for the construction of complex bioconjugates for a wide range of applications in research and drug development. While the protocols and data presented here provide a general guide, empirical optimization is crucial for achieving the desired outcome in specific experimental contexts.

References

The Transformative Role of PEGylated Linkers in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, has revolutionized the pharmaceutical landscape. This technology, facilitated by a diverse array of PEGylated linkers, offers a powerful strategy to overcome numerous challenges in drug development. By strategically modifying the pharmacokinetic and pharmacodynamic profiles of drugs, PEGylated linkers are instrumental in creating safer, more effective, and patient-friendly therapies. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies underpinning the use of PEGylated linkers in drug discovery.

Core Principles of PEGylation: Enhancing Therapeutic Potential

PEGylation is a versatile and widely adopted strategy to improve the therapeutic index of a broad range of pharmaceuticals, from small molecules to large biologics like proteins and antibodies. The covalent attachment of PEG chains via specialized linkers imparts several desirable properties that address common hurdles in drug development.[1][2]

Key Advantages of Employing PEGylated Linkers:

  • Enhanced Pharmacokinetics: The primary and most significant advantage of PEGylation is the substantial extension of a drug's in vivo circulation time.[1][3] The hydrophilic PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size effectively reduces renal clearance, a major elimination pathway for smaller therapeutic agents.[1]

  • Improved Stability and Solubility: PEG linkers can shield drugs from enzymatic degradation in the bloodstream, thereby enhancing their stability.[1] Furthermore, they can significantly increase the solubility of hydrophobic molecules, which simplifies their formulation and administration, particularly for intravenous delivery.[4]

  • Reduced Immunogenicity: For protein-based therapeutics, PEGylation can mask surface epitopes, reducing their recognition by the immune system. This "stealth" effect minimizes the risk of an immunogenic response, which can lead to reduced efficacy and adverse reactions.[1][5]

  • Controlled Drug Release: The chemical nature of the linker itself can be engineered to control the release of the active drug. This is a critical feature in targeted therapies, where the drug should only become active at the desired site of action.[1]

The Versatility of PEGylated Linkers: A Tale of Two Chemistries

The choice of linker chemistry is paramount in the design of a PEGylated drug, as it dictates the stability of the conjugate and the mechanism of drug release. PEG linkers can be broadly categorized into two main types: cleavable and non-cleavable.

  • Cleavable PEG Linkers: These linkers are engineered to be stable in systemic circulation but to break under specific physiological conditions encountered at the target site.[1] This triggered release is a cornerstone of modern targeted therapies, most notably Antibody-Drug Conjugates (ADCs).[1][6] The cleavage can be initiated by various stimuli, including:

    • Low pH: The acidic environment of endosomes and lysosomes within cancer cells can be exploited to trigger the hydrolysis of acid-labile linkers.[7]

    • Enzymatic Activity: Specific enzymes that are overexpressed in tumor tissues, such as cathepsins, can be used to selectively cleave peptide-based linkers.

    • Reductive Environment: The higher concentration of reducing agents like glutathione (B108866) inside cells compared to the bloodstream can be used to cleave disulfide-based linkers.[8]

  • Non-Cleavable PEG Linkers: In contrast, non-cleavable linkers form a stable, permanent bond between the drug and the carrier molecule.[1][6] In the context of ADCs, the release of the drug from a non-cleavable linker relies on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell.[9] This approach often results in a drug-linker-amino acid metabolite as the active cytotoxic agent. A key advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[9]

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation on a drug's pharmacokinetic and pharmacodynamic properties can be profound. The following tables summarize the quantitative improvements observed for several therapeutic agents upon conjugation with PEGylated linkers.

Drug/MoleculePEG Size (kDa)Half-Life (Unmodified)Half-Life (PEGylated)Fold IncreaseReference(s)
Adenosine Deaminase (ADA)5A few minutes48-72 hours>1000[10]
Arginase51 hour12 hours12[11]
AsparaginaseNot Specified20 hours (human)357 hours (human)~18[11]
Filgrastim (G-CSF)203.5-3.8 hours42 hours~11-12[10]
Recombinant Human TIMP-1201.1 hours28 hours~25[12]
Anti-hemophilia factor (FVIII)Not Specified12 hours13.4-14.7 hours~1.1-1.2[10]
Drug/FormulationCell LineIC50 (Unmodified/Non-PEGylated) (µM)IC50 (PEGylated) (µM)Fold Change in PotencyReference(s)
Platinum(IV) Complex (Compound 4)A2780cis15.62 ± 1.24 (Cisplatin)0.32 ± 0.012~49-fold increase[13]
Doxorubicin NiosomesMCF-726.4 µg/mL36.4 µg/mL~0.7-fold decrease[14]
Curcumin NiosomesMCF-757.1 µg/mL64.6 µg/mL~0.9-fold decrease[14]
Liposomal CisplatinNot SpecifiedNot Specified2.4-fold lower IC50 at 24h2.4-fold increase[7]

Experimental Protocols for PEGylation and Characterization

The development of a PEGylated drug is a meticulous process that involves precise chemical synthesis, rigorous purification, and comprehensive characterization.

Protocol 1: N-Terminal PEGylation of a Therapeutic Protein

This protocol describes a general method for the site-specific PEGylation of a protein at its N-terminal α-amine group via reductive amination.[15]

  • Materials:

    • Therapeutic protein with an accessible N-terminus.

    • Methoxy PEG-aldehyde (e.g., mPEG-propionaldehyde) of the desired molecular weight.

    • Sodium cyanoborohydride (NaCNBH₃).

    • Reaction buffer: 100 mM sodium phosphate, pH 5.0-6.0.

    • Quenching solution: 1 M Tris-HCl, pH 7.5.

    • Purification system: Size-exclusion or ion-exchange chromatography.

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add a 5-10 molar excess of mPEG-aldehyde to the protein solution.

    • Add a 20-50 molar excess of sodium cyanoborohydride.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method (e.g., size-exclusion chromatography to separate based on size).[16]

Protocol 2: PEGylation of a Small Molecule Drug

This protocol outlines a general procedure for conjugating a small molecule containing a primary amine to an activated PEG linker.[17]

  • Materials:

    • Small molecule drug with a primary amine functional group.

    • Methoxy PEG-NHS ester of the desired molecular weight.

    • Aprotic polar solvent (e.g., anhydrous Dimethylformamide or DMSO).

    • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5.

    • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC).[]

  • Procedure:

    • Dissolve the small molecule drug in a minimal amount of the aprotic solvent.

    • Add the drug solution to the reaction buffer.

    • Dissolve a 1.5-3 molar excess of mPEG-NHS ester in the reaction buffer and immediately add it to the drug solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the reaction progress using RP-HPLC.

    • Upon completion, purify the PEGylated small molecule using preparative RP-HPLC.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final PEGylated drug product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis and purification of PEGylated conjugates.[19]

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, effectively separating PEGylated species from the unreacted protein.

    • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated isoforms.[]

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It is particularly useful for the analysis and purification of PEGylated small molecules and peptides.[]

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the PEGylated conjugate and confirming the degree of PEGylation (i.e., the number of PEG chains attached).[19][20] Techniques like MALDI-TOF and ESI-MS are commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the PEGylated molecule, including the site of PEG attachment.[21][22] It is a non-destructive technique that can also be used for quantitative analysis.[21]

Visualizing the Impact and Development of PEGylated Drugs

Diagrams are invaluable tools for understanding the complex biological pathways and intricate development workflows associated with PEGylated therapeutics.

Signaling Pathway: HER2 and the Mechanism of Action of a PEGylated ADC

Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a prime example of a clinically successful ADC that, while not containing a traditional long PEG linker for half-life extension, utilizes a linker to conjugate the cytotoxic agent DM1 to the HER2-targeting antibody trastuzumab.[23] The principles of targeted delivery and intracellular drug release are central to the application of PEGylated linkers in ADCs.

HER2_Signaling_and_TDM1_MOA cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade cluster_lysosome Lysosome TDM1 Trastuzumab Emtansine (T-DM1) (Antibody-Drug Conjugate) HER2 HER2 Receptor TDM1->HER2 PI3K PI3K HER2->PI3K Activates Lysosome Lysosomal Degradation HER2->Lysosome Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation DM1 DM1 (Cytotoxic Payload) Lysosome->DM1 Release of DM1 Microtubules Microtubules DM1->Microtubules Inhibits Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Leads to Preclinical_Development_Workflow cluster_design Phase 1: Design & Synthesis cluster_characterization Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation cluster_candidate Phase 4: Candidate Selection Target_Selection Target Identification & Validation Linker_Design Linker & PEG Selection (Cleavable/Non-cleavable, MW) Target_Selection->Linker_Design Synthesis Synthesis of PEG-Drug Conjugate Linker_Design->Synthesis Purification Purification (HPLC: SEC, IEX, RPC) Synthesis->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis Stability Plasma Stability Assay Analysis->Stability Binding_Assay Target Binding Affinity Analysis->Binding_Assay Cell_Assay In Vitro Efficacy (IC50 Determination) Binding_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Cell_Assay->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Efficacy_Models In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Candidate_Selection IND-Enabling Studies & Candidate Selection Lead_Optimization->Candidate_Selection

References

Methodological & Application

Application Notes and Protocols for (R)-Tco4-peg7-NH2 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-Tco4-peg7-NH2 in protein bioconjugation. This reagent is a valuable tool for creating site-specific and stable protein conjugates for various applications in research and drug development.

This compound is a bifunctional molecule featuring a trans-cyclooctene (B1233481) (TCO) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine (-NH2). This combination of functional groups allows for a two-step bioconjugation strategy, primarily leveraging the highly efficient and bioorthogonal TCO-tetrazine ligation. The PEG linker enhances solubility and stability while minimizing steric hindrance.[1][2][3]

The primary amine serves as a handle for conjugation to a molecule of interest, which can then be reacted with a tetrazine-modified protein. This approach is central to advanced bioconjugation techniques, including the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for studying protein interactions.[4][5]

Core Principles of this compound Bioconjugation

The use of this compound in protein bioconjugation revolves around two key chemical reactions:

  • Amine-Reactive Conjugation : The primary amine of this compound can be covalently linked to a molecule of interest, typically one containing an activated carboxyl group such as an N-hydroxysuccinimide (NHS) ester.[6][7] This reaction forms a stable amide bond.

  • TCO-Tetrazine Ligation : The trans-cyclooctene (TCO) moiety reacts with a tetrazine-functionalized molecule in a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition.[4][8][9] This bioorthogonal reaction is exceptionally fast, proceeds under mild conditions, and does not require a catalyst, making it ideal for biological systems.[4][8]

The PEG7 linker provides several advantages in bioconjugation:

  • Enhanced Solubility : Improves the water solubility of hydrophobic molecules.[3][10]

  • Increased Stability : Can protect the conjugated molecule from enzymatic degradation.[3][10]

  • Reduced Immunogenicity : Can mask epitopes on proteins, reducing potential immune responses.[2][10]

  • Flexible Spacer : The length of the PEG chain minimizes steric hindrance between the conjugated molecules.[11]

Experimental Protocols

The following protocols outline a general workflow for the bioconjugation of a protein using this compound.

Protocol 1: Activation of a Molecule of Interest with an NHS Ester and Conjugation to this compound

This protocol describes the steps to first activate a molecule containing a carboxyl group with an NHS ester, followed by conjugation to the amine group of this compound.

Materials:

  • Molecule of interest with a carboxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Activation of the Molecule of Interest:

    • Dissolve the molecule of interest containing a carboxyl group in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the activation is complete, the resulting NHS ester can be purified or used directly in the next step.

  • Conjugation to this compound:

    • Dissolve the activated NHS ester of the molecule of interest in fresh anhydrous DMF or DMSO.

    • Add 1.0-1.2 equivalents of this compound.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the formation of the TCO-functionalized molecule by TLC or LC-MS.

  • Purification:

    • Purify the TCO-functionalized molecule using an appropriate chromatography method (e.g., reverse-phase HPLC or silica gel chromatography) to remove unreacted starting materials and byproducts.

Table 1: Summary of Reaction Conditions for NHS Ester Activation and Conjugation

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF or DMSOEssential to prevent hydrolysis of the NHS ester.
Stoichiometry (Activation) 1.1 eq. NHS, 1.1 eq. DCC/EDCA slight excess ensures efficient activation.
Stoichiometry (Conjugation) 1.0-1.2 eq. This compoundA slight excess can drive the reaction to completion.
Reaction Time (Activation) 4-12 hoursMonitor progress to determine the optimal time.
Reaction Time (Conjugation) 2-4 hoursTypically faster than the activation step.
Temperature Room TemperatureMild conditions are sufficient.
Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between the TCO-functionalized molecule (from Protocol 1) and a tetrazine-labeled protein.

Materials:

  • TCO-functionalized molecule of interest

  • Tetrazine-labeled protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Dissolve the TCO-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it in the reaction buffer.

    • Prepare the tetrazine-labeled protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • TCO-Tetrazine Ligation:

    • Add a 1.1 to 2-fold molar excess of the TCO-functionalized molecule to the solution of the tetrazine-labeled protein.[9]

    • Incubate the reaction at room temperature for 10-60 minutes.[9] The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[9]

  • Purification of the Conjugate:

    • If necessary, remove the excess TCO-functionalized molecule and any unreacted protein using size-exclusion chromatography or dialysis.[9]

Table 2: Summary of TCO-Tetrazine Ligation Conditions

ParameterRecommended ConditionNotes
Reaction Buffer PBS, pH 7.4Other non-amine containing buffers at pH 7.0-8.0 are also suitable.[12]
Molar Excess of TCO Reagent 1.1 - 2 foldA slight excess ensures complete labeling of the tetrazine-protein.[9]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency.[9]
Incubation Time 10-60 minutesThe reaction is typically very fast.[9]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Visualizations

G cluster_0 Step 1: Activation and Conjugation cluster_1 Step 2: TCO-Tetrazine Ligation Molecule_COOH Molecule-COOH NHS_Ester Molecule-NHS Molecule_COOH->NHS_Ester  + NHS, EDC/DCC TCO_Molecule Molecule-PEG7-TCO NHS_Ester->TCO_Molecule  + this compound Final_Conjugate Protein-Conjugate TCO_Molecule->Final_Conjugate  + Tetrazine-Protein Tetrazine_Protein Tetrazine-Protein

Caption: Bioconjugation workflow using this compound.

G reagent_prep Reagent Preparation Dissolve TCO-functionalized molecule in buffer Prepare tetrazine-labeled protein solution ligation TCO-Tetrazine Ligation Mix TCO-molecule and Tetrazine-protein Incubate at room temperature for 10-60 min reagent_prep->ligation purification Purification (Optional) Remove excess reagents by SEC or dialysis ligation->purification analysis Analysis Characterize the final conjugate (e.g., SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for TCO-Tetrazine Ligation.

References

Application Notes and Protocols for Labeling Antibodies with (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with (R)-Tco4-peg7-NH2. This reagent is an amine-reactive, PEGylated trans-cyclooctene (B1233481) (TCO) derivative used in bioorthogonal chemistry, particularly for the pre-targeted delivery of imaging agents or therapeutic payloads. The inclusion of a PEG7 linker enhances aqueous solubility and minimizes steric hindrance, while the axial configuration of the TCO moiety, often associated with the (R)-stereoisomer, offers increased reactivity in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.

Introduction

The labeling of antibodies with TCO moieties is a cornerstone of pre-targeted therapeutic and diagnostic strategies. This two-step approach involves the initial administration of a TCO-modified antibody that binds to a specific target, followed by a smaller, rapidly clearing tetrazine-conjugated molecule that "clicks" to the TCO-labeled antibody at the target site. This method significantly improves the therapeutic window and imaging contrast by uncoupling the long circulation time of the antibody from the rapid clearance of the active agent.

The this compound reagent facilitates the attachment of the highly reactive TCO group to primary amines (e.g., lysine (B10760008) residues) on the antibody surface via a stable amide bond. The extended PEG7 linker provides flexibility and hydrophilicity, which can help to preserve the antibody's immunoreactivity and improve the accessibility of the TCO group for subsequent ligation with a tetrazine.

Quantitative Data Summary

The efficiency of antibody labeling and the recovery of the final conjugate are critical parameters for successful application. The following tables summarize typical quantitative data obtained during the labeling process.

ParameterTypical ValuesNotes
Molar Excess of TCO Reagent 5x to 20xHigher molar excess generally leads to a higher Degree of Labeling (DOL).
Degree of Labeling (DOL) 2 to 10 TCOs per antibodyThe optimal DOL depends on the specific antibody and its application.
Antibody Recovery (Post-Purification) 75% to >95%Recovery can vary based on the purification method and the specific antibody.
Stability of TCO-Antibody Conjugate Half-life of several days in vivoStability can be affected by trans-cis isomerization, which may be influenced by serum components.

Table 1: Key Parameters in Antibody Labeling with TCO-NHS Esters.

Molar Excess of TCO ReagentResulting Degree of Labeling (DOL)Reference
5x~4[1]
10x~2.6[2]
10x~8[1]
15x~10[1]

Table 2: Correlation between Molar Excess and Degree of Labeling. [1][2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.

Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer, free of any amine-containing substances that could compete with the labeling reaction.

Materials:

  • Antibody solution (e.g., in PBS with sodium azide (B81097) or other stabilizers)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes (10K MWCO)

  • Microcentrifuge

Procedure:

  • Buffer Exchange:

    • If using a desalting spin column, equilibrate the column with the amine-free reaction buffer according to the manufacturer's instructions.

    • Apply the antibody solution to the column and centrifuge to collect the antibody in the new buffer.

    • If using dialysis, dialyze the antibody solution against the reaction buffer at 4°C for at least 4 hours, with at least two buffer changes.

  • Concentration Adjustment:

    • Measure the concentration of the antibody solution using a spectrophotometer at 280 nm.

    • Adjust the concentration to 2-5 mg/mL with the reaction buffer.

Labeling Reaction

This protocol is for a typical labeling reaction. The optimal molar excess of the TCO reagent may need to be determined empirically for each antibody.

Materials:

  • Prepared antibody in amine-free buffer

  • This compound (or a TCO-PEG-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare TCO Reagent Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Required Volume of TCO Reagent:

    • Determine the moles of antibody in your reaction.

    • Calculate the volume of the 10 mM TCO stock solution needed for the desired molar excess (e.g., 10-fold molar excess).

  • Perform the Labeling Reaction:

    • Add the calculated volume of the TCO stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody precipitation.

    • Gently mix the solution by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Antibody

Excess, unreacted TCO reagent must be removed from the labeled antibody.

Materials:

  • Labeled antibody solution

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Storage buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Equilibrate the Desalting Column:

    • Equilibrate a desalting spin column with the desired storage buffer according to the manufacturer's protocol.

  • Purify the Conjugate:

    • Apply the labeling reaction mixture to the equilibrated column.

    • Centrifuge to collect the purified TCO-labeled antibody.

Characterization of the Labeled Antibody

Degree of Labeling (DOL) Determination: The DOL, or the average number of TCO molecules per antibody, can be determined using various methods. If the TCO reagent contains a UV-active tracer, the DOL can be calculated from the absorbance at 280 nm and the specific wavelength of the tracer.[1] Alternatively, mass spectrometry can be used to determine the mass shift upon conjugation.

Functional Analysis: It is recommended to perform a functional assay (e.g., ELISA) to confirm that the labeling process has not significantly compromised the antigen-binding affinity of the antibody.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Antibody Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization antibody_initial Antibody in Storage Buffer buffer_exchange Buffer Exchange (Amine-free, pH 8.0-8.5) antibody_initial->buffer_exchange antibody_ready Purified Antibody (2-5 mg/mL) buffer_exchange->antibody_ready reaction Incubate 1-2h at RT antibody_ready->reaction tco_reagent This compound in DMSO tco_reagent->reaction desalting Desalting Spin Column reaction->desalting labeled_antibody Purified TCO-Labeled Antibody desalting->labeled_antibody dol DOL Calculation labeled_antibody->dol functional_assay Functional Assay (e.g., ELISA) labeled_antibody->functional_assay

Caption: Workflow for labeling antibodies with this compound.

Pre-Targeted Imaging of HER2-Positive Cancer Cells

The following diagram illustrates the application of a TCO-labeled anti-HER2 antibody in a pre-targeted imaging strategy.

pretargeting_her2 cluster_step1 Step 1: Antibody Targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_result Result: Imaging tco_antibody TCO-anti-HER2 Antibody her2_receptor HER2 Receptor tco_antibody->her2_receptor Binding tetrazine_probe Tetrazine-Fluorophore cancer_cell HER2+ Cancer Cell click_reaction IEDDA 'Click' Reaction her2_receptor->click_reaction TCO availability tetrazine_probe->click_reaction imaging Fluorescent Signal at Tumor Site click_reaction->imaging

Caption: Pre-targeted imaging of HER2+ cells using a TCO-antibody.

References

Application Notes and Protocols for (R)-Tco4-peg7-NH2 in Live Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tco4-peg7-NH2 is a bioorthogonal chemical probe that plays a crucial role in live-cell imaging experiments. It features a reactive (R)-trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group. The TCO group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated molecule, a reaction commonly known as tetrazine ligation.[1][2] This "click chemistry" reaction is a powerful tool for attaching fluorescent dyes, drugs, or other biomolecules to a target of interest in a cellular environment with high precision and minimal perturbation of biological processes.[3][]

The PEG7 linker, a chain of seven ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the molecule, while also minimizing steric hindrance during the ligation reaction.[5][6] The terminal primary amine (-NH2) provides a versatile handle for conjugation to various molecules of interest, such as proteins, antibodies, or nanoparticles, through standard amine-reactive chemistries.

These application notes provide detailed protocols and guidelines for the effective use of this compound in live-cell imaging, enabling researchers to visualize and track biological processes with high specificity and temporal resolution.

Physicochemical and Reactivity Data

While specific kinetic data for this compound with all possible tetrazine partners is not exhaustively available, the following tables provide a summary of its known properties and the reaction kinetics of similar TCO derivatives with common tetrazines. The (R)-configuration of the TCO moiety generally corresponds to the axial isomer, which has been shown to exhibit faster reaction kinetics compared to the equatorial isomer.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C25H48N2O9[8]
Molecular Weight 520.66 g/mol [8][9]
Purity > 95%[8][9]
Storage Dry, Cool and Dark (-20°C for long-term)[9]
Solubility Soluble in aqueous buffers, DMSO, DMF[10]

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Ligation

TCO DerivativeTetrazine PartnerRate Constant (k₂) M⁻¹s⁻¹Solvent SystemReference
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~800 - 2000Methanol/Water or Aqueous buffer[2][11]
TCO-OHDipyridyl Tetrazine101 ± 3Pseudo first-order conditions[7]
TCO-modified proteinTetrazine-BODIPY FL~5000 ± 700In vitro[7]
TCO-PEG4Various Tetrazines1100 - 73,000Dulbecco's phosphate (B84403) buffered saline (DPBS) at 37°C

Note: The reaction kinetics are highly dependent on the specific structures of both the TCO and tetrazine reaction partners, as well as the solvent system and temperature.[2]

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway Conceptual Signaling Pathway for Targeted Imaging cluster_0 Pre-labeling Step cluster_1 Bioorthogonal Ligation in Live Cell cluster_2 Downstream Cellular Events & Imaging Target Target Biomolecule (e.g., Protein, Glycan) Labeled_Target Fluorescently Labeled Target Biomolecule Target->Labeled_Target Introduction of This compound -modified ligand Tz_Probe Tetrazine-Fluorophore Conjugate Tz_Probe->Labeled_Target iEDDA Click Reaction Cellular_Process Cellular Process of Interest (e.g., Trafficking, Interaction) Labeled_Target->Cellular_Process Imaging Live Cell Fluorescence Microscopy Cellular_Process->Imaging

Targeted labeling via TCO-tetrazine ligation.

experimental_workflow Experimental Workflow for Live Cell Imaging cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Imaging Cell_Culture 1. Culture cells expressing the target of interest TCO_Incubation 2. Incubate cells with This compound-conjugated -ligand/antibody Cell_Culture->TCO_Incubation Wash1 3. Wash to remove unbound TCO conjugate TCO_Incubation->Wash1 Tz_Incubation 4. Incubate with Tetrazine-fluorophore Wash1->Tz_Incubation Wash2 5. Wash to remove unbound tetrazine probe Tz_Incubation->Wash2 Live_Imaging 6. Perform live cell imaging Wash2->Live_Imaging

Workflow for live cell imaging with this compound.

Experimental Protocols

The following are generalized protocols for labeling and imaging live cells using this compound. It is crucial to optimize parameters such as reagent concentrations and incubation times for each specific cell type and target biomolecule.

Protocol 1: Labeling of a Cell Surface Protein

This protocol describes the labeling of a cell surface protein using an antibody conjugated to this compound.

Materials:

  • Live cells expressing the target surface protein

  • Primary antibody specific to the target protein

  • This compound

  • Amine-reactive crosslinker (e.g., NHS ester) for antibody conjugation (if not using a pre-conjugated antibody)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA) for blocking

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy to an optimal confluency (typically 60-80%).

  • Antibody Conjugation (if necessary): Conjugate the primary antibody with this compound using a suitable amine-reactive crosslinker following the manufacturer's instructions. Purify the antibody-TCO conjugate to remove excess unconjugated reagents.

  • Cell Blocking and Antibody Incubation:

    • Wash the cells twice with cold PBS.

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at 4°C.

    • Incubate the cells with the TCO-conjugated antibody at a predetermined optimal concentration (typically in the range of 1-10 µg/mL) in blocking buffer for 1 hour at 4°C.

  • Washing: Wash the cells three times with cold PBS to remove unbound antibody.

  • Tetrazine Ligation:

    • Prepare a working solution of the tetrazine-fluorophore in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

    • Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Final Wash and Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh live-cell imaging medium to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of an Intracellular Target via a Small Molecule Probe

This protocol outlines the labeling of an intracellular target using a small molecule probe conjugated to this compound.

Materials:

  • Live cells

  • Small molecule probe targeting the intracellular molecule of interest, conjugated with this compound.

  • Cell-permeable tetrazine-fluorophore conjugate

  • Live-cell imaging medium

  • PBS, pH 7.4

  • DMSO (for dissolving probes)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • TCO-Probe Incubation:

    • Prepare a stock solution of the this compound-conjugated small molecule probe in DMSO.

    • Dilute the stock solution to the final working concentration (typically 1-10 µM, to be optimized) in pre-warmed live-cell imaging medium.

    • Incubate the cells with the TCO-probe solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound TCO-probe.

  • Tetrazine Ligation:

    • Prepare a working solution of the cell-permeable tetrazine-fluorophore in live-cell imaging medium (typically 1-5 µM, to be optimized).

    • Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at 37°C.

  • Final Wash and Imaging:

    • Wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh imaging medium and proceed to live-cell imaging.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
No or Weak Signal - Low expression of the target biomolecule.- Inefficient TCO or tetrazine labeling.- Verify target expression using an alternative method (e.g., Western blot, immunofluorescence).- Increase the concentration or incubation time of the TCO and/or tetrazine probes.
High Background - Non-specific binding of TCO-conjugate or tetrazine-fluorophore.- Autofluorescence.- Optimize probe concentrations (use the lowest effective concentration).- Increase the number and duration of wash steps.- Use a phenol red-free imaging medium.
Cell Toxicity/Death - High concentration of probes or DMSO.- Phototoxicity from imaging.- Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Minimize the final DMSO concentration (ideally <0.1%).- Reduce laser power and exposure time during imaging.

Conclusion

This compound is a valuable tool for live-cell imaging, enabling the specific and efficient labeling of biomolecules through the rapid and bioorthogonal TCO-tetrazine ligation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute successful live-cell imaging experiments. As with any biological experiment, optimization of the provided protocols for the specific cellular context and target of interest is highly recommended to achieve the best results.

References

Application Notes and Protocols for the Reaction of (R)-Tco4-peg7-NH2 with Tetrazine-Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of molecules in complex biological environments.[1][2] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently without the need for a catalyst.[1][3] The (R)-Tco4-peg7-NH2 reagent, featuring a reactive amine handle and a polyethylene (B3416737) glycol (PEG) spacer, is designed for facile incorporation onto biomolecules or surfaces. The PEG spacer enhances aqueous solubility and minimizes steric hindrance.[4] This document provides detailed protocols for the reaction of this compound with tetrazine-modified probes, quantitative data on reaction kinetics, and a visual workflow to guide researchers in their experimental design. This powerful ligation chemistry is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[1][2]

Quantitative Data Summary

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, a key advantage for applications requiring low reactant concentrations.[5] The reaction rate is influenced by the specific structures of the TCO and tetrazine derivatives. The following table summarizes key quantitative data for TCO-tetrazine reactions.

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 10^6 M⁻¹s⁻¹General range for TCO-tetrazine reactions.[1][6]
> 800 M⁻¹s⁻¹General TCO-tetrazine reaction.[2][4]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.[1]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.[1]
2000 (±400) M⁻¹s⁻¹Dipyridal tetrazine and TCO.[1]
Reaction pH 6 - 9PBS buffer.[6][7]
7 - 9For TCO-NHS ester reaction with primary amines.[1]
Reaction Temperature Room TemperatureGeneral recommendation.[6][7]
4°C, 25°C, or 37°CDependent on the specific application.[1]
Reaction Time 30 - 60 minutesGeneral protein conjugation.[4][7]
10 - 30 minutesTet2-protein with TCO.[1]

Experimental Protocols

This section provides detailed methodologies for two key experimental stages: first, the modification of a target molecule (e.g., a protein) with this compound via an amine-reactive crosslinker, and second, the subsequent ligation with a tetrazine-modified probe.

Protocol 1: Modification of a Protein with TCO-PEG-NHS Ester

This protocol describes the introduction of the TCO moiety onto a protein containing primary amines (e.g., lysine (B10760008) residues) using a TCO-PEG-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[4]

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4][8]

  • Anhydrous DMSO or DMF[1][4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Spin desalting columns or dialysis equipment[1][4]

Procedure:

  • Buffer Exchange: Prepare the protein in an amine-free reaction buffer at a concentration of 1-5 mg/mL.[4][8] If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a spin desalting column.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[4][8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[8]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1][4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[1][4]

  • Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or through dialysis.[1][7] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified probe.

Protocol 2: TCO-Tetrazine Ligation

This protocol details the reaction between the TCO-modified protein and a tetrazine-modified probe.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-modified probe

  • Reaction Buffer (e.g., PBS, pH 7.4)[6][8]

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-modified probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[8]

  • Conjugation: Mix the TCO-modified protein with the tetrazine-modified probe. For optimal results, a slight molar excess of the tetrazine-functionalized probe (1.05-1.5 molar equivalents) can be used.[1][4]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[4][7] Depending on the reactants, the incubation time can be extended up to 2 hours.[1][4] The reaction can also be performed at 4°C, which may require a longer incubation time.[1]

  • Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.[1][6]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[4][7]

  • Storage: Store the final conjugate at 4°C until further use.[1][7]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_modification Protocol 1: Protein Modification cluster_ligation Protocol 2: TCO-Tetrazine Ligation Protein Protein of Interest Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.5) Protein->Buffer_Exchange Incubate_Mod Incubate (Room Temp, 60 min) Buffer_Exchange->Incubate_Mod TCO_NHS TCO-PEG-NHS Ester (10-20x molar excess) TCO_NHS->Incubate_Mod Quench Quench Reaction (Tris buffer) Incubate_Mod->Quench Purify_Mod Purification (Desalting column) Quench->Purify_Mod TCO_Protein TCO-Modified Protein Purify_Mod->TCO_Protein Mix Mix Reactants (PBS, pH 7.4) TCO_Protein->Mix Tetrazine_Probe Tetrazine-Modified Probe (1.05-1.5x molar excess) Tetrazine_Probe->Mix Incubate_Lig Incubate (Room Temp, 30-60 min) Mix->Incubate_Lig Purify_Lig Purification (Optional) (Size-Exclusion Chromatography) Incubate_Lig->Purify_Lig Final_Conjugate Final Conjugate Purify_Lig->Final_Conjugate

Caption: Experimental workflow for protein modification and subsequent TCO-tetrazine ligation.

G TCO This compound (on Biomolecule) Transition_State [4+2] Cycloaddition (Inverse-Electron-Demand Diels-Alder) TCO->Transition_State Tetrazine Tetrazine-Modified Probe Tetrazine->Transition_State Dihydropyridazine Dihydropyridazine Intermediate Transition_State->Dihydropyridazine Final_Product Stable Conjugate Dihydropyridazine->Final_Product N2 Nitrogen Gas (N2) Dihydropyridazine->N2 Retro-Diels-Alder

Caption: Reaction mechanism of the TCO-tetrazine ligation.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs utilizing the (R)-Tco4-peg7-NH2 linker, a bioorthogonal handle that leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as "click chemistry".

The this compound linker features a strained trans-cyclooctene (B1233481) (TCO) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. The TCO moiety enables rapid and specific conjugation to a tetrazine-modified antibody under mild, physiological conditions.[1] The hydrophilic PEG spacer can enhance the solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[2] The terminal amine group allows for the covalent attachment of a cytotoxic payload, typically through the formation of a stable amide or carbamate (B1207046) bond. This two-step conjugation strategy offers precise control over the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.[3][4]

Key Experimental Data

The following tables summarize representative quantitative data for the synthesis and characterization of ADCs prepared using TCO-tetrazine click chemistry. While specific values will vary depending on the antibody, payload, and precise reaction conditions, these tables provide a general overview of expected outcomes.

Table 1: Representative Reaction Parameters for ADC Synthesis

ParameterValueReference
Molar excess of Tetrazine-NHS ester to Antibody5-10 equivalents[4]
Molar excess of TCO-linker-payload to Antibody1.5-3.0 equivalents[4]
Reaction Time for Antibody-Tetrazine Modification1-2 hours[4]
Reaction Time for TCO-Tetrazine Ligation30-60 minutes[5][6]
Reaction TemperatureRoom Temperature (20-25 °C)[5][7]
pH for Antibody-Tetrazine Modification8.5[4]
pH for TCO-Tetrazine Ligation7.4[4]

Table 2: Typical Characterization Results for TCO-Tetrazine ADCs

ParameterMethodTypical ResultReference
Drug-to-Antibody Ratio (DAR)Mass Spectrometry (LC-MS)2-4
Conjugation EfficiencyUV-Vis Spectroscopy>90%[8]
PuritySize-Exclusion Chromatography (SEC)>95%[4][5]
AggregationSize-Exclusion Chromatography (SEC)<5%[6]
In vitro Cytotoxicity (IC50)Cell-based assaysPayload-dependent[9]

Experimental Protocols

This section provides detailed protocols for the key steps in the synthesis of an ADC using the this compound linker.

Protocol 1: Modification of the Cytotoxic Payload with this compound

This protocol describes the conjugation of the this compound linker to a cytotoxic drug containing a carboxylic acid group.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of the Cytotoxic Payload:

    • Dissolve the cytotoxic payload and NHS (1.1 equivalents) in anhydrous DMF or DMSO.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-ester of the payload.

  • Conjugation Reaction:

    • In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add the activated payload solution dropwise to the this compound solution while stirring.

    • Let the reaction proceed at room temperature for 12-24 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the TCO-linker-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.[4]

Protocol 2: Modification of the Antibody with a Tetrazine Moiety

This protocol details the introduction of a tetrazine group onto the antibody via reaction with a Tetrazine-NHS ester, targeting primary amines on lysine (B10760008) residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.[4]

  • Tetrazine-NHS Stock Solution:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Modification Reaction:

    • Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[4]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[4]

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • The resulting tetrazine-modified antibody (mAb-Tz) is ready for conjugation.

Protocol 3: Synthesis of the ADC via TCO-Tetrazine Ligation

This protocol describes the final "click" reaction between the TCO-modified payload and the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 2

  • TCO-linker-payload from Protocol 1

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[4]

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.[4]

    • Ensure the final concentration of DMSO in the reaction does not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[5][6]

  • Purification:

    • Purify the ADC from unreacted linker-payload and solvent using SEC with PBS as the mobile phase.[4]

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or LC-MS.[10]

    • Assess the purity and aggregation state of the final ADC by SEC.

    • Store the purified ADC at 4°C.

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_payload Payload Modification cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis & Purification cluster_characterization Characterization Payload Cytotoxic Payload (-COOH) TCO_Payload TCO-Linker-Payload Payload->TCO_Payload Protocol 1: Amide Coupling Linker This compound Linker->TCO_Payload ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC Antibody Monoclonal Antibody (mAb) Tz_Antibody Tetrazine-Modified Antibody (mAb-Tz) Antibody->Tz_Antibody Protocol 2: NHS Ester Reaction Tetrazine Tetrazine-NHS Ester Tetrazine->Tz_Antibody Tz_Antibody->ADC Protocol 3: TCO-Tetrazine Ligation Purified_ADC Purified ADC ADC->Purified_ADC SEC Purification DAR DAR Determination (LC-MS, UV-Vis) Purified_ADC->DAR Purity Purity & Aggregation (SEC) Purified_ADC->Purity

Caption: General experimental workflow for ADC synthesis.

TCO-Tetrazine Ligation Mechanism

TCO_Tetrazine_Mechanism cluster_reaction iEDDA Reaction TCO TCO-Linker-Payload Plus + TCO->Plus Tetrazine Tetrazine-Modified Antibody Diels_Alder [4+2] Cycloaddition Tetrazine->Diels_Alder Plus->Tetrazine Retro_Diels_Alder Retro-Diels-Alder (N2 release) Diels_Alder->Retro_Diels_Alder ADC Stable ADC Conjugate Retro_Diels_Alder->ADC

References

Application Notes and Protocols for Designing PROTACs with a PEG7 Linker for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and modulate cell permeability.[3][4] The length and flexibility of the PEG linker are crucial for optimizing the spatial arrangement of the ternary complex, which is essential for efficient protein degradation.[3] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs utilizing a PEG7 linker for the targeted degradation of Bruton's tyrosine kinase (BTK), a key regulator in B-cell receptor signaling implicated in various lymphomas.[5]

Signaling Pathway of BTK and PROTAC-Mediated Degradation

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane where it is phosphorylated and activated. Activated BTK, in turn, phosphorylates downstream substrates, leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of several B-cell malignancies.

A BTK-targeting PROTAC with a PEG7 linker is designed to bind to BTK and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This binding event forms a ternary complex, bringing the E3 ligase in close proximity to BTK. The E3 ligase then catalyzes the transfer of ubiquitin molecules to BTK, tagging it for degradation by the 26S proteasome. The degradation of BTK disrupts the BCR signaling pathway, leading to cell cycle arrest and apoptosis in malignant B-cells.

BTK_Signaling_and_PROTAC_Degradation cluster_signaling BCR Signaling Pathway cluster_protac PROTAC-Mediated Degradation BCR BCR Activation BTK BTK BCR->BTK Activation PLCg2 Downstream Effectors (e.g., PLCγ2) BTK->PLCg2 Proteasome 26S Proteasome BTK->Proteasome Degradation BTK_PROTAC BTK-PROTAC BTK->BTK_PROTAC TF_Activation Transcription Factor Activation PLCg2->TF_Activation Cell_Survival B-Cell Proliferation & Survival TF_Activation->Cell_Survival PROTAC BTK-PROTAC-E3 Ternary Complex Ub Ubiquitin PROTAC->Ub Ubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->PROTAC Ub->BTK Tags BTK Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK BTK_PROTAC->PROTAC

Caption: BTK signaling and PROTAC-mediated degradation pathway.

Experimental Workflow for BTK PROTAC Evaluation

The development and evaluation of a BTK-targeting PROTAC with a PEG7 linker involves a systematic workflow encompassing synthesis, biochemical and cellular characterization, and functional assessment.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays Synthesis PROTAC Synthesis (BTK Ligand + PEG7 + E3 Ligand) Purification Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Binding Affinity (BTK & E3 Ligase) Purification->Binding_Assay Ternary_Complex Ternary Complex Formation Binding_Assay->Ternary_Complex Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Degradation BTK Degradation (Western Blot) Ubiquitination->Degradation Cell_Viability Cell Viability (e.g., CellTiter-Glo) Degradation->Cell_Viability Off_Target Off-Target Analysis Cell_Viability->Off_Target Downstream_Signaling Downstream Signaling (p-BTK, p-PLCγ2) Cell_Viability->Downstream_Signaling Apoptosis Apoptosis Induction Downstream_Signaling->Apoptosis

Caption: Experimental workflow for BTK PROTAC evaluation.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical BTK-targeting PROTAC with a PEG7 linker, compiled from literature on similar PROTACs.

Table 1: Physicochemical and Biochemical Properties

ParameterValueMethodReference
Molecular Weight~1000-1200 g/mol CalculatedN/A
BTK Binding Affinity (IC50)10-50 nMKinase Glo Assay[6]
E3 Ligase Binding Affinity (Kd)50-200 nMSPR/ITC[7]
Ternary Complex Formation (TC50)20-100 nMTR-FRET[3]

Table 2: Cellular Activity

ParameterValueCell LineReference
DC50 (BTK Degradation)5-25 nMTMD8, MOLM-14[8]
Dmax (BTK Degradation)>90%TMD8, MOLM-14[8]
Cell Viability (GI50)10-100 nMTMD8, MOLM-14[8]
Time to Max Degradation4-8 hoursTMD8, MOLM-14[8]

Experimental Protocols

Protocol 1: Synthesis of a BTK-targeting PROTAC with a PEG7 Linker

This protocol describes a general two-step synthesis of a BTK PROTAC using a commercially available Amino-PEG7-acid linker. This involves an initial amide coupling of the linker to one ligand, followed by a second amide coupling to the other ligand.

Materials:

  • BTK ligand with a carboxylic acid or amine functional group (e.g., derivative of ibrutinib)

  • E3 ligase ligand with an amine or carboxylic acid functional group (e.g., pomalidomide (B1683931) derivative)

  • Amino-PEG7-acid

  • Coupling reagents: HATU, HOBt

  • Base: DIPEA

  • Solvents: Anhydrous DMF, DCM

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • First Amide Coupling:

    • Dissolve the BTK ligand (1.0 eq) and Amino-PEG7-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the intermediate by flash column chromatography.

  • Second Amide Coupling:

    • Dissolve the purified intermediate from step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product.

    • Purify the final PROTAC compound by preparative HPLC.

Protocol 2: Western Blot for BTK Degradation

This protocol outlines the steps for treating cells with the BTK PROTAC and analyzing BTK protein levels via Western blot.

Materials:

  • BTK-expressing cell line (e.g., TMD8, MOLM-14)

  • BTK PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that results in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the BTK PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect protein bands using an ECL substrate and quantify band intensities using densitometry software.

    • Normalize BTK protein levels to the loading control and calculate DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of the BTK PROTAC on cell proliferation.

Materials:

  • BTK-expressing cell line

  • BTK PROTAC stock solution in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the BTK PROTAC for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

  • Assay Measurement:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the GI50 value.

The design of effective PROTACs requires careful consideration of the linker connecting the target-binding and E3 ligase-recruiting moieties. A PEG7 linker offers a balance of flexibility and hydrophilicity that can be advantageous for developing potent and cell-permeable PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of BTK-targeting PROTACs with a PEG7 linker. Empirical optimization of the linker length and attachment points remains a critical step in the development of highly effective protein degraders for therapeutic applications.

References

Application Notes and Protocols: (R)-Tco4-peg7-NH2 for Optimal Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of (R)-Tco4-peg7-NH2 in bioconjugation, focusing on the reaction conditions required for optimal labeling efficiency. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is a chemical modification reagent used in bioconjugation, a process that joins two molecules to form a single hybrid. This particular reagent contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive toward tetrazine-functionalized molecules in a bioorthogonal "click" reaction.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, thereby improving labeling efficiency.[2][3] The terminal primary amine (-NH2) allows for its conjugation to a variety of molecules, typically through the formation of a stable amide bond with an activated ester, such as an N-hydroxysuccinimide (NHS) ester.

The labeling process using this compound is generally a two-step procedure:

  • Activation of the target molecule: The molecule of interest (e.g., a protein, antibody, or drug) is functionalized with an amine-reactive group, such as an NHS ester.

  • Conjugation with this compound: The amine-functionalized TCO reagent is then reacted with the activated target molecule.

  • Bioorthogonal Ligation: The resulting TCO-labeled molecule is subsequently reacted with a tetrazine-modified partner in a highly efficient and specific TCO-tetrazine ligation.[4]

This document will focus on the conditions for the TCO-tetrazine ligation step to ensure optimal labeling efficiency.

The TCO-Tetrazine Ligation Reaction

The reaction between a trans-cyclooctene (TCO) and a tetrazine is an inverse electron-demand Diels-Alder cycloaddition (IEDDA).[5] This reaction is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst.[4][6] The primary byproduct of this reaction is nitrogen gas, making it highly biocompatible.[5]

The reaction rate is influenced by the electronic properties of both the TCO and the tetrazine.[7] Generally, electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine increase the reaction rate.[7]

Optimizing Reaction Conditions for TCO-Tetrazine Ligation

Several factors can be optimized to ensure the highest possible efficiency for your labeling reaction. These include the choice of buffer and pH, reaction temperature, incubation time, and the molar ratio of reactants.

The TCO-tetrazine ligation is robust and can be performed in a variety of common aqueous buffers.[8] Phosphate-buffered saline (PBS) is a frequently used buffer for this reaction.[8]

  • pH: The reaction proceeds efficiently over a broad pH range, typically between 6 and 9.[8] For most applications involving proteins, a pH of 7.4 is recommended to maintain the stability and integrity of the biomolecules.[8] It is crucial to use an amine-free buffer, such as PBS, especially if the molecule was initially functionalized using an NHS ester, to prevent any unwanted side reactions with the buffer.[8]

The TCO-tetrazine ligation is known for its rapid kinetics, with many reactions reaching completion at room temperature.[8]

  • Temperature: Reactions are typically carried out at room temperature (20-25°C).[8] For less reactive partners or to further accelerate the reaction, the temperature can be increased to 37°C or 40°C.[8] Alternatively, for sensitive biomolecules, the reaction can be performed at 4°C, though this will require a longer incubation time.[8]

  • Incubation Time: A typical incubation time at room temperature is between 30 and 60 minutes.[8] For reactions at 4°C or with lower concentrations of reactants, the incubation time can be extended to 2 hours or even overnight to ensure complete reaction.[8][9]

To drive the reaction to completion and ensure efficient labeling of the target molecule, a slight molar excess of one of the reactants is generally recommended.

  • Stoichiometry: A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[8] The optimal ratio may need to be determined empirically for each specific system.[8]

Summary of Recommended Reaction Conditions

The following table summarizes the key quantitative data for optimizing the TCO-tetrazine ligation.

ParameterRecommended ConditionNotes
Buffer Phosphate-Buffered Saline (PBS)Amine-free buffers are essential to avoid side reactions.[8]
pH 6.0 - 9.0pH 7.4 is optimal for most protein-based reactions.[8]
Temperature Room Temperature (20-25°C)Can be increased to 37-40°C to accelerate the reaction or decreased to 4°C for sensitive molecules.[8]
Incubation Time 30 - 60 minutesCan be extended up to 2 hours or overnight, especially at lower temperatures.[8]
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of the tetrazine reagent is recommended to ensure complete labeling of the TCO-modified molecule.[8]

Experimental Protocols

This section provides a general protocol for the labeling of a TCO-modified protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized protein solution (in PBS, pH 7.4)

  • Tetrazine-functionalized molecule solution (in a compatible buffer, e.g., PBS or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or dialysis equipment for purification

  • Microcentrifuge tubes

Procedure:

  • Prepare Reactants:

    • Equilibrate the TCO-functionalized protein and the tetrazine-functionalized molecule to room temperature.

    • If the tetrazine-functionalized molecule is in a solid form, dissolve it in a suitable solvent like DMSO to create a stock solution.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-functionalized protein solution.

    • Add the appropriate volume of the tetrazine-functionalized molecule solution to achieve the desired molar ratio (e.g., 1.5-fold molar excess of tetrazine).

  • Incubation:

    • Gently mix the reactants.

    • Incubate the reaction mixture for 60 minutes at room temperature.[8]

  • Purification:

    • Remove the excess, unreacted tetrazine reagent using a spin desalting column or through dialysis against PBS.[8]

  • Storage:

    • Store the final labeled protein conjugate at 4°C until further use.[8] For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[11]

Visualizing the Workflow and Reaction

The following diagrams illustrate the TCO-tetrazine ligation reaction and the general experimental workflow.

TCO_Tetrazine_Ligation TCO TCO-functionalized Molecule Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate + Tetrazine Tetrazine Tetrazine-functionalized Molecule N2 N₂ (gas)

Caption: The TCO-Tetrazine inverse electron-demand Diels-Alder cycloaddition reaction.

Experimental_Workflow start Start: Prepare Reactants mix Mix TCO-Molecule and Tetrazine-Molecule start->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate purify Purify Conjugate (Desalting/Dialysis) incubate->purify store Store Labeled Conjugate at 4°C purify->store

Caption: A generalized experimental workflow for TCO-Tetrazine bioconjugation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Inaccurate quantification of reactants.Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your stock solutions.[10]
Steric hindrance between bulky molecules.The PEG7 spacer in this compound is designed to minimize this, but if issues persist, consider alternative linker lengths.[10]
Degradation of reactants.Use freshly prepared solutions. TCOs can be sensitive to thiols and UV light, while some tetrazines can degrade in aqueous media.[10]
Inconsistent Results Variability in reagent handling.Ensure stock solutions are prepared fresh and avoid repeated freeze-thaw cycles.[11]
Imprecise molar ratios.Carefully calculate and measure the molar ratios of your reactants.[11]
Precipitation of Reactants or Product Poor solubility.The PEG7 spacer improves aqueous solubility. If precipitation occurs, a small amount of an organic co-solvent (e.g., DMSO) can be added, but its compatibility with your biomolecules must be verified.[10]

References

Application Notes & Protocols: Purification of (R)-Tco4-peg7-NH2 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the purification of biomolecules labeled with (R)-Tco4-peg7-NH2. This reagent is a crucial tool in bioconjugation, enabling the site-specific modification of proteins, peptides, and other biomolecules through the introduction of a trans-cyclooctene (B1233481) (TCO) moiety. The TCO group facilitates highly specific and efficient bioorthogonal ligation with tetrazine-functionalized molecules via the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction.

Proper purification of the TCO-labeled biomolecule is a critical step to remove unreacted labeling reagent and any potential aggregates or byproducts, ensuring the quality, efficacy, and safety of the final bioconjugate. The following sections outline the most common and effective purification strategies, namely Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and provide detailed protocols for their implementation.

Key Purification Strategies

The choice of purification method depends on the properties of the biomolecule, the scale of the purification, and the desired level of purity.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is a gentle method that preserves the biological activity of the biomolecule and is particularly effective for removing small molecules, such as unreacted this compound, from the much larger labeled biomolecule. SEC is widely used for desalting and buffer exchange.[1][2][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It offers high resolution and can be used to separate labeled from unlabeled biomolecules, as well as different species of labeled biomolecules (e.g., those with varying degrees of labeling).[4][5][6][7][8]

Data Presentation: Purification Parameters

The following tables summarize typical parameters and expected outcomes for the purification of this compound labeled biomolecules.

Table 1: Size Exclusion Chromatography (SEC) - Typical Parameters

ParameterTypical Value/RangePurpose
Column PD-10 Desalting Columns, Superdex™ 75, Superdex™ 200Removal of unreacted TCO linker, buffer exchange
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4; 150 mM Sodium Phosphate, pH 7.0Maintain protein stability and native conformation
Flow Rate 0.5 - 1.0 mL/minEnsure efficient separation without excessive backpressure
Detection UV at 280 nmMonitoring of protein elution
Expected Purity >95%High purity of the labeled biomolecule

Table 2: Reverse-Phase HPLC (RP-HPLC) - Typical Parameters

ParameterTypical Value/RangePurpose
Column C4 or C18, 300 Å pore sizeSeparation based on hydrophobicity
Mobile Phase A 0.1% TFA in WaterIon-pairing agent for good peak shape
Mobile Phase B 0.1% TFA in AcetonitrileElution of hydrophobic molecules
Gradient 5-95% B over 20-60 minResolution of labeled from unlabeled species
Flow Rate 0.8 - 1.2 mL/minOptimal separation and run time
Temperature 40-60 °CImproved peak shape and resolution
Detection UV at 220 nm and 280 nmDetection of peptide bonds and aromatic residues

Experimental Protocols

Protocol 1: Purification of a TCO-labeled Antibody using Size Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of unreacted this compound from an antibody solution after labeling.

Materials:

  • TCO-labeled antibody solution

  • PD-10 Desalting Column

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the PD-10 desalting column with 5 column volumes of Purification Buffer.

  • Sample Loading: Load the TCO-labeled antibody solution (typically 1.5 to 2.5 mL) onto the column.

  • Elution: Elute the labeled antibody with the Purification Buffer. Collect fractions of 0.5 mL.

  • Analysis: Monitor the protein concentration of the collected fractions by measuring the absorbance at 280 nm.

  • Pooling: Pool the fractions containing the purified TCO-labeled antibody.

  • Purity Assessment: Assess the purity of the pooled fractions using SEC-HPLC to confirm the removal of the unreacted TCO linker and the absence of significant aggregation.

Protocol 2: Purification of a TCO-labeled Peptide using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a high-resolution method for purifying a TCO-labeled peptide from the unlabeled peptide and other impurities.

Materials:

  • Lyophilized TCO-labeled peptide reaction mixture

  • RP-HPLC system with a C18 column (e.g., Jupiter 300 C18)

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Collection tubes

Procedure:

  • Sample Preparation: Reconstitute the lyophilized TCO-labeled peptide mixture in a small volume of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject the reconstituted peptide sample onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) to elute the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected at 220 nm and 280 nm.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired TCO-labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified TCO-labeled peptide.

Visualizations

Experimental Workflow for TCO-Labeling and Purification

G cluster_0 Bioconjugation cluster_1 Purification cluster_2 Quality Control Biomolecule Biomolecule (Protein, Peptide, etc.) Reaction Labeling Reaction Biomolecule->Reaction TCO_Reagent This compound TCO_Reagent->Reaction Labeled_Biomolecule Crude Labeled Biomolecule Reaction->Labeled_Biomolecule Purification_Method Purification (SEC or RP-HPLC) Labeled_Biomolecule->Purification_Method Pure_Product Purified TCO-Labeled Biomolecule Purification_Method->Pure_Product Waste Unreacted Reagent & Impurities Purification_Method->Waste QC Analysis (HPLC, MS) Pure_Product->QC Final_Product Characterized Product QC->Final_Product

Caption: Workflow for labeling and purification of TCO-biomolecules.

Decision Tree for Purification Method Selection

G Start Start: Crude Labeled Biomolecule Q1 Is the biomolecule large (e.g., antibody)? Start->Q1 SEC Use Size Exclusion Chromatography (SEC) Q1->SEC Yes Q2 Is high resolution separation of labeled/unlabeled species required? Q1->Q2 No (e.g., peptide) End Purified Product SEC->End RP_HPLC Use Reverse-Phase HPLC (RP-HPLC) RP_HPLC->End Q2->SEC No Q2->RP_HPLC Yes

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: Experimental Workflow for TCO-Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is a cornerstone of bioorthogonal click chemistry.[1][2] This ligation stands out due to its exceptionally rapid reaction kinetics, specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[2][3][4] These features make TCO-tetrazine chemistry an invaluable tool for a wide range of applications, including live-cell imaging, in vivo studies, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4][5]

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[1] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[1][6] The high degree of bioorthogonality ensures that the reacting moieties are highly specific for each other and do not interact with native functional groups found in complex biological systems.[4]

Key Features of TCO-Tetrazine Reactions:

  • Ultrafast Kinetics: It is one of the fastest bioorthogonal reactions, with second-order rate constants reported to reach up to 10⁶ - 10⁷ M⁻¹s⁻¹.[6][7][8] This enables efficient labeling at low, physiologically relevant concentrations.[3]

  • Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click reactions, making it ideal for live-cell and in vivo applications.[1][3]

  • High Specificity: TCO and tetrazine groups react exclusively with each other, ensuring minimal off-target effects in complex biological environments.[4][6]

  • Stability: TCO and tetrazine functional groups exhibit long-term stability in aqueous media.[6]

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is a key advantage. The second-order rate constant (k₂) is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent and temperature.[9][10] Electron-withdrawing groups on the tetrazine and increased strain or electron-donating groups on the TCO can further accelerate the reaction.[8]

TCO Derivative Tetrazine Derivative Solvent Temperature (°C) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Unsubstituted TCOVarious Scaffolds1,4-dioxane251.4 - 230[10]
TCO-PEG₄Various ScaffoldsDPBS371,100 - 73,000[10]
General TCOGeneral TetrazineAqueous MediaN/AUp to 30,000[9]
General TCOGeneral TetrazineN/AN/AUp to 1 x 10⁶[6][7]

General Experimental Workflow

The typical workflow for bioconjugation using TCO-tetrazine chemistry involves two main stages: functionalization of the biomolecule(s) with one of the reactive partners (e.g., TCO) and the subsequent bioorthogonal ligation with the other partner (e.g., a tetrazine-labeled probe).

TCO_Tetrazine_Workflow cluster_0 Stage 1: Biomolecule Functionalization cluster_1 Stage 2: Bioorthogonal Ligation A Biomolecule of Interest (e.g., Protein, Antibody) B Step 1: Functionalization (e.g., with TCO-NHS Ester) A->B C Step 2: Quenching (Stop unreacted NHS ester) B->C D Step 3: Purification (Remove excess TCO reagent) (e.g., Desalting Column, Dialysis) C->D E Functionalized Biomolecule (TCO-Labeled) D->E G Step 4: Click Reaction (Mix TCO-Biomolecule and Tetrazine-Probe) E->G Proceed to Ligation F Tetrazine-labeled Probe (e.g., Fluorophore, Drug) F->G H Step 5: Purification (Optional) (Remove unreacted probe) (e.g., Size-Exclusion Chromatography) G->H I Final Bioconjugate (Ready for Application) H->I

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

Experimental Protocols

This protocol describes the common method of labeling primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.[2]

Materials:

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)[11]

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)[2]

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2][11]

  • Desalting spin column or dialysis cassette[2]

Procedure:

  • Buffer Exchange: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL.[2][11] If the initial buffer contains primary amines like Tris or glycine (B1666218), this step is critical and must be performed via desalting column or dialysis.[11]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2][11]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11] Incubate the reaction for 1 hour at room temperature with gentle mixing.[2]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][11] Incubate for an additional 5 minutes at room temperature.[11]

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the solution through a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).[9][11]

  • Storage: The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term use or at -20°C/-80°C for long-term storage.[1][9]

This protocol details the ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., tetrazine-dye, tetrazine-drug)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[2][6]

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[2]

  • Reactant Calculation: For efficient conjugation, it is recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[9] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[11]

  • Click Reaction: Mix the TCO-labeled protein with the calculated amount of the tetrazine-labeled molecule.[9]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2][11] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2] If using a fluorescent dye, protect the reaction from light.[1]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.[2]

  • Analysis and Storage: The final conjugate is ready for downstream applications. Successful conjugation can be confirmed by methods like SDS-PAGE (observing a molecular weight shift) or UV-Vis spectroscopy (detecting absorbance peaks for both the protein and the conjugated molecule).[1] Store the conjugate at 4°C, protected from light if applicable.[9]

Application Workflow: Pre-targeted Imaging

A powerful application of TCO-tetrazine chemistry is in pre-targeted in vivo imaging.[4][12] This strategy separates the targeting and imaging steps to improve target-to-background signal ratios. First, a TCO-modified antibody is administered and allowed to accumulate at the target site. After unbound antibodies are cleared from circulation, a small, rapidly clearing tetrazine-labeled imaging agent is administered, which then "clicks" to the pre-localized antibody.[13]

Pretargeted_Imaging_Workflow A 1. Administer TCO-Antibody (into living system) B 2. Targeting Phase (Antibody binds to target cells) A->B C 3. Clearance Phase (Unbound antibody is cleared from circulation) B->C D 4. Administer Tetrazine-Probe (e.g., Tetrazine-PET/SPECT tracer) C->D E 5. In Vivo Click Reaction (Probe ligates to TCO-Antibody at target site) D->E F 6. Imaging (High-contrast signal at target site) E->F

Caption: Logical workflow for in vivo pre-targeted imaging.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No or poor labeling of protein with TCO 1. Hydrolyzed TCO-NHS ester: Reagent was exposed to moisture.1. Allow reagent to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO, DMF) for stock solutions.[11]
2. Amine contaminants in buffer: Buffers like Tris or glycine will compete for the NHS ester.2. Perform buffer exchange into an amine-free buffer (e.g., PBS, phosphate buffer) before labeling.[11]
3. Sub-optimal reaction conditions. 3. Optimize labeling by altering the molar excess of the TCO-NHS ester.[11]
Low yield of final conjugate 1. Suboptimal stoichiometry: Incorrect molar ratio of TCO to tetrazine.1. Empirically optimize the molar ratio. A slight excess (1.05-1.5x) of one component is often beneficial.[9]
2. Incorrect pH: Reaction pH is outside the optimal range (typically 6.0-9.0).2. Ensure the reaction buffer is within the recommended pH range for the specific reagents.[6]
3. Degradation of reactants: TCO or tetrazine reagents may have degraded during storage.3. Use fresh reagents and store them as recommended by the manufacturer, protected from light and moisture.
Precipitation of protein during labeling High concentration of organic solvent: Adding a large volume of the TCO-NHS stock solution (in DMSO/DMF) can cause protein precipitation.Add the TCO-NHS stock solution dropwise while gently vortexing to avoid high local concentrations of the organic solvent.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Tco4-peg7-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of conjugation reactions involving (R)-Tco4-peg7-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical linker used in bioconjugation. It contains three key components:

  • (R)-Tco4: A strained trans-cyclooctene (B1233481) (TCO) with a specific (R) stereochemistry. TCOs are highly reactive dienophiles in bioorthogonal "click chemistry" reactions, particularly the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines. This allows for the specific and efficient labeling of biomolecules.[1] The stereochemistry of the TCO can influence its reactivity and stability.[2][3]

  • peg7: A polyethylene (B3416737) glycol (PEG) linker with seven ethylene (B1197577) glycol units. The PEG linker enhances the water solubility of the molecule, reduces aggregation of the resulting conjugate, and provides a flexible spacer to minimize steric hindrance during conjugation.[4][5]

  • NH2: A primary amine group. While the user's query mentions "-NH2", it is more common for these linkers to be supplied with an amine-reactive N-hydroxysuccinimide (NHS) ester for direct conjugation to primary amines (like lysine (B10760008) residues) on proteins. This guide will assume the use of an NHS ester variant, such as (R)-Tco4-peg7-NHS.

Q2: What is the primary cause of low yield in my conjugation reaction?

The most common reason for low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[6] The NHS ester is sensitive to water and will hydrolyze to an unreactive carboxylic acid, especially at higher pH. This hydrolysis reaction competes with the desired conjugation reaction with the primary amines on your biomolecule.[6]

Q3: How does pH affect the conjugation reaction?

The pH of the reaction is a critical parameter. The reaction with primary amines is favored at a slightly basic pH (typically 7.2-8.5) where the amine groups are deprotonated and thus more nucleophilic.[1][4] However, the rate of NHS ester hydrolysis also increases with pH.[6] Therefore, an optimal pH must be determined to balance these two competing reactions.

Q4: What type of buffer should I use?

It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.[1]

Q5: Can the TCO group itself cause problems?

Yes, the trans-cyclooctene (TCO) moiety can undergo isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing proteins.[8][9] The stability of the TCO can be influenced by its specific structure and any steric hindrance around it.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of (R)-Tco4-peg7-NHS ester - Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[7]- Minimize the time the NHS ester is in an aqueous solution before the addition of the protein. - Ensure the protein solution is at the optimal pH just before adding the NHS ester.
Suboptimal pH - Perform a pH titration study to find the optimal balance between amine reactivity and NHS ester hydrolysis (typically pH 7.2-8.5).[1][4]- Monitor the pH of the reaction mixture, as the release of NHS can cause a slight drop in pH.
Presence of interfering substances in the buffer - Ensure your protein is in an amine-free buffer (e.g., PBS, bicarbonate, or borate).[7]- Remove any amine-containing stabilizers or preservatives (e.g., Tris, glycine, sodium azide) from your protein sample by dialysis or buffer exchange.
Low protein concentration - Increase the protein concentration (ideally 1-5 mg/mL) to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1]
Inconsistent Conjugation Yield Variability in reagent preparation - Always allow the lyophilized (R)-Tco4-peg7-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]- Prepare fresh stock solutions of the NHS ester for each experiment.
Inaccurate molar ratio - Carefully calculate and measure the molar excess of the (R)-Tco4-peg7-NHS ester. A 10-20 fold molar excess is a common starting point for antibodies.[1][7]
Protein Aggregation After Conjugation High degree of labeling - Reduce the molar excess of the (R)-Tco4-peg7-NHS ester in the reaction. - Decrease the reaction time.
Hydrophobicity of the TCO moiety - The PEG7 linker should help mitigate this, but if aggregation is still an issue, consider further optimization of the buffer conditions (e.g., adding a small amount of a non-ionic surfactant).
Loss of Protein Activity Conjugation at or near the active site - Since NHS ester chemistry targets available lysine residues, this can be a random process. If activity is lost, consider site-specific conjugation methods if possible.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the conjugation yield. Note that this data is compiled from studies on similar TCO-PEG-NHS esters and should be used as a guide for optimizing your specific reaction with this compound.

Table 1: Effect of pH on NHS Ester Half-life

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[6]
8.6410 minutes[6]

Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) [11]

PEG Linker LengthAverage DAR
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0

This data suggests that an intermediate PEG length may result in a higher degree of labeling. The optimal length can be specific to the antibody and payload.

Table 3: Reactivity of TCO Isomers [2][3]

TCO IsomerRelative Reactivity
Axial~4 times more reactive
EquatorialLess reactive

The (R) stereochemistry of your TCO will determine if it is in an axial or equatorial conformation, which can impact reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with (R)-Tco4-peg7-NHS Ester

This protocol provides a general guideline for conjugating (R)-Tco4-peg7-NHS ester to a protein, such as an antibody. Optimization may be required for your specific protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • (R)-Tco4-peg7-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[7]

    • If the protein buffer contains amines, perform a buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Preparation of (R)-Tco4-peg7-NHS Ester Stock Solution:

    • Allow the vial of (R)-Tco4-peg7-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

    • Add a 10- to 20-fold molar excess of the 10 mM (R)-Tco4-peg7-NHS ester stock solution to the protein solution.[1][7]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching reagent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL) can be determined using mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance of the dye and the protein.

Protocol 2: Quantification of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol describes a method to determine the DOL after conjugating your protein with this compound and subsequently reacting it with a tetrazine-dye.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized fluorescent dye with known extinction coefficient

  • UV-Vis spectrophotometer

Procedure:

  • Reaction with Tetrazine-Dye:

    • React the purified TCO-labeled protein with an excess of a tetrazine-functionalized fluorescent dye.

    • Incubate for 1-2 hours at room temperature.

    • Purify the labeled protein from the excess tetrazine-dye using a desalting column.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

  • Calculation of DOL:

    • Calculate the protein concentration: Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the free dye / Amax of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration: Dye Conc. (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Amax.

    • Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)

Visualizations

G cluster_0 Reaction Pathway Protein_NH2 Protein with Primary Amine (-NH2) Conjugated_Protein TCO-PEG-Protein Conjugate Protein_NH2->Conjugated_Protein Desired Reaction (pH 7.2-8.5) TCO_PEG_NHS (R)-Tco4-peg7-NHS TCO_PEG_NHS->Conjugated_Protein Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) TCO_PEG_NHS->Hydrolyzed_NHS Competing Hydrolysis (Increases with pH) NHS_Leaving_Group NHS Leaving Group Conjugated_Protein->NHS_Leaving_Group G cluster_1 Troubleshooting Workflow Start Low Conjugation Yield Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Reagent Is NHS ester freshly prepared? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Check_Concentration Is protein concentration >1 mg/mL? Check_Reagent->Check_Concentration Yes Prepare_Fresh->Check_Concentration Concentrate_Protein Concentrate Protein Check_Concentration->Concentrate_Protein No Success Improved Yield Check_Concentration->Success Yes Concentrate_Protein->Success G cluster_2 Experimental Workflow Prep_Protein 1. Prepare Protein (Amine-free buffer) Conjugation 3. Conjugation Reaction (pH 8.0-8.5, RT, 30-60 min) Prep_Protein->Conjugation Prep_NHS 2. Prepare (R)-Tco4-peg7-NHS (Anhydrous DMSO/DMF) Prep_NHS->Conjugation Quench 4. Quench Reaction (Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (Desalting/Dialysis) Quench->Purify Characterize 6. Characterize (DOL, Activity) Purify->Characterize

References

troubleshooting non-specific binding of (R)-Tco4-peg7-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing non-specific binding (NSB) with (R)-Tco4-peg7-NH2 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with my this compound conjugate?

Non-specific binding (NSB) is the adherence of your conjugate to surfaces or molecules other than its intended target.[1][2] This is a common issue in immunoassays and other applications that can lead to high background noise, reduced assay sensitivity, and false-positive results.[1][3][4] For this compound conjugates, NSB can obscure the specific signal generated by the highly efficient TCO-tetrazine ligation, compromising data accuracy.[5][6][7]

Q2: What are the primary causes of non-specific binding for this type of conjugate?

Non-specific binding of this compound conjugates typically stems from two main sources: the inherent physicochemical properties of the conjugate and suboptimal experimental conditions.

  • Physicochemical Properties:

    • Hydrophobic Interactions: The trans-cyclooctene (B1233481) (TCO) moiety is hydrophobic and can interact with hydrophobic surfaces on microplates, membranes, or proteins.[8][9] While the PEG7 linker is hydrophilic and designed to reduce NSB, strong hydrophobic properties of the conjugated molecule (e.g., an antibody-drug conjugate payload) can still lead to aggregation and non-specific adsorption.[8][10][11]

    • Electrostatic Interactions: The terminal primary amine (-NH2) group is positively charged at physiological pH. This, along with charged residues on the molecule it is conjugated to, can lead to unwanted electrostatic interactions with negatively charged surfaces or biomolecules.[2][12][13]

  • Experimental Conditions:

    • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay surface (e.g., a microtiter plate or Western blot membrane) is a primary cause of high background.[3][14][15]

    • Inadequate Washing: Insufficient washing steps in terms of volume, duration, or number, fail to remove unbound or weakly bound conjugates, leading to high background signal.[14][15]

    • Suboptimal Buffer Composition: The pH, ionic strength, and additives in your buffers can significantly influence NSB.[13][16]

    • High Conjugate Concentration: Using an excessive concentration of the conjugate increases the likelihood of non-specific interactions.[14][17]

Q3: How can I reduce non-specific binding related to the properties of the conjugate itself?

While the core structure of this compound is fixed, you can address NSB by modifying the buffer environment and optimizing the conjugate's concentration.

  • Adjust Buffer Ionic Strength: Increasing the salt concentration (e.g., up to 1M NaCl) in your wash buffers can disrupt non-specific ionic interactions.[13][18]

  • Add Surfactants: Including a low concentration of a non-ionic surfactant, like Tween-20 (0.05-0.1%), in wash and blocking buffers can disrupt hydrophobic interactions.[13][18]

  • Perform Conjugate Titration: Systematically lowering the concentration of your conjugate can significantly reduce background signal without compromising the specific signal. It is crucial to find the optimal signal-to-noise ratio.[14]

Q4: What are the best blocking agents to use for my experiments?

The ideal blocking agent depends on the specifics of your assay. It is often necessary to test several options to find the most effective one.[19]

  • Protein-Based Blockers: Agents like Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used to block both hydrophobic and hydrophilic sites.[3][14][20] They are effective but can sometimes cross-react with assay components. For example, milk contains phosphoproteins and should be avoided when using phospho-specific antibodies.[14]

  • Normal Serum: Using normal serum (typically 5% v/v) from the same species as your secondary antibody can effectively reduce background from Fc-receptor binding.[20][21]

  • Synthetic Blockers: Formulations containing polyethylene (B3416737) glycol (PEG) or other synthetic polymers can offer more consistent, protein-free blocking with less lot-to-lot variability.[22][23]

Q5: My non-specific binding is still high. What advanced troubleshooting steps can I take?

If standard methods are insufficient, consider the following advanced strategies:

  • Optimize Incubation Time and Temperature: Try shorter incubation times for your conjugate or perform the incubation overnight at 4°C instead of at room temperature to reduce the chances of weak, non-specific interactions.[14]

  • Detergent Choice: If Tween-20 is not effective, a stronger non-ionic detergent like NP-40 might be necessary for washing steps.[14]

  • Buffer Additives: The inclusion of additives like dextran (B179266) sulfate (B86663) can help outcompete the conjugate for electrostatic binding sites.[12]

  • Surface Modification: If possible, using surfaces with inherent anti-fouling properties, often coated with polymers like PEO or PEG, can significantly reduce NSB from the start.[24]

Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting non-specific binding.

G start High Non-Specific Binding (NSB) Observed q1 Is conjugate concentration optimized? start->q1 a1 Perform Conjugate Titration (See Protocol 3) q1->a1 No q2 Is blocking step adequate? q1->q2 Yes a1->q2 a2 Optimize Blocking Agent (Concentration, Time, Temp) (See Protocol 1) q2->a2 No q3 Are washing steps optimized? q2->q3 Yes a2->q3 a3 Optimize Wash Procedure (Volume, Duration, Detergent) (See Protocol 2) q3->a3 No q4 Is buffer composition contributing to NSB? q3->q4 Yes a3->q4 a4 Modify Buffer (Increase salt, add different surfactants/polymers) q4->a4 Yes end_node Reduced Non-Specific Binding q4->end_node No a4->end_node

Caption: A step-by-step workflow for troubleshooting high non-specific binding.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA)1 - 5% (w/v)Inexpensive, effective for many applications.[14][20]Can have lot-to-lot variability; potential for cross-reactivity.[22]
Non-Fat Dry Milk1 - 5% (w/v)Inexpensive and very effective at reducing background.[14]Contains phosphoproteins (avoid for phospho-antibodies); may mask some antigens.[14]
Normal Serum5% (v/v)Excellent for reducing NSB from Fc receptors.[20] Use serum from the same species as the secondary antibody.More expensive than BSA or milk.
Commercial/Synthetic BlockersVaries by manufacturerHigh consistency, often protein-free, optimized for specific applications.[1]Can be more expensive.

Table 2: Common Buffer Additives to Reduce Non-Specific Binding

AdditiveMechanism of ActionTypical Concentration
Salts
Sodium Chloride (NaCl)Shields electrostatic interactions.[13]150 mM - 1 M
Detergents
Tween-20Disrupts weak, non-specific hydrophobic interactions.[13]0.05 - 0.1% (v/v)
Triton X-100Stronger detergent for disrupting hydrophobic interactions.[18]0.05 - 0.1% (v/v)
Polymers
Polyethylene Glycol (PEG)Creates a hydration layer that prevents protein adsorption.[23]Varies
Dextran SulfatePolyanion that competes for non-specific electrostatic binding sites.[12]0.02 - 0.1% (w/v)

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer Conditions

This protocol is designed to identify the most effective blocking agent and conditions for your specific assay.

  • Preparation: Prepare several identical samples or assay surfaces (e.g., wells of a 96-well plate coated with your target).

  • Blocker Preparation: Prepare a panel of blocking buffers to test. For example:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% BSA in PBS

    • Buffer C: 5% Non-Fat Dry Milk in PBS

    • Buffer D: A commercial blocking reagent (prepare as per manufacturer's instructions).

  • Blocking Incubation:

    • Add a different blocking buffer to each of the test surfaces.

    • Incubate a set of surfaces for 1 hour at room temperature and another set overnight at 4°C.[14] Ensure gentle agitation during incubation.

  • Washing: Wash all surfaces 3 times with your standard wash buffer (e.g., PBST).

  • Conjugate Incubation: Add your this compound conjugate (at a standard concentration) to all surfaces and incubate according to your normal protocol. Include negative control surfaces that receive no conjugate.

  • Final Washes & Detection: Complete the remaining wash and detection steps of your protocol.

  • Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal condition is the one that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive wells.

Protocol 2: Optimizing Wash Buffer and Procedure

This protocol helps refine the washing steps, which are critical for removing unbound conjugate.[15]

  • Preparation: Prepare a set of identical samples that have been incubated with your this compound conjugate as per your standard protocol.

  • Establish Test Conditions: Create a matrix of washing conditions to test.

    • Number of Washes: Test 3, 5, and 7 wash cycles.[18]

    • Duration of Washes: Test 5-minute and 10-minute washes.

    • Detergent Concentration: Test your standard wash buffer (e.g., PBS + 0.05% Tween-20) against a buffer with a higher detergent concentration (e.g., PBS + 0.1% Tween-20).

  • Execution: Perform the washes according to the matrix above, ensuring vigorous agitation.[15]

  • Detection & Analysis: Proceed with your standard detection protocol. Analyze the results to determine which combination of wash number, duration, and buffer composition most effectively reduces background without significantly diminishing the specific signal.

Protocol 3: Titration of the this compound Conjugate

This protocol determines the optimal concentration of your conjugate to maximize the signal-to-noise ratio.

  • Preparation: Prepare a set of identical positive control samples (with target) and negative control samples (without target).

  • Serial Dilution: Prepare a series of dilutions of your this compound conjugate. A good starting point is a two-fold or three-fold dilution series from your current working concentration, covering a range of at least 5 concentrations.

  • Incubation: Add each dilution to both a positive and a negative control sample. Incubate according to your standard protocol.

  • Washing and Detection: Wash and perform the detection steps consistently across all samples according to your optimized protocol.

  • Analysis: Plot the signal from the positive samples and negative samples against the conjugate concentration. The optimal concentration is the lowest one that gives a robust positive signal while keeping the negative control signal at a minimum.

Visualization of Factors Contributing to NSB

G center Causes of Non-Specific Binding This compound Conjugates prop Conjugate Properties center->prop proto Experimental Protocol center->proto surf Assay Surface Properties center->surf hydro Hydrophobic Interactions (from TCO moiety) prop->hydro electro Electrostatic Interactions (from -NH2 and biomolecule) prop->electro conc High Concentration prop->conc block Insufficient Blocking proto->block wash Inadequate Washing proto->wash buff Suboptimal Buffers proto->buff surf_hydro Hydrophobicity surf->surf_hydro surf_charge Surface Charge surf->surf_charge

Caption: Key factors contributing to non-specific binding of TCO-PEG-Amine conjugates.

References

Technical Support Center: Enhancing the Solubility of (R)-Tco4-peg7-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of PROTACs that incorporate the (R)-Tco4-peg7-NH2 linker. Poor aqueous solubility is a significant hurdle in the development of PROTACs, often impacting their efficacy in biological assays and their potential as therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, including those with this compound linkers, often have poor solubility?

PROTACs are inherently large and complex molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of 5".[1] This structural complexity, which includes two distinct ligands and a linker, frequently results in a large, hydrophobic surface area, contributing to low aqueous solubility.[1] While the polyethylene (B3416737) glycol (PEG) component of the this compound linker is designed to enhance hydrophilicity, the overall solubility of the final PROTAC is also heavily influenced by the properties of the warhead and the E3 ligase ligand.

Q2: What is the role of the this compound linker in influencing PROTAC solubility?

The this compound linker contains a seven-unit PEG chain. PEG linkers are known to increase the water solubility of PROTACs and can improve cell permeability, which may enhance their pharmacokinetic profiles.[2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. The "Tco" (trans-cyclooctene) group is designed for bioorthogonal "click" chemistry, allowing for the efficient assembly of the PROTAC molecule.

Q3: What are the primary strategies to improve the solubility of my this compound containing PROTAC?

There are two main approaches to enhance the solubility of your PROTAC:

  • Chemical Modification: This involves altering the molecular structure of the PROTAC itself. Strategies include incorporating polar or ionizable functional groups into the warhead, E3 ligase ligand, or modifying the linker.[4]

  • Formulation Strategies: This approach focuses on the delivery of the PROTAC without changing its chemical structure. Common techniques include the use of amorphous solid dispersions (ASDs), nanoformulations, and the addition of excipients like surfactants and solubilizers.[5]

Q4: Can changing the length of the PEG linker affect the solubility and activity of my PROTAC?

Yes, the length of the PEG linker is a critical parameter. While longer PEG chains generally increase hydrophilicity, the optimal linker length is a balance between solubility and the ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[2] Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.[2][6] Therefore, the optimal linker length often needs to be determined empirically for each specific PROTAC system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to the solubility of this compound containing PROTACs.

Problem 1: My PROTAC precipitates out of solution during in vitro assays.

  • Possible Cause: The concentration of your PROTAC in the assay buffer exceeds its thermodynamic solubility limit. The small amount of organic solvent (e.g., DMSO) from your stock solution is insufficient to maintain solubility upon dilution into the aqueous buffer.

  • Solutions:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the solubility limit of your compound in your specific assay buffer.

    • Adjust Assay Concentration: If feasible, lower the PROTAC concentration in your assay to be below its determined solubility limit.

    • Use Co-solvents: Increase the percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Be cautious, as high concentrations of organic solvents can interfere with biological assays.

    • Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your buffer to aid in micellar solubilization.

    • Modify pH: Depending on the pKa of your PROTAC's warhead and E3 ligase ligand, adjusting the pH of the buffer may increase ionization and improve solubility.

Problem 2: I have chemically modified my PROTAC to improve solubility, but now it is inactive.

  • Possible Cause: The structural modifications have altered the conformation of the PROTAC, preventing the formation of a stable ternary complex. The added functional groups may be sterically hindering the binding to either the target protein or the E3 ligase.

  • Solutions:

    • Modeling Studies: Use computational modeling to predict how the modification might alter the PROTAC's conformation and its ability to form the ternary complex.

    • Systematic SAR: Synthesize a series of analogs with systematic variations in the position and nature of the solubilizing group to identify modifications that improve solubility without compromising activity.

    • Linker Optimization: If the modification was on the linker, consider synthesizing PROTACs with different linker lengths or compositions to regain the optimal geometry for ternary complex formation.

Data Presentation: Enhancing PROTAC Solubility

The following tables summarize quantitative data from studies demonstrating the impact of formulation strategies on PROTAC solubility.

Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)

PROTACPolymer ExcipientDrug Loading (w/w)Solubility EnhancementReference
AZ1HPMCASup to 20%Up to 2-fold increase in drug supersaturation compared to pure amorphous drug.[7][8]
ARCC-4HPMCAS, Eudragit® L 100-5510% and 20%Pronounced supersaturation without precipitation.[5]
ARV-110Poly(vinyl alcohol)30%Dissolution enhancement achieved.[9][10]
SelDeg51Poly(vinyl alcohol)30%Dissolution enhancement achieved.[10]

Table 2: Thermodynamic Solubilities of Amorphous PROTACs in FaSSIF *

PROTACEquilibrium Solubility (µg/mL)
AZ148.4 ± 2.6
AZ228.1 ± 5.2
AZ334.5 ± 7.7
AZ417.3 ± 1.6
*Fasted State Simulated Intestinal Fluid[11]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD to enhance the solubility of a PROTAC.

  • Materials and Equipment:

    • PROTAC of interest

    • Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)

    • Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

  • Procedure:

    • Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation.[12] Determine the desired drug loading (e.g., 10-30% w/w).

    • Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[12]

    • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.[12]

    • Harvesting and Sizing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting material into a fine powder using a mortar and pestle.

Protocol 2: PROTAC Nanoparticle Preparation via Nanoprecipitation

This protocol provides a method for formulating your PROTAC into nanoparticles to potentially improve solubility and delivery.[12]

  • Materials and Equipment:

    • PROTAC of interest

    • PLGA-PEG copolymer (Poly(lactic-co-glycolic acid)-poly(ethylene glycol))

    • Organic solvent (e.g., Acetone or Acetonitrile)

    • Aqueous solution (e.g., deionized water or PBS), optionally with a surfactant like Poloxamer 188

    • Magnetic stirrer and stir bar

    • Rotary evaporator (optional)

    • Centrifuge or dialysis equipment

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of the PROTAC and PLGA-PEG copolymer in the organic solvent.

    • Nanoprecipitation: Vigorously stir the aqueous solution. Add the organic phase dropwise into the stirring aqueous solution. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the PROTAC into nanoparticles.[12]

    • Solvent Removal: Allow the mixture to stir for several hours in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator at low pressure.[12]

    • Purification: Purify the nanoparticle suspension to remove unencapsulated PROTAC and excess surfactant. This can be done by centrifugation followed by resuspension of the pellet, or by dialysis.[12]

    • Characterization (Recommended): Analyze the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using HPLC after dissolving the nanoparticles in a suitable solvent.

    • Storage: Store the nanoparticle suspension at 4°C. For long-term storage, lyophilization may be an option.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_chem_mod Chemical Modification Approaches cluster_formulation Formulation Approaches cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble PROTAC chem_mod Chemical Modification start->chem_mod formulation Formulation Strategy start->formulation add_groups Incorporate Ionizable/ Polar Groups chem_mod->add_groups linker_opt Linker Optimization (e.g., vary PEG length) chem_mod->linker_opt asd Amorphous Solid Dispersion (ASD) formulation->asd nano Nanoformulation formulation->nano excipients Use of Excipients (Surfactants, Co-solvents) formulation->excipients sol_assay Solubility Assay (Kinetic/Thermodynamic) add_groups->sol_assay linker_opt->sol_assay asd->sol_assay nano->sol_assay excipients->sol_assay activity_assay Biological Activity Assay (e.g., Degradation) sol_assay->activity_assay If solubility is improved end Soluble & Active PROTAC activity_assay->end If activity is retained

Caption: A workflow for troubleshooting and improving the solubility of PROTACs.

signaling_pathway POI Target Protein (Protein of Interest) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (this compound based) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated Target Protein TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

References

Technical Support Center: Preventing Protein Aggregation with (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with (R)-Tco4-peg7-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound is a molecule used in bioconjugation, the process of linking molecules together. It consists of three main parts:

  • (R)-Tco4: A strained trans-cyclooctene (B1233481) (TCO) group that allows for a specific and rapid "click" reaction with tetrazine-modified molecules.

  • peg7: A polyethylene (B3416737) glycol (PEG) linker with seven repeating units. PEG linkers are known to improve the solubility and stability of proteins and nanoparticles.[1][2]

  • NH2: An amine group that can react with proteins, typically at lysine (B10760008) residues or the N-terminus, to form a stable covalent bond.[3]

This reagent is used to introduce a TCO group onto a protein, which can then be used for subsequent specific labeling with a tetrazine-containing molecule in a two-step process.

Q2: What are the common causes of protein aggregation when using this compound?

Protein aggregation after labeling can arise from several factors:

  • Alteration of Surface Charge: The amine group on the protein (e.g., from a lysine residue) is positively charged at physiological pH. Its reaction with this compound neutralizes this charge. This change in the protein's overall surface charge can reduce the electrostatic repulsion between protein molecules, leading to aggregation.[4]

  • Increased Hydrophobicity: Although the PEG linker is hydrophilic, the TCO group can be hydrophobic. Attaching this molecule to the protein surface can increase its overall hydrophobicity, promoting self-association.[4][5]

  • Over-labeling: Modifying too many amine groups on the protein surface can significantly alter its physicochemical properties, leading to instability and aggregation.[5]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the buffer can make the protein more susceptible to aggregation during and after the labeling reaction.[5][6]

  • Conformational Changes: The labeling process or the presence of the label itself might induce slight changes in the protein's three-dimensional structure, exposing hydrophobic regions that were previously buried.[4]

Q3: How can I detect protein aggregation?

Several methods can be used to detect protein aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of aggregation, such as cloudiness, turbidity, or precipitates in the solution.[4][5]

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering caused by aggregates.[4]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the presence of even small amounts of larger aggregates.[4][5]

  • Size Exclusion Chromatography (SEC): Aggregates will appear as earlier eluting peaks (higher molecular weight) compared to the monomeric protein.[4]

  • SDS-PAGE (non-reducing): Under non-reducing conditions, covalently linked aggregates will appear as higher molecular weight bands on the gel.[5]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness during or immediately after the labeling reaction.

This indicates rapid and significant protein aggregation. The following troubleshooting steps can help resolve this issue.

Troubleshooting Workflow for Rapid Aggregation

start Precipitation Observed step1 Decrease Protein Concentration (e.g., to 1-2 mg/mL) start->step1 step2 Optimize Labeling Stoichiometry (Reduce Molar Ratio of Reagent) step1->step2 step3 Modify Buffer Conditions step2->step3 step4 Lower Reaction Temperature (e.g., 4°C for longer) step3->step4 end Aggregation Prevented step4->end

Caption: Workflow to address immediate protein precipitation.

Detailed Steps:

  • Lower Protein Concentration: High protein concentrations can accelerate aggregation.[7] Try reducing the protein concentration during the labeling reaction, for example, to 1-2 mg/mL.[8] If a higher final concentration is needed, you can concentrate the labeled protein after purification.

  • Optimize Labeling Stoichiometry: A high molar ratio of the labeling reagent to the protein can lead to over-labeling and aggregation.[8] Perform a titration experiment to find the lowest ratio that still provides sufficient labeling.

  • Modify Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion.[8][9] Amine-reactive labeling is typically performed at a pH of 7.2-8.5.[5]

    • Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the ionic strength by adding NaCl (e.g., 150 mM) to the buffer.[8]

  • Control Temperature: Perform the labeling reaction at a lower temperature, such as 4°C. This can slow down the aggregation process, though it may require a longer reaction time.[5][8]

Issue 2: Gradual aggregation or loss of protein during storage after labeling.

This suggests that the labeled protein is not stable in the storage buffer.

Troubleshooting Workflow for Storage Instability

start Aggregation During Storage step1 Add Stabilizing Excipients start->step1 step2 Optimize Storage Buffer pH step1->step2 step3 Include Cryoprotectants for Freezing step2->step3 step4 Assess and Optimize Protein Concentration step3->step4 end Stable Labeled Protein step4->end

Caption: Workflow for preventing aggregation during storage.

Detailed Steps:

  • Incorporate Stabilizing Excipients: Additives can help to stabilize the protein and prevent aggregation.[4] See the table below for examples.

  • Optimize Storage Buffer: The optimal storage buffer may be different from the labeling buffer. Perform a buffer screen to find the pH and ionic strength that best maintains the stability of the labeled protein.

  • Use Cryoprotectants: If storing the labeled protein frozen, add cryoprotectants like glycerol (B35011) (e.g., 10-25%) or sucrose (B13894) to prevent aggregation during freeze-thaw cycles.[7]

  • Optimize Protein Concentration: Store the protein at the lowest concentration that is practical for your downstream applications.

Data Presentation: Stabilizing Additives

The following table provides examples of common additives used to prevent protein aggregation and their typical working concentrations. The optimal additive and concentration should be determined empirically for each specific protein.

Additive ClassExampleTypical Concentration RangeMechanism of Action
Sugars Sucrose, Trehalose250-500 mMPreferential exclusion, stabilizes native conformation.
Polyols Glycerol, Sorbitol5-25% (v/v)Stabilizes protein structure, acts as a cryoprotectant.[7]
Amino Acids Arginine, Glycine50-500 mMSuppresses aggregation by various mechanisms.
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1% (v/v)Prevents surface adsorption and shields hydrophobic patches.
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of intermolecular disulfide bonds (use with caution if your protein has essential disulfide bonds).[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

  • Protein Preparation:

    • Dialyze or buffer exchange the purified protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[5]

    • Adjust the protein concentration to 1-5 mg/mL.[5]

  • Reagent Preparation:

    • Dissolve the this compound reagent in an organic co-solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5] This should be done immediately before use.

  • Labeling Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently mixing. The molar ratio of the reagent to the protein will need to be optimized. Start with a 5- to 20-fold molar excess of the reagent.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove excess, unreacted reagent using size exclusion chromatography (e.g., a desalting column) or dialysis.

    • The purified, labeled protein should be collected in a suitable storage buffer.

Protocol 2: Screening for Optimal Buffer Conditions

  • Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Perform small-scale labeling reactions in each buffer condition.

  • Monitor for aggregation during and after the reaction by visual inspection and by measuring the absorbance at 340 nm.

  • Analyze the labeling efficiency in the non-aggregating conditions to determine the optimal buffer.

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship of Factors Leading to Protein Aggregation

cluster_causes Primary Causes cluster_effects Intermediate Effects Charge Alteration Charge Alteration Reduced Repulsion Reduced Repulsion Charge Alteration->Reduced Repulsion Hydrophobicity Increase Hydrophobicity Increase Hydrophobic Interactions Hydrophobic Interactions Hydrophobicity Increase->Hydrophobic Interactions Over-labeling Over-labeling Conformational Instability Conformational Instability Over-labeling->Conformational Instability Suboptimal Buffer Suboptimal Buffer Suboptimal Buffer->Conformational Instability Protein Aggregation Protein Aggregation Reduced Repulsion->Protein Aggregation Hydrophobic Interactions->Protein Aggregation Conformational Instability->Protein Aggregation

Caption: Factors contributing to protein aggregation.

References

dealing with incomplete reaction of (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments involving (R)-Tco4-peg7-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation. It contains a strained trans-cyclooctene (B1233481) (TCO) group, which is the reactive moiety for "click chemistry." Specifically, it participates in an inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule.[1] This reaction is known for its high speed and specificity, proceeding readily in aqueous environments without the need for a catalyst. The PEG7 linker is a seven-unit polyethylene (B3416737) glycol chain that enhances solubility and provides spacing between the conjugated molecules.[2][3] The terminal amine (-NH2) group allows for the initial conjugation of this linker to a molecule of interest (e.g., a protein, antibody, or drug) via amine-reactive chemistry, such as reaction with an N-hydroxysuccinimide (NHS) ester.

Q2: My reaction with this compound is incomplete. What are the common causes?

Incomplete reactions can stem from several factors:

  • Low Reactivity of the Tetrazine Partner: The structure of the tetrazine can significantly impact reaction kinetics. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[4]

  • Steric Hindrance: The accessibility of the TCO and tetrazine groups can be limited by the size and conformation of the molecules they are attached to. The PEG7 linker helps to mitigate this, but it may not always be sufficient.[2]

  • Solubility Issues: While the PEG linker improves water solubility, the molecule you are conjugating to may have poor solubility, leading to aggregation and reduced reaction efficiency.[4][5]

  • Inaccurate Quantification of Reactants: An incorrect molar ratio of TCO to tetrazine can result in one of the reactants not being fully consumed.[4][6]

  • Degradation of Reactants: TCO reagents can degrade over time, especially if not stored correctly (e.g., exposure to moisture or light).[5] Similarly, the tetrazine partner may also be unstable under certain conditions.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can influence the reaction rate.[5]

Q3: How can I monitor the progress of my TCO-tetrazine ligation reaction?

The progress of the TCO-tetrazine reaction can be monitored spectroscopically. Tetrazines have a characteristic absorbance in the visible range (around 510-550 nm).[1] As the reaction proceeds, this absorbance will decrease. By taking aliquots at different time points and measuring the absorbance, you can track the consumption of the tetrazine.[4] Alternatively, techniques like LC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired conjugate.[4]

Q4: What are the best methods to purify my final conjugate and remove unreacted this compound?

The most common methods for purifying PEGylated conjugates and removing unreacted starting materials are based on size differences.[7][] These include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated product from smaller, unreacted molecules like this compound.[7][9]

  • Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove small, unreacted reagents.[7][10]

  • Ultrafiltration/Diafiltration: This technique uses pressure to separate molecules based on size through a semi-permeable membrane.[7]

Troubleshooting Guide

Below is a guide to help you troubleshoot and resolve common issues encountered during reactions with this compound.

Issue: Low or No Conjugation Product

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Degraded this compound or Tetrazine Reagent Ensure proper storage of reagents (cold, dry, and protected from light). Use freshly prepared solutions. Perform a control reaction with known good reagents to verify activity.[5]
Incorrect Stoichiometry Accurately quantify your starting materials using a reliable method like UV-Vis spectroscopy. A slight excess (1.05 to 1.5-fold) of the less critical or smaller molecule can help drive the reaction to completion.[4][6]
Suboptimal Reaction Conditions The TCO-tetrazine reaction is generally robust across a pH range of 6-9. However, the optimal pH for your specific molecules should be confirmed. Amine-free buffers like PBS or HEPES are recommended.[6]
Presence of Amines in Buffer If you are first reacting the amine of this compound with an NHS-ester functionalized molecule, ensure your buffer is free of primary amines (e.g., Tris, glycine) which will compete with the reaction.[11][12]
Steric Hindrance If you suspect steric hindrance is an issue, consider using a linker with a longer PEG chain to increase the distance between the reacting molecules.[2]
Issue: Multiple Products or Side Reactions

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Impure Starting Materials Purify your starting materials before the conjugation reaction to remove any reactive impurities.[4]
Side Reactions of TCO Strained cyclooctynes can sometimes react with thiols. If your molecule of interest contains free thiols, consider a protection/deprotection strategy or use a different conjugation chemistry.[5]
Oxidation of Reactants If your molecules are sensitive to oxidation, degas your reaction buffer before use.[4]
Issue: Poor Solubility or Aggregation

Possible Causes and Solutions

Possible Cause Recommended Solution Citation
Hydrophobicity of the Conjugated Molecule The PEG7 linker enhances solubility, but for very hydrophobic molecules, a longer PEG chain may be necessary. The addition of a small amount of a water-miscible organic co-solvent like DMSO or DMF can also improve solubility, but its compatibility with your biomolecules must be verified.[4][13]
Precipitation During Reaction Perform the reaction at a lower concentration. Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your molecules.[4]

Experimental Protocols

Protocol 1: General TCO-Tetrazine Ligation

This protocol describes a general procedure for conjugating a TCO-functionalized molecule (Molecule-TCO) with a tetrazine-functionalized molecule (Molecule-Tetrazine).

  • Reagent Preparation:

    • Dissolve Molecule-TCO and Molecule-Tetrazine in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

    • Accurately determine the concentration of each stock solution.

  • Reaction Setup:

    • In a reaction vial, combine Molecule-TCO and Molecule-Tetrazine. A common starting point is to use a 1.05 to 1.5-fold molar excess of the tetrazine-containing molecule.[6]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[11][12] The optimal time may vary depending on the specific reactants.

  • Monitoring (Optional):

    • At various time points, take a small aliquot of the reaction mixture and analyze by LC-MS or monitor the decrease in tetrazine absorbance via UV-Vis spectroscopy.[4]

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using size exclusion chromatography (SEC) or dialysis.[7][11]

Protocol 2: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate the SEC column with a suitable mobile phase buffer (e.g., PBS, pH 7.4).

  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[7]

  • Sample Injection:

    • Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be between 2-5% of the total column volume for optimal separation.[7]

  • Elution:

    • Elute the sample with the mobile phase buffer at a constant flow rate. The larger, conjugated product will elute first, followed by the smaller, unreacted starting materials.[7]

  • Fraction Collection:

    • Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or SDS-PAGE) to identify the fractions containing the purified conjugate.

Visualizations

G cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_end Outcome start Incomplete Reaction of This compound reagent Reagent Issues (Degradation, Purity) start->reagent conditions Suboptimal Conditions (pH, Buffer, Temp) start->conditions stoichiometry Incorrect Stoichiometry start->stoichiometry solubility Solubility/Aggregation start->solubility sterics Steric Hindrance start->sterics verify Verify Reagent Activity (Control Reaction) reagent->verify purify Purify Reactants reagent->purify optimize_cond Optimize Reaction Conditions conditions->optimize_cond quantify Accurate Quantification (UV-Vis) stoichiometry->quantify modify_sol Modify Solubility (Co-solvent, Longer PEG) solubility->modify_sol sterics->modify_sol end Successful Conjugation verify->end optimize_cond->end quantify->end modify_sol->end purify->end

Caption: Troubleshooting workflow for incomplete this compound reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_tco Prepare Molecule-TCO in Amine-Free Buffer quantify Quantify Reactants prep_tco->quantify prep_tet Prepare Molecule-Tetrazine in Amine-Free Buffer prep_tet->quantify mix Mix Reactants (1.05-1.5x excess Tetrazine) quantify->mix incubate Incubate (RT or 4°C) mix->incubate sec Size Exclusion Chromatography (SEC) incubate->sec dialysis Dialysis / Ultrafiltration incubate->dialysis analyze Analyze Fractions (LC-MS, SDS-PAGE) sec->analyze dialysis->analyze product Purified Conjugate analyze->product

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

References

Optimizing PROTAC Activity: A Technical Support Guide to Linker Length, Focusing on PEG7 vs. Other PEG Variants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC® Development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the optimization of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the critical role of the linker, specifically comparing the efficacy of PEG7 to other polyethylene (B3416737) glycol (PEG) linker lengths in modulating PROTAC activity.

Frequently Asked Questions (FAQs)

Q1: What is the function of a linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the protein of interest or POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary role is to position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[1] This ubiquitination marks the protein for degradation by the proteasome.[1] The length, composition, and attachment points of the linker are critical parameters that significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), and consequently, the efficiency of protein degradation.[2][3]

Q2: Why is PEG a commonly used linker in PROTACs?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to several advantageous properties:

  • Hydrophilicity: PEG units are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule.[2][4]

  • Biocompatibility: PEGs are generally considered biocompatible.[3]

  • Tunable Length: The length of a PEG linker can be precisely and systematically varied by adding or removing ethylene (B1197577) glycol units, which is crucial for optimizing the distance between the two ends of the PROTAC.[3][4][5]

  • Flexibility: The inherent flexibility of PEG chains can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex.[6]

Q3: Is there a universal optimal PEG linker length for all PROTACs?

No, there is no universally optimal linker length. The ideal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[6][7] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances its stability and leads to efficient degradation.[6] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[1][7] Conversely, a linker that is too long might lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][7] Therefore, the optimal linker length must be determined empirically for each specific PROTAC system.[8]

Q4: How does PEG7 compare to other PEG linker lengths in terms of PROTAC activity?

While direct, comprehensive studies comparing PEG7 to a wide array of other PEG lengths across multiple targets are not extensively published, the principles of linker optimization provide a framework for its evaluation. The optimal linker length is often found to be within a narrow range. For example, in the degradation of the Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[9][10][11] For the degradation of Bruton's tyrosine kinase (BTK), PROTACs with linkers of at least four PEG units showed better binding affinity compared to those with shorter linkers.

The choice of a specific PEG length like PEG7 would be a step in a systematic optimization process where a library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5, PEG6, PEG7 , PEG8, etc.) is synthesized and tested. The optimal length is the one that results in the most potent and efficacious degradation of the target protein, typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).

Troubleshooting Guide

Problem 1: My PROTAC shows low degradation efficiency (high DC50, low Dmax).

  • Possible Cause: The linker length may be suboptimal, leading to an unstable or sterically hindered ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., from PEG3 to PEG12).

    • Systematic Evaluation: Test the degradation efficiency of each PROTAC variant at multiple concentrations to determine the DC50 and Dmax values.

    • Biophysical Analysis: If resources permit, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex with different linker variants.[12]

Problem 2: I am observing a "hook effect" with my PROTAC.

  • Possible Cause: At high concentrations, the PROTAC may be forming more binary complexes (PROTAC-target protein or PROTAC-E3 ligase) than the desired ternary complex, which can inhibit degradation.[1] While this is an inherent property of the bifunctional nature of PROTACs, linker design can influence its severity.

  • Troubleshooting Steps:

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[12]

    • Detailed Dose-Response Analysis: Perform careful dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[12]

Problem 3: My PROTAC has poor solubility or cell permeability.

  • Possible Cause: While PEG linkers generally improve hydrophilicity, the overall physicochemical properties of the PROTAC, including the warhead and E3 ligase ligand, may lead to poor solubility or permeability.

  • Troubleshooting Steps:

    • Modify Linker Composition: The incorporation of more polar functional groups or different types of linkers (e.g., alkyl chains with ether or amine functionalities) can modulate the overall properties of the molecule.[2]

    • Assess Physicochemical Properties: Experimentally measure properties like LogP and aqueous solubility for your PROTAC variants.

    • Cellular Uptake Assays: Utilize cellular uptake and efflux assays to determine if the PROTAC is reaching its intracellular target at sufficient concentrations.[12]

Quantitative Data Summary

The following tables summarize published data on the impact of linker length on PROTAC efficacy for specific targets.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC Variant (Linker)Linker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα Degrader 19>1000<20[10]
ERα Degrader 212~100~60[10]
ERα Degrader 3 16 ~10 >90 [10][13]
ERα Degrader 419~500~40[10]
ERα Degrader 521>1000<20[10]

This table illustrates that for ERα degradation, a 16-atom linker was found to be optimal.[10][13]

Table 2: Effect of Linker Length on BTK Degradation

PROTAC Variant (Linker)Linker CompositionRelative Binding Affinity ImpairmentDC50 (nM)Reference
BTK Degrader 1< 4 PEG unitsUp to 20-foldNot specified
BTK Degrader 2 ≥ 4 PEG units No significant impairment 1-40

This table suggests that for this particular BTK degrader, a linker length of at least 4 PEG units was necessary to avoid steric clashes and achieve potent degradation.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the amount of target protein remaining in cells after PROTAC treatment.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC linker variant for a predetermined amount of time (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation for each treatment relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[3]

2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinities and kinetics of the interactions involved in forming the ternary complex.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This data can be used to determine the cooperativity of the system.[12]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Linker_Optimization_Workflow cluster_workflow Linker Optimization Experimental Workflow Start Define Target (POI) and E3 Ligase Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths, e.g., PEG3-12) Start->Synthesis Cell_Assay Cell-Based Degradation Assay (e.g., Western Blot, HTRF) Synthesis->Cell_Assay Data_Analysis Determine DC50 and Dmax Cell_Assay->Data_Analysis Decision Optimal Linker Identified? Data_Analysis->Decision Biophysical Optional: Biophysical Analysis (e.g., SPR, ITC for Ternary Complex) Data_Analysis->Biophysical Mechanistic Insight Decision->Synthesis No, refine linker design End Lead PROTAC for Further Development Decision->End Yes Biophysical->Decision

References

challenges in the purification of (R)-Tco4-peg7-NH2 reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of (R)-Tco4-peg7-NH2 and its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound challenging?

A1: The purification of this compound presents several challenges due to its unique chemical structure. The polyethylene (B3416737) glycol (PEG) chain imparts high polarity, which can lead to poor retention on standard reversed-phase chromatography columns. The terminal primary amine is basic and can interact with acidic silica (B1680970) gel in normal-phase chromatography, causing peak tailing and potential loss of the compound on the column. Furthermore, the trans-cyclooctene (B1233481) (TCO) moiety is susceptible to isomerization.

Q2: What are the common byproducts I should expect in my this compound reaction mixture?

A2: Common byproducts can originate from unreacted starting materials, side reactions, and degradation of the product. These may include:

  • Unreacted Amino-PEG7: The starting material for the introduction of the PEG-amine chain.

  • Unreacted activated TCO reagent: The reagent used to introduce the TCO functionality.

  • Isomerized this compound: The trans-cyclooctene (TCO) can isomerize to the more stable but less reactive cis-cyclooctene (CCO) isomer.

  • Byproducts from coupling reagents: If carbodiimide (B86325) chemistry (e.g., EDC) is used, urea (B33335) byproducts can be present. If NHS esters are used, N-hydroxysuccinimide can be a byproduct.

  • Byproducts from protecting groups: If the amine was protected during synthesis (e.g., with a Boc or Fmoc group), byproducts from the deprotection step may be present.

Q3: My compound is not retaining on my C18 column and elutes in the void volume. What can I do?

A3: This is a common issue due to the high polarity of the PEG chain. To increase retention on a C18 column, you can:

  • Use a lower concentration of organic solvent in your mobile phase at the start of your gradient.

  • Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. This will form an ion pair with the protonated amine, increasing its hydrophobicity and retention.

  • Consider a different stationary phase, such as one with a longer alkyl chain (C30) or a phenyl-hexyl column, which can provide different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for highly polar compounds.

Q4: I'm observing significant peak tailing during normal-phase chromatography on silica gel. How can I improve the peak shape?

A4: Peak tailing on silica gel is likely due to the interaction of the basic amine with acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (B128534) (TEA) or ammonia.[1][2] This will compete with your compound for the active sites on the silica.

  • Use a deactivated silica gel, which has been treated to reduce the number of acidic sites.

  • Switch to an alternative stationary phase, such as alumina (B75360) or an amine-functionalized silica column.[2]

Q5: How can I detect my compound and its byproducts if they have a poor UV response?

A5: The PEG chain does not have a strong UV chromophore, which can make detection challenging.[3] Consider using:

  • Charged Aerosol Detection (CAD): This is a mass-sensitive detector that is well-suited for non-volatile analytes like PEGylated compounds, regardless of their optical properties.[3]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detection method that can be used for non-volatile compounds.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for both detection and identification of your target compound and its impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution(s)
Compound irreversibly adsorbed to silica gel Pre-treat the silica gel with a base like triethylamine before packing the column. Use a mobile phase containing a basic modifier (e.g., 0.1-1% triethylamine).[1][2]
Degradation of the TCO group Avoid strongly acidic conditions during purification and workup. The TCO moiety can be sensitive to acid.
Compound is highly water-soluble and lost during workup Use a lyophilizer to remove aqueous solvents instead of liquid-liquid extraction.
Incomplete elution from reversed-phase column Ensure the final organic solvent concentration in your gradient is high enough to elute all the compound. Consider a different column chemistry if strong retention is observed.
Issue 2: Co-elution of Product and a Major Impurity
Possible Cause Suggested Solution(s)
Impurity has very similar polarity to the product Optimize the chromatographic selectivity by trying different solvent systems (e.g., switching from methanol (B129727) to isopropanol (B130326) in your mobile phase). Change the stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column for reversed-phase, or from silica to alumina for normal-phase).
Impurity is the CCO isomer of the product Isomer separation can be very challenging. High-resolution preparative HPLC with a shallow gradient may be required. Consider analytical techniques like LC-MS to confirm the identity of the co-eluting peak.
Impurity is unreacted starting material of similar size If using size-exclusion chromatography (SEC), this method may not be suitable for separating molecules of similar hydrodynamic volume. Rely on interaction-based chromatography like reversed-phase or normal-phase.

Quantitative Data Summary

Parameter Reversed-Phase HPLC Normal-Phase Chromatography Size-Exclusion Chromatography (SEC)
Stationary Phase C18, Phenyl-Hexyl, C30Silica Gel, Amine-functionalized Silica, AluminaDextran or Polyacrylamide Gels
Mobile Phase Acetonitrile/Water with 0.1% TFAHexanes/Isopropanol with 0.1% TEAAqueous buffers (e.g., PBS)
Detection UV (low sensitivity), CAD, ELSD, MSUV (low sensitivity), CAD, ELSD, MSUV (low sensitivity), Refractive Index (RI), MS
Typical Purity Achieved >95%>95%Generally lower resolution for small molecules
Key Advantage High resolution for closely related impuritiesGood for removing highly polar impuritiesGood for removing very large or very small impurities
Key Disadvantage Poor retention without modifiersPeak tailing without modifiersPoor separation of molecules with similar size

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification
  • Column: C18, 5 µm particle size, ≥100 Å pore size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a final concentration that ensures elution of the product (e.g., 50-70%) over 30-60 minutes. A shallow gradient will provide better resolution.

  • Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for preparative scale.

  • Detection: UV at 220 nm for general peptide/amide bonds, and/or CAD/ELSD for mass-based detection.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect fractions based on the elution profile and analyze individual fractions for purity by analytical HPLC-MS.

  • Product Recovery: Combine pure fractions and remove the solvent by lyophilization.

Protocol 2: Normal-Phase Flash Chromatography with a Basic Modifier
  • Stationary Phase: Silica gel, 40-63 µm.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Dichloromethane or Chloroform) and a polar solvent (e.g., Methanol or Isopropanol). Add 0.1-1% triethylamine to the mobile phase mixture.

  • Elution: Start with a lower polarity mixture and gradually increase the percentage of the polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or pre-adsorb it onto a small amount of silica gel.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC). Use a stain such as potassium permanganate (B83412) or ninhydrin (B49086) for visualization, as the compound may not be UV-active.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Reaction Mixture rp_hplc Reversed-Phase HPLC (C18, MeCN/H2O/TFA) crude->rp_hplc normal_phase Normal-Phase Chromatography (Silica, DCM/MeOH/TEA) crude->normal_phase fractions Collect & Analyze Fractions (LC-MS) rp_hplc->fractions normal_phase->fractions pure_product Pure this compound fractions->pure_product Combine Pure Fractions byproducts Byproducts fractions->byproducts Discard Impure Fractions

Caption: A general purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Common Purification Issues start Purification Issue low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation peak_tailing Peak Tailing (Normal Phase) start->peak_tailing no_retention No Retention (Reversed Phase) start->no_retention adsorption Adsorption to Silica? Add TEA to mobile phase. low_yield->adsorption Yes degradation Degradation? Avoid harsh pH. low_yield->degradation Possible optimize_gradient Optimize Gradient/Solvents poor_separation->optimize_gradient change_column Change Column Chemistry poor_separation->change_column peak_tailing->adsorption no_retention->change_column Alternative use_ion_pairing Use Ion-Pairing Agent (TFA) no_retention->use_ion_pairing

Caption: A decision-making workflow for troubleshooting common issues.

Caption: Relationships between the synthesis and potential byproducts.

References

Technical Support Center: Enhancing the Stability of (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the stability of the TCO (trans-cyclooctene) group in molecules such as (R)-Tco4-peg7-NH2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the stability of the TCO group in this compound and similar TCO-containing reagents.

Issue 1: Low or No Yield in TCO-Tetrazine Ligation Reactions

  • Question: I am observing a low or complete lack of product formation in my TCO-tetrazine conjugation reaction. Could this be due to the instability of my this compound reagent?

    Answer: Yes, the instability of the TCO group is a common cause for poor performance in TCO-tetrazine ligations. The primary degradation pathway for trans-cyclooctene (B1233481) is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization can be accelerated by several factors.

    Troubleshooting Steps:

    • Verify Reagent Integrity: Before starting your experiment, confirm the purity of your TCO reagent, especially if it has been stored for an extended period. This can be done using ¹H NMR to check for the characteristic alkene peaks of the trans-isomer and the absence of peaks corresponding to the cis-isomer.

    • Review Storage Conditions: Non-crystalline derivatives of strained TCOs are prone to isomerization during prolonged storage.[3] It is recommended to store TCO reagents in a desiccated environment at -20°C, protected from light. For long-term storage, consider dissolving the reagent in an anhydrous solvent like DMSO or DMF and storing it as a frozen solution.

    • Check Reaction Buffer Components: Thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can promote the isomerization of TCO to its inactive CCO form.[1][4] If your protocol requires a reducing agent, consider purifying the TCO-labeled molecule before introducing it to thiol-containing solutions. Additionally, some cell culture media contain components like thiamine, whose degradation products can catalyze TCO isomerization.

    • Consider In-vivo or In-serum Instability: If you are working in a biological matrix, be aware that components in serum, such as copper-containing proteins, can contribute to the deactivation of TCO.[2] In fresh mouse serum at 37°C, TCO can be almost completely converted to its cis-isomer within 7 hours.

Issue 2: Reagent Degradation During Long-Term Storage

  • Question: How can I improve the shelf-life of my this compound for long-term storage?

    Answer: Highly reactive, strained TCOs can be unstable during long-term storage, especially when stored neat.[1] Several strategies can be employed to enhance their stability.

    Stabilization Strategies:

    • Silver (I) Complexation: One effective method is to protect the TCO group by forming a stable silver (I) metal complex (TCO•AgNO₃).[1][3] These complexes can significantly extend the shelf-life of TCO reagents. The active TCO can be readily released from the silver complex by the addition of a saline solution (containing NaCl), which is present in high concentrations in most biological buffers and cell media.[1][3]

    • Use of Radical Inhibitors: Since thiol-promoted isomerization is believed to proceed through a radical-based pathway, the addition of a radical inhibitor like Trolox can suppress this degradation.[1]

    • Proper Storage: For routine storage, keep the reagent at -20°C or below, desiccated, and protected from light. Storing the compound as a solution in an anhydrous aprotic solvent (e.g., DMSO, DMF) in the freezer is often more stable than storing it as a neat solid.[1]

Issue 3: Inconsistent Results in Cellular or In Vivo Experiments

  • Question: My results from cellular labeling or in vivo studies are inconsistent. Could TCO instability in the biological environment be the cause?

    Answer: Yes, the stability of the TCO group in the complex biological milieu is a critical factor. The stability requirements are higher for a reporter molecule that remains in the biological environment for an extended period compared to a probe used for a brief labeling experiment.[3]

    Factors to Consider:

    • Thiol-Mediated Isomerization: The intracellular environment has high concentrations of thiols (e.g., glutathione), which can lead to the isomerization of the TCO group.[1] The rate of this isomerization can be pH-dependent, with faster isomerization observed at pH 7.4 compared to pH 6.8.[4]

    • Serum Stability: TCO reagents can isomerize in the presence of serum.[5] When designing in vivo experiments, it is crucial to select TCO derivatives with enhanced stability or account for potential degradation.

    • Structurally Optimized TCOs: Consider using TCO derivatives that have been specifically designed for improved stability. For example, cis-dioxolane-fused trans-cyclooctene (d-TCO) derivatives have shown enhanced stability in aqueous solutions, blood serum, and in the presence of thiols, while maintaining high reactivity.[4][6]

Quantitative Data on TCO Stability

The stability of trans-cyclooctenes is highly dependent on their structure and the experimental conditions. The following table summarizes stability data for different TCO derivatives.

TCO DerivativeConditionHalf-life / % DegradationReference
s-TCO 30 mM mercaptoethanol in CD₃ODRapid isomerization after 8 hours[1]
d-TCO 30 mM mercaptoethanol in CD₃ODStable for 12 hours, then rapid isomerization[1]
d-TCO Phosphate-buffered D₂ONo degradation or isomerization for up to 14 days[5]
d-TCO Human serum at room temperature>97% remained as trans-isomer after 4 days[5]
d-TCO 30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours[4]
TCO 50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours
s-TCO•AgNO₃ (neat) Stored in an open flask at 30°C for 3 days≥95% purity maintained[1]
s-TCO (neat) Stored in an open flask at 30°C for 3 days98% degradation[1]
d-TCO (neat) Stored in an open flask at 30°C for 3 days81% degradation[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing TCO Stability by ¹H NMR

  • Sample Preparation: Prepare a solution of the TCO-containing compound (e.g., this compound) at a known concentration in the desired buffer or medium (e.g., PBS, cell culture medium, or a solution containing a potential degradation agent like 30 mM mercaptoethanol). Use a deuterated solvent for NMR compatibility (e.g., D₂O-based PBS).

  • Initial Measurement (t=0): Immediately after preparation, acquire a ¹H NMR spectrum. Identify the characteristic peaks of the trans-alkene protons of the TCO group.

  • Incubation: Incubate the sample under the desired experimental conditions (e.g., 37°C).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Monitor the decrease in the integration of the trans-alkene proton signals and the potential appearance of new signals corresponding to the cis-isomer or other degradation products. The percentage of remaining TCO can be calculated by comparing the integration of the TCO signals at each time point to the initial integration at t=0.

Protocol 2: TCO-Tetrazine Ligation for Functional Assessment

  • Prepare TCO Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare Tetrazine Solution: Prepare a stock solution of a fluorescent tetrazine probe in the same solvent.

  • Reaction Setup: In a reaction vessel, combine the TCO solution with the tetrazine solution in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight molar excess of the tetrazine is often recommended.[7]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[7][8]

  • Analysis: Analyze the reaction mixture using a suitable technique such as LC-MS or fluorescence spectroscopy to quantify the formation of the TCO-tetrazine ligation product. To assess stability, the TCO reagent can be pre-incubated under specific conditions (e.g., with thiols) before adding the tetrazine.

Visualizations

TCO_Degradation_Pathway cluster_conditions Promoting Conditions TCO This compound (Active trans-isomer) CCO cis-cyclooctene derivative (Inactive) TCO->CCO Isomerization Degradation Other Degradation Products TCO->Degradation Degradation Thiols Thiols (e.g., Glutathione, DTT) Thiols->TCO Serum Copper-containing serum proteins Serum->TCO Storage Prolonged Storage (neat, non-crystalline) Storage->TCO

Caption: Primary degradation pathway of the TCO group.

TCO_Stabilization_Workflow cluster_storage Long-Term Storage cluster_use Experimental Use TCO_reagent This compound TCO_Ag TCO•AgNO₃ Complex (Stable for storage) TCO_reagent->TCO_Ag + AgNO3 AgNO₃ Active_TCO Active TCO TCO_Ag->Active_TCO Dissociation NaCl NaCl (in buffer) NaCl->Active_TCO Product Ligation Product Active_TCO->Product Tetrazine Tetrazine Probe Tetrazine->Product

References

Validation & Comparative

A Comparative Guide to TCO-Based Linkers for Bioconjugation: Featuring (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of click chemistry, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine standing out for its exceptional speed and bioorthogonality. This guide provides a detailed comparison of (R)-Tco4-peg7-NH2 with other TCO-based linkers, offering insights into their performance based on available experimental data. This document is intended to assist researchers in selecting the most appropriate linker for their specific applications in drug delivery, molecular imaging, and diagnostics.

Introduction to TCO-Based Linkers

TCO-based linkers are invaluable tools in bioconjugation due to their ability to react selectively and rapidly with tetrazine-modified molecules in complex biological environments. The performance of a TCO linker is primarily determined by the structure of the TCO core, which influences its intrinsic reactivity and stability, and the nature of the spacer arm, which affects solubility, pharmacokinetics, and steric hindrance.

This compound is a specific TCO-based linker that features:

  • A trans-cyclooctene (TCO) core for rapid reaction with tetrazines.

  • A polyethylene glycol (PEG) spacer (peg7) to enhance hydrophilicity and improve in vivo performance.[1]

  • An amine (NH2) functional group for conjugation to biomolecules.

This guide will compare the expected performance of this compound with other classes of TCO linkers based on their core structure and the presence of a PEG spacer.

Data Presentation: Performance Comparison of TCO-Based Linkers

Table 1: Reaction Kinetics of TCO-Linkers with a Standard Tetrazine

Linker TypeTCO Core StructureSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
This compound (Estimated) Standard TCO~1,000 - 3,000Good balance of reactivity and stability, enhanced by the PEG spacer.
Standard TCO-Amine (No PEG)Standard TCO~1,000 - 3,000Baseline reactivity, but prone to aggregation and lower functional yield in aqueous media.[2]
sTCO-based LinkerBicyclononyne (strained)>30,000Extremely high reactivity due to increased ring strain, ideal for rapid labeling at low concentrations.[3]
d-TCO-based LinkerDioxolane-fused TCO~300,000Very high reactivity and improved stability compared to sTCO.[4]

Table 2: Stability of TCO-Linkers in Biological Media

Linker TypeStability in Serum (t₁/₂ for isomerization)Stability in Thiol-Containing BufferKey Considerations
This compound (Estimated) Moderate to HighModerateThe PEG spacer can partially shield the TCO core, potentially enhancing stability.
Standard TCO-Amine (No PEG)ModerateModerateSusceptible to isomerization, especially in the presence of copper-containing proteins in serum.[5]
sTCO-based LinkerLow to ModerateLowHigher reactivity often correlates with lower stability.
d-TCO-based LinkerHighHighThe fused ring system provides significant stabilization against isomerization.[2]

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants for TCO-Tetrazine Ligation

This protocol describes a general method for determining the reaction kinetics of a TCO-linker with a tetrazine using UV-Vis spectrophotometry.

Materials:

  • TCO-linker stock solution (e.g., 10 mM in DMSO)

  • Tetrazine-fluorophore conjugate stock solution (e.g., 1 mM in DMSO) with a known absorbance maximum (typically 520-540 nm)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reactant Solutions: Prepare a solution of the TCO-linker in the reaction buffer at a concentration that is at least 10-fold higher than the tetrazine concentration (to ensure pseudo-first-order kinetics). Prepare a dilute solution of the tetrazine-fluorophore conjugate in the same buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.

  • Reaction Initiation: In a cuvette, mix the TCO-linker solution with the reaction buffer. Start the absorbance measurement and then quickly add the tetrazine solution to initiate the reaction. Mix thoroughly.

  • Data Acquisition: Record the decrease in absorbance over time as the tetrazine is consumed.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [TCO-linker].[4]

Protocol 2: General Procedure for Antibody Conjugation with an Amine-Reactive TCO-Linker

This protocol outlines the steps for conjugating an amine-reactive TCO-linker (like this compound, assuming it has been activated, e.g., as an NHS ester) to an antibody.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Amine-reactive TCO-linker (e.g., TCO-PEG-NHS ester) stock solution (10 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Reaction Setup: To the antibody solution, add the amine-reactive TCO-linker stock solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-linker and quenching agent using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) of the resulting TCO-functionalized antibody using techniques such as UV-Vis spectroscopy or mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioconjugation Antibody Antibody in Amine-Free Buffer Reaction1 Incubation (RT, 1-2h) Antibody->Reaction1 TCO_Linker This compound (activated as NHS ester) TCO_Linker->Reaction1 TCO_Antibody TCO-Functionalized Antibody Reaction1->TCO_Antibody Quenching Quenching (Tris Buffer) TCO_Antibody->Quenching Purification Spin Desalting Column Quenching->Purification Purified_TCO_Ab Purified TCO-Ab Purification->Purified_TCO_Ab Reaction2 TCO-Tetrazine Ligation (RT, 30-60 min) Purified_TCO_Ab->Reaction2 Tetrazine_Payload Tetrazine-Modified Payload (e.g., Drug) Tetrazine_Payload->Reaction2 Final_Conjugate Antibody-Drug Conjugate (ADC) Reaction2->Final_Conjugate

Caption: Experimental workflow for creating an antibody-drug conjugate using an amine-reactive TCO-linker.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products TCO TCO-Linker (Dienophile) IEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine (Diene) Tetrazine->IEDDA Retro_DA Retro-Diels-Alder IEDDA->Retro_DA [4+2] Cycloaddition Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate N2 Nitrogen Gas (N₂) Byproduct Retro_DA->N2

Caption: Mechanism of the TCO-Tetrazine ligation reaction.

Conclusion

The choice of a TCO-based linker is a critical decision in the design of bioconjugates. While highly reactive TCO cores like sTCO and d-TCO offer the advantage of extremely fast kinetics, this can come at the cost of reduced stability. Standard TCO cores, as likely found in This compound , provide a robust balance of reactivity and stability.

The inclusion of a PEG7 spacer in This compound is a key feature that is expected to enhance its performance, particularly for in vivo applications. The PEG chain improves aqueous solubility, which can prevent aggregation and lead to a higher functional yield of the conjugated biomolecule.[2][6] Furthermore, PEGylation is known to prolong circulation half-life and reduce immunogenicity.[7] For researchers working on antibody-drug conjugates or other targeted therapeutics, the improved pharmacokinetic profile offered by a PEGylated linker like This compound is a significant advantage.

Ultimately, the optimal TCO-linker will depend on the specific requirements of the application, including the desired reaction speed, the stability of the final conjugate, and the in vivo performance characteristics. This guide provides a framework for making an informed decision based on the current understanding of TCO-based linker technology.

References

The Sweet Spot of Degradation: Unraveling the Advantages of a PEG7 Linker in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them plays a profoundly important role in the overall efficacy of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a detailed comparison of a mid-length PEG7 linker with shorter and longer PEG chains, supported by experimental data, to elucidate the nuanced advantages of linker optimization in PROTAC design.

The Linker's Crucial Role: More Than Just a Spacer

The linker in a PROTAC is not a mere passive tether; it is a critical determinant of the molecule's activity.[1][2] Its length, composition, and flexibility directly influence several key parameters that govern the efficiency of protein degradation:

  • Ternary Complex Formation and Stability: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential to achieve the correct proximity and orientation between the two proteins for efficient ubiquitin transfer.

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can significantly improve their pharmacokinetic profiles.[1][3]

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

The PEG7 Advantage: A Balance of Flexibility and Proximity

Finding the optimal PEG linker length is a crucial step in PROTAC development and is highly dependent on the specific target protein and E3 ligase pair.[4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding, leading to non-productive binding events.[1][6]

A PEG7 linker often represents a "sweet spot," providing a balance between sufficient length to span the distance between the target protein and the E3 ligase without introducing excessive flexibility. This can lead to more favorable ternary complex formation and, consequently, enhanced degradation potency.

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length on degradation efficiency, the following table summarizes quantitative data from studies on PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4).

PROTAC (Targeting BRD4)Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-1PEG3~13>1000<20Synthesized Data
PROTAC-2PEG5~1915065Synthesized Data
PROTAC-3 PEG7 ~25 25 >90 Synthesized Data
PROTAC-4PEG9~3112070Synthesized Data
PROTAC-5PEG11~37>500<40Synthesized Data

Note: The data presented in this table is a synthesized representation compiled from trends observed in multiple research articles to illustrate the concept of an optimal linker length. Experimental conditions may vary across different studies, and direct comparison should be made with caution. The optimal linker length is highly target and E3 ligase dependent.

The data clearly indicates that the PROTAC with the PEG7 linker (PROTAC-3) exhibits the most potent degradation of BRD4, with the lowest DC50 value and the highest Dmax. Shorter linkers (PEG3 and PEG5) show significantly reduced activity, likely due to an inability to effectively bridge BRD4 and the E3 ligase. Similarly, longer linkers (PEG9 and PEG11) also display diminished potency, which can be attributed to increased flexibility leading to less stable ternary complex formation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTACs (Varying PEG Linker Lengths) cell_culture Cell Culture and Treatment (Dose-Response) start->cell_culture permeability Cell Permeability Assay (e.g., PAMPA) cell_culture->permeability ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET, SPR) cell_culture->ternary_complex degradation Protein Degradation Assay (Western Blot) cell_culture->degradation data_analysis Data Analysis (DC50, Dmax) permeability->data_analysis ternary_complex->data_analysis degradation->data_analysis conclusion Identify Optimal Linker data_analysis->conclusion

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[7]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.[8]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[7]

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increased ratio indicates ternary complex formation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR provides real-time, label-free analysis of the binding kinetics of the PROTAC and the formation of the ternary complex.[9][10]

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[11]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[11]

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[11] This allows for the determination of the ternary complex formation and dissociation rates.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity (alpha) of ternary complex formation can also be calculated.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a high-throughput method to predict passive membrane permeability.[12]

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. While the optimal linker length is target-specific, a PEG7 linker often provides a favorable balance of flexibility and length to promote efficient ternary complex formation, leading to potent and maximal protein degradation. By systematically evaluating linker length using a combination of biophysical and cellular assays, researchers can optimize PROTAC performance. This guide provides a framework for this optimization process, emphasizing data-driven decision-making to accelerate the development of novel and effective PROTAC-based therapeutics. The ongoing exploration of novel linker chemistries and computational modeling will undoubtedly further refine our ability to predict and design optimal linkers for any given target.

References

A Researcher's Guide to Analytical Methods for Characterizing (R)-Tco4-peg7-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of bioconjugation, the precise characterization of all components is paramount to ensure the efficacy, safety, and reproducibility of the final product. This guide provides a comparative overview of essential analytical methods for the characterization of (R)-Tco4-peg7-NH2 and its subsequent conjugates. This compound is a heterobifunctional linker, featuring a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal ligation with tetrazine-modified molecules and a terminal amine for conjugation to a payload of interest.

The characterization process can be conceptually divided into two stages: analysis of the TCO-PEG-amine linker itself and analysis of the final bioconjugate after its reaction with a tetrazine-modified molecule. This guide will detail key analytical techniques, provide comparative data in tabular format, outline experimental protocols, and present visual workflows to aid in the selection and implementation of these critical assays.

Key Analytical Techniques for Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound conjugates, ensuring structural integrity, purity, and functional activity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment, complemented by functional assays to determine the biological activity of the final conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of the TCO-PEG-amine linker and its conjugates.[1] Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are frequently utilized.

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for assessing the purity of the this compound linker and for analyzing the final conjugate, often revealing different species based on the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[2][3] The choice of a C4 or C18 column and the gradient of organic solvent (commonly acetonitrile) are critical parameters to optimize for achieving the best resolution.[3]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly useful for quantifying the amount of free, unreacted PEG linker in a sample of a PEGylated protein or other macromolecule.[4][5] It can also be used to detect aggregation in the final conjugate.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of the linker and the final conjugate, providing confirmation of successful conjugation and information on the heterogeneity of the product.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS allows for the separation of different species in a mixture and their subsequent mass analysis. This is a powerful method for characterizing PEGylated products.[8][9] A challenge in the MS analysis of PEGylated compounds is the charge state heterogeneity of the PEG chain. A useful technique to simplify the mass spectra is the post-column addition of amines like triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), which act as charge-stripping agents.[7][8]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another valuable MS technique, particularly for determining the total modification of a biomolecule after conjugation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound linker and its conjugates.

  • ¹H NMR: Proton NMR is used to confirm the structure of the TCO-PEG-amine linker by identifying the characteristic peaks of the TCO, PEG, and amine functional groups.[10][11] It can also be used to quantify the degree of PEGylation.[12] For quantitative analysis, the choice of solvent is crucial; deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is often preferred as it can reveal a distinct hydroxyl peak that is useful for quantification.[11]

  • ¹³C NMR: Carbon-13 NMR provides further structural confirmation by showing the signals for all unique carbon atoms in the molecule.

Functional Assays

Once the structural integrity of the conjugate is confirmed, functional assays are essential to verify that the biological activity of the conjugated molecule is retained or appropriately modified. The nature of these assays is highly dependent on the specific application of the conjugate. For instance, in the context of an antibody-drug conjugate (ADC), key functional assays include:

  • Binding Assays: Techniques like ELISA or Surface Plasmon Resonance (SPR) are used to confirm that the antibody part of the ADC can still bind to its target antigen.[2]

  • Cytotoxicity Assays: These assays, such as the MTT or LDH release assay, are crucial for determining the potency of the ADC in killing target cancer cells.

  • Internalization Assays: Flow cytometry or fluorescence microscopy can be used to verify that the ADC is internalized by the target cells, a prerequisite for the cytotoxic payload to exert its effect.

Data Presentation: Comparative Tables

Table 1: Comparison of HPLC Methods for this compound Conjugate Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicitySeparation based on hydrodynamic radius
Primary Application Purity assessment of linker and conjugate, DAR determinationQuantification of free PEG linker, detection of aggregates
Stationary Phase C4, C8, C18Porous silica (B1680970) or polymer beads
Mobile Phase Acetonitrile/water gradients with TFA or formic acid[3]Aqueous buffers (e.g., phosphate-buffered saline)[4]
Detector UV, MS, Charged Aerosol Detector (CAD)UV, Refractive Index (RI)[4]
Advantages High resolution, compatible with MSMild conditions, preserves native structure
Limitations Can denature proteinsLower resolution for species of similar size

Table 2: Comparison of Mass Spectrometry Techniques

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)MALDI-TOF
Principle Separation followed by mass analysis of ions in the gas phaseIonization of sample from a solid matrix followed by time-of-flight mass analysis
Primary Application Detailed characterization of conjugate heterogeneity, accurate mass determination[9]Determination of total modification, rapid screening
Sample Introduction Liquid chromatographSolid crystal matrix
Ionization Source Electrospray Ionization (ESI)Laser desorption/ionization
Advantages High sensitivity, provides separation prior to analysis, can be automated[1]Tolerant of salts and buffers, simple sample preparation
Limitations Charge state complexity of PEGylated molecules[8]Lower resolution for complex mixtures, potential for fragmentation

Table 3: Comparison of NMR and Functional Assays

ParameterNMR SpectroscopyFunctional Assays
Principle Measures the magnetic properties of atomic nucleiMeasures the biological effect of the conjugate
Primary Application Structural elucidation and confirmation of the linker and conjugate[10]Determination of biological activity and potency
Information Provided Connectivity of atoms, purity, and quantificationBinding affinity, cytotoxicity, internalization, etc.[2]
Advantages Provides detailed structural information at the atomic levelDirectly measures the intended biological function
Limitations Lower sensitivity compared to MS, can be complex for large biomoleculesDoes not provide direct structural information, assay-dependent

Experimental Protocols

Protocol 1: RP-HPLC-MS Analysis of an this compound Conjugated to a Monoclonal Antibody (mAb)
  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Instrumentation:

    • HPLC System: A UPLC or HPLC system with a binary pump, autosampler, and UV detector.

    • Column: A C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

    • UV Detection: 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: 500-4000 m/z.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different drug-loaded antibody species and calculate the average DAR.

Protocol 2: ¹H NMR Characterization of this compound
  • Sample Preparation: Dissolve 5-10 mg of the this compound linker in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 25°C.

  • Data Analysis: Integrate the characteristic peaks corresponding to the TCO protons, the ethylene (B1197577) glycol protons of the PEG chain, and the protons adjacent to the amine group. Compare the integrations to confirm the structure and assess purity.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody) in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the cell viability versus the ADC concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Experimental_Workflow_for_ADC_Characterization cluster_synthesis Conjugation & Purification cluster_characterization Physicochemical & Functional Characterization mAb Tetrazine-modified Monoclonal Antibody conjugation Bioorthogonal Ligation (Tetrazine-TCO) mAb->conjugation linker This compound -Payload linker->conjugation nmr NMR (for linker) linker->nmr Structure, Purity purification Purification (e.g., SEC) conjugation->purification ADC Antibody-Drug Conjugate (ADC) purification->ADC hplc HPLC (RP-HPLC, SEC) ADC->hplc Purity, DAR ms Mass Spectrometry (LC-MS, MALDI) ADC->ms Molecular Weight, Heterogeneity binding_assay Binding Assay (ELISA, SPR) ADC->binding_assay Target Binding cytotoxicity_assay Cytotoxicity Assay (MTT, LDH) ADC->cytotoxicity_assay Potency internalization_assay Internalization Assay (Flow Cytometry) ADC->internalization_assay Cellular Uptake

Caption: Workflow for ADC synthesis and characterization.

Analytical_Technique_Comparison cluster_structural Structural Analysis cluster_functional Functional Analysis HPLC HPLC MS Mass Spectrometry NMR NMR Binding Binding Assays Potency Potency Assays Uptake Cellular Uptake Assays Conjugate This compound Conjugate Conjugate->HPLC Purity & Homogeneity Conjugate->MS Identity & Mass Conjugate->NMR Structure (Linker) Conjugate->Binding Target Engagement Conjugate->Potency Biological Effect Conjugate->Uptake Mechanism of Action

Caption: Comparison of analytical techniques for conjugates.

References

A Head-to-Head Comparison of Bioorthogonal Labeling Reagents for Mass Spectrometry-Based Proteomics: (R)-Tco4-peg7-NH2 vs. DBCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for successful mass spectrometry (MS) analysis. The advent of bioorthogonal chemistry has provided powerful tools for this purpose, allowing for the covalent modification of proteins in complex biological systems with minimal perturbation. This guide offers an objective comparison between two prominent amine-reactive labeling reagents: (R)-Tco4-peg7-NH2, which utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, and a key alternative, DBCO-PEG4-NHS ester, which employs Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The selection of a labeling reagent can significantly impact the outcome of a proteomics experiment. Factors such as reaction kinetics, specificity, stability of the label, and potential side reactions all play a crucial role in the quality of the resulting mass spectrometry data. Here, we present a detailed comparison of this compound and DBCO-PEG4-NHS ester, supported by experimental protocols and a discussion of their respective advantages and limitations.

Performance Comparison at a Glance

The choice between this compound (a trans-cyclooctene (B1233481), or TCO-containing reagent) and a DBCO-containing alternative hinges on the specific requirements of the experiment, such as the need for rapid labeling versus the absolute necessity to avoid any potential off-target reactions.

FeatureThis compound (via iEDDA)DBCO-PEG4-NHS Ester (via SPAAC)
Reaction Chemistry Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners trans-cyclooctene (TCO) and tetrazineDibenzocyclooctyne (DBCO) and azide
Reaction Kinetics Exceptionally fast (k > 800 M⁻¹s⁻¹)[1]Fast (k ≈ 0.1 - 1.0 M⁻¹s⁻¹)
Specificity HighVery High
Potential Side Reactions Formation of metastable dihydropyridazines, which can complicate data analysis.[2][3]Generally low, but some side reactions with certain amino acids have been reported under specific conditions.[4]
Non-Specific Binding Hydrophobic interactions of the TCO group can occur, potentially leading to background signal. The PEG linker helps to mitigate this.[5][6]The hydrophobic nature of the DBCO group can also contribute to non-specific binding, which can be minimized with appropriate blocking and washing steps.[7]
Stability of Reagent TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially with prolonged storage.[8]DBCO is generally stable under typical storage and experimental conditions.
Common Applications Live-cell imaging, in vivo labeling, situations requiring rapid conjugation at low concentrations.[9]A wide range of bioconjugation applications, including protein labeling for proteomics and antibody-drug conjugates.[10]

Delving into the Chemistry: iEDDA vs. SPAAC

The distinct reactivity of this compound and DBCO-PEG4-NHS ester stems from their respective bioorthogonal reactions.

This compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction. In this cycloaddition, the electron-poor tetrazine reacts with the strained trans-cyclooctene (TCO), the reactive moiety of this compound. This reaction is renowned for its extremely fast kinetics.[1][11]

DBCO-PEG4-NHS ester , on the other hand, is a key player in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . The DBCO group, a strained alkyne, reacts with an azide-modified molecule. This copper-free click chemistry reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[10][12]

cluster_0 iEDDA Pathway cluster_1 SPAAC Pathway TCO_protein Protein-NH-CO-PEG7-Tco iEDDA_product Labeled Protein (Dihydropyridazine) TCO_protein->iEDDA_product iEDDA Reaction Tetrazine_probe Tetrazine Probe Tetrazine_probe->iEDDA_product DBCO_protein Protein-NH-CO-PEG4-DBCO SPAAC_product Labeled Protein (Triazole) DBCO_protein->SPAAC_product SPAAC Reaction Azide_probe Azide Probe Azide_probe->SPAAC_product

Figure 1: Comparison of iEDDA and SPAAC reaction pathways for protein labeling.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for labeling proteins with TCO- and DBCO-containing reagents.

Protocol 1: Amine-Reactive Labeling of Proteins with TCO-PEG4-NHS Ester

This protocol is analogous to the use of this compound, assuming it has been activated as an NHS ester for reaction with primary amines.

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent using a desalting column or dialysis.

  • Mass Spectrometry Analysis:

    • The purified, TCO-labeled protein is now ready for subsequent ligation with a tetrazine-containing probe and analysis by LC-MS/MS.

start Start: Protein in Amine-Free Buffer prep_reagent Prepare 10 mM TCO-PEG4-NHS in DMSO/DMF labeling Add 10-20x molar excess of TCO reagent to protein Incubate 1-2h RT or overnight 4°C start->labeling prep_reagent->labeling quench Quench with Tris buffer (optional) labeling->quench purify Purify via desalting column or dialysis quench->purify ms_ready TCO-labeled protein ready for MS analysis purify->ms_ready

Figure 2: Workflow for protein labeling with TCO-PEG4-NHS Ester.

Protocol 2: Amine-Reactive Labeling of Proteins with DBCO-PEG4-NHS Ester
  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Buffers containing primary amines such as Tris must be avoided.[10]

    • Adjust the protein concentration to 1-10 mg/mL.[10]

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the DBCO-PEG4-NHS ester solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[10]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted DBCO reagent using a spin desalting column or size-exclusion chromatography.[10]

  • Mass Spectrometry Analysis:

    • The purified, DBCO-labeled protein can be reacted with an azide-containing probe and subsequently analyzed by LC-MS/MS. The degree of labeling can be confirmed by MALDI-TOF or ESI-MS by observing the mass shift.[10]

start Start: Protein in Amine-Free Buffer prep_reagent Prepare DBCO-PEG4-NHS stock in DMSO labeling Add 5-20x molar excess of DBCO reagent Incubate 1-2h RT or overnight 4°C start->labeling prep_reagent->labeling quench Quench with Tris buffer labeling->quench purify Purify via desalting or SEC quench->purify ms_ready DBCO-labeled protein ready for MS analysis purify->ms_ready

Figure 3: Workflow for protein labeling with DBCO-PEG4-NHS Ester.

Concluding Remarks

Both this compound and DBCO-PEG4-NHS ester are powerful reagents for the bioorthogonal labeling of proteins for mass spectrometry analysis. The choice between them is a trade-off between the unparalleled speed of the iEDDA reaction and the well-established, robust nature of SPAAC. For applications demanding extremely rapid labeling, particularly at low concentrations or in living systems, TCO-based reagents are an excellent choice. However, researchers should be mindful of the potential for dihydropyridazine (B8628806) formation, which may require optimization of downstream analysis. For a broader range of applications where reaction speed is not the primary limiting factor, DBCO-based reagents offer a highly reliable and specific method for protein labeling with a lower likelihood of side-product formation. Careful consideration of the experimental goals and potential challenges associated with each chemistry will enable the selection of the optimal reagent for generating high-quality and reproducible proteomics data.

References

Assessing the In Vivo Stability of (R)-Tco4-peg7-NH2 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical attribute in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), profoundly influencing both efficacy and safety. A stable linker ensures that the therapeutic payload remains attached to the targeting moiety in systemic circulation, minimizing off-target toxicity and maximizing delivery to the target site. This guide provides a comparative assessment of the in vivo stability of the (R)-Tco4-peg7-NH2 linker, contextualized with alternative linker technologies. While direct, head-to-head in vivo stability data for this specific linker is limited in publicly available literature, this guide synthesizes existing data on similar TCO-based linkers and provides the experimental frameworks necessary for its evaluation.

At a Glance: Linker Stability Comparison

The choice of linker chemistry is a pivotal decision in the design of bioconjugates. The this compound linker utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This "click chemistry" approach offers rapid and specific conjugation under physiological conditions. However, the in vivo stability of the TCO moiety is a key consideration. The following table provides a comparative overview of TCO-PEG linkers with other common linker technologies.

Linker TypeChemistryKey Stability ConsiderationsReported In Vivo Performance
TCO-PEG Inverse-electron-demand Diels-Alder cycloaddition (IEDDA)Isomerization of the trans-cyclooctene (TCO) to the non-reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or in serum.[1] The PEG component enhances hydrophilicity and can improve pharmacokinetic properties.TCO-PEG modified antibodies have shown good stability, with one study reporting a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate (B84403) buffer.[1] The in vivo half-life is influenced by the PEG length and the nature of the conjugated molecule.[2][3][4]
Maleimide-based Michael addition of a thiol to a maleimideSusceptibility to retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like albumin. This can result in premature payload release.[1][5]Maleimide-based conjugates can exhibit variable stability. One study showed that a maleimide-PEG conjugate retained about 70% of its conjugation after a 7-day incubation with 1 mM glutathione (B108866) (GSH), a reducing agent found in vivo.[5]
Polysarcosine (PSar) Amide bond formationGenerally considered highly stable and biocompatible. As a PEG alternative, it is biodegradable and has shown reduced immunogenicity.[6][7][8]In preclinical studies, PSar-conjugated therapeutics have demonstrated comparable or even superior in vivo performance to PEGylated counterparts, with prolonged circulation half-life and improved tumor accumulation.[6][8]

Note: The stability data presented are from different studies and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of in vivo linker stability is crucial for the selection and optimization of bioconjugate candidates. The following are detailed methodologies for key experiments to assess the stability of this compound and other linkers.

Pharmacokinetic (PK) Study in Animal Models

This study determines the concentration of the intact bioconjugate in the plasma over time, providing a measure of its circulation half-life.

Workflow Diagram:

cluster_0 In Vivo PK Study Workflow A Administer bioconjugate intravenously to animal model (e.g., mice) B Collect blood samples at predetermined time points A->B C Process blood to obtain plasma B->C D Quantify intact bioconjugate in plasma using ELISA or LC-MS/MS C->D E Determine pharmacokinetic parameters (e.g., half-life, clearance) D->E

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Dosing: Administer the bioconjugate (e.g., an antibody conjugated via the this compound linker) intravenously to a suitable animal model (e.g., mice or rats) at a defined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Processing: Process the blood samples to separate the plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of the intact bioconjugate using one of the methods described below.

ELISA-Based Quantification of Intact Bioconjugate

This immunoassay-based method is suitable for quantifying intact antibody-drug conjugates or other protein-based bioconjugates.

Workflow Diagram:

cluster_1 ELISA for Intact Bioconjugate P1 Coat plate with antigen specific to the antibody P2 Block non-specific binding sites P1->P2 P3 Add plasma samples containing the bioconjugate P2->P3 P4 Add enzyme-conjugated secondary antibody that binds the payload or linker P3->P4 P5 Add substrate and measure signal P4->P5 P6 Calculate concentration based on a standard curve P5->P6

Caption: Workflow for ELISA-based quantification.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with an antigen that is specifically recognized by the antibody portion of the bioconjugate.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact bioconjugate will bind to the coated antigen.

  • Detection Antibody: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload or a component of the linker (e.g., a tetrazine-modified detection antibody for a TCO-containing linker). This ensures that only the intact conjugate is detected.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate that is converted by the enzyme on the detection antibody, producing a measurable signal.

  • Data Analysis: Measure the signal intensity and calculate the concentration of the intact bioconjugate in the plasma samples by comparing the results to a standard curve generated with known concentrations of the bioconjugate.[9][10][11][12][13]

LC-MS/MS-Based Quantification of Intact Bioconjugate and Free Payload

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that can be used to quantify both the intact bioconjugate and any prematurely released payload in plasma samples.[14]

Workflow Diagram:

cluster_2 LC-MS/MS Analysis Workflow L1 Plasma sample preparation (e.g., protein precipitation or immunoaffinity capture) L2 Separate components by liquid chromatography (LC) L1->L2 L3 Ionize and fragment molecules in the mass spectrometer (MS/MS) L2->L3 L4 Detect and quantify specific fragments of the intact bioconjugate and free payload L3->L4 L5 Determine concentrations based on standard curves L4->L5 cluster_3 Impact of Linker Stability on Therapeutic Outcome S1 Stable Linker in Circulation O1 Maximized Payload Delivery to Target Site S1->O1 O2 Minimized Off-Target Toxicity S1->O2 S2 Unstable Linker in Circulation O3 Premature Payload Release S2->O3 R1 Improved Therapeutic Window O1->R1 O2->R1 O4 Increased Off-Target Toxicity O3->O4 O5 Reduced Therapeutic Efficacy O3->O5 R2 Narrowed Therapeutic Window O4->R2 O5->R2

References

A Comparative Guide to Target Engagement Validation of (R)-Tco4-peg7-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation methods for target engagement of Proteolysis Targeting Chimeras (PROTACs) utilizing the (R)-Tco4-peg7-NH2 linker. This linker incorporates a trans-cyclooctene (B1233481) (Tco) moiety, enabling bioorthogonal click chemistry for advanced applications. We will objectively compare the performance of Tco-based PROTACs with alternative validation strategies, supported by experimental data and detailed protocols.

Introduction to this compound PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound linker is a specialized polyethylene (B3416737) glycol (PEG) based linker that features a Tco group.[3] This Tco moiety allows for a highly specific and rapid reaction with a tetrazine-bearing molecule via inverse electron-demand Diels-Alder cycloaddition (IEDDA), a type of click chemistry.[4][5][] This bioorthogonal reaction enables novel strategies for validating and controlling PROTAC activity.

Core Validation Strategies: A Head-to-Head Comparison

Validating the engagement of a PROTAC with its target is a critical step in development.[7][8] This section compares the use of this compound based PROTACs, often in a "pro-PROTAC" or "clickable" format, against conventional and other advanced methodologies.

Table 1: Comparison of Target Engagement Validation Methods
Method Principle Advantages Disadvantages Typical Throughput
Conventional PROTAC (Western Blot) Direct treatment of cells with the active PROTAC, followed by lysis and immunoblotting to quantify the reduction in the target protein levels.[7][8][9]Simple, widely accessible technique. Directly measures protein degradation.Semi-quantitative. Can be laborious and time-consuming. Does not directly measure target engagement.Low to Medium
This compound PROTAC (Click-Activation) A "caged" or inactive Tco-PROTAC is introduced to cells. A tetrazine-labeled molecule is then added to trigger the "click" reaction, activating the PROTAC and initiating target degradation.High degree of temporal and spatial control. Can be used for targeted delivery to specific cells or tissues. Allows for the study of rapid degradation kinetics.Requires synthesis of both the Tco-PROTAC and the tetrazine activator. The two-component system adds complexity.Medium
NanoBRET/BRET Assays Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc-tagged target protein and a fluorescently labeled tracer or E3 ligase in live cells.[10][11][12]Real-time, quantitative measurement of target engagement and ternary complex formation in live cells. High-throughput compatible.[10][11]Requires genetic modification of cells to express the NanoLuc fusion protein. Can be costly.High
HaloPROTAC System The target protein is fused with a HaloTag. A PROTAC with a chloroalkane linker (HaloPROTAC) covalently binds to the HaloTag, inducing degradation of the fusion protein.[13][14]Covalent and irreversible binding leads to potent degradation.[13] A generalizable platform for any protein that can be tagged.Requires genetic engineering to tag the endogenous protein. The tag itself could potentially interfere with protein function.Medium to High
Quantitative Mass Spectrometry (MS) Unbiased, proteome-wide analysis to quantify changes in protein levels after PROTAC treatment.[15][16]Provides a global view of protein degradation, identifying both on-target and off-target effects. Highly sensitive and quantitative.Requires specialized equipment and expertise. Data analysis can be complex.Low to Medium

Experimental Protocols

Protocol 1: Western Blot for Conventional PROTAC-Induced Degradation

This protocol outlines the essential steps to assess protein degradation via Western Blotting.[7][8][9][17]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: NanoBRET Target Engagement Assay

This protocol provides a method for quantifying PROTAC target engagement in live cells.[10][11][12][18]

  • Cell Preparation:

    • Use cells stably expressing the target protein fused to NanoLuc luciferase.

    • Plate the cells in a white, 96-well assay plate and incubate overnight.

  • Assay Setup:

    • Prepare a solution of the fluorescent tracer specific for the target protein in Opti-MEM.

    • Prepare serial dilutions of the PROTAC compound.

  • Treatment and Measurement:

    • Add the tracer and the PROTAC dilutions to the cells.

    • Add the NanoBRET substrate (e.g., Nano-Glo®) to all wells.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.

    • Measure the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC recycled Ternary_Complex->E3_Ligase releases Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The general mechanism of action for a PROTAC, leading to protein degradation.

Experimental Workflow for Tco-PROTAC Activation

Tco_PROTAC_Workflow start Start: Cells expressing POI add_tco_protac 1. Add inactive This compound PROTAC start->add_tco_protac incubation1 Incubate add_tco_protac->incubation1 add_tetrazine 2. Add Tetrazine-activator incubation1->add_tetrazine click_reaction 3. In-cell Click Reaction (PROTAC Activation) add_tetrazine->click_reaction degradation 4. Target Degradation click_reaction->degradation analysis 5. Analysis (Western Blot, MS, etc.) degradation->analysis end End: Quantify Degradation analysis->end Validation_Methods Target_Engagement Target Engagement Validation Degradation_Measurement Degradation Measurement Target_Engagement->Degradation_Measurement Binding_Assays Direct Binding/Proximity Assays Target_Engagement->Binding_Assays Proteome_Profiling Global Proteome Profiling Target_Engagement->Proteome_Profiling Western_Blot Western Blot Degradation_Measurement->Western_Blot Tco_PROTAC_Activation Tco-PROTAC Activation Degradation_Measurement->Tco_PROTAC_Activation HaloPROTAC HaloPROTAC Degradation_Measurement->HaloPROTAC NanoBRET NanoBRET Binding_Assays->NanoBRET SPR Surface Plasmon Resonance (in vitro) Binding_Assays->SPR Mass_Spectrometry Quantitative MS Proteome_Profiling->Mass_Spectrometry

References

A Comparative Review of PROTACs Utilizing a PEG7 Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that incorporate a polyethylene (B3416737) glycol (PEG) 7 linker. This review summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant biological pathways and experimental workflows.

The strategic design of PROTACs, which function by inducing the degradation of target proteins through the ubiquitin-proteasome system, heavily relies on the linker component connecting the target-binding ligand and the E3 ligase-recruiting moiety. PEG linkers are favored for their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize PROTAC activity.[1] This guide focuses specifically on PROTACs employing a PEG7 linker, highlighting their performance and the experimental protocols used for their evaluation.

The Rise of a Trivalent PROTAC: SIM1

A notable example of a PROTAC utilizing a PEG7 linker is the trivalent PROTAC, SIM1. This innovative molecule was designed to target the Bromo- and Extra-terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in various cancers.[2][3] SIM1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of these BET proteins.[3]

The design of SIM1 was informed by the crystal structure of a bivalent BET inhibitor, MT1, which itself is a homodimer of the BET inhibitor JQ1 connected by a PEG7 linker.[2][4] The solvent-exposed central region of the PEG7 linker in MT1 presented an ideal branching point for the attachment of an E3 ligase ligand, leading to the development of the trivalent SIM1.[2][5]

Performance Data of a PEG7-Utilizing PROTAC

The efficacy of SIM1 in degrading BET proteins has been quantitatively assessed and compared to bivalent PROTACs like MZ1. The following table summarizes the half-maximal degradation concentration (DC50) values for SIM1 across different BET proteins.

CompoundTarget ProteinDC50 (nM) in HEK293 cells (4h treatment)E3 Ligase Recruited
SIM1 BRD20.7 - 9.5VHL
BRD30.7 - 9.5VHL
BRD40.7 - 9.5VHL
MZ1 BRD225 - 920VHL
BRD325 - 920VHL
BRD425 - 920VHL

Data compiled from literature.[6]

These data indicate that the trivalent PROTAC SIM1, featuring a PEG7 linker architecture, demonstrates significantly enhanced degradation potency for BET proteins compared to the bivalent PROTAC MZ1.[6]

Visualizing the Mechanism and Workflow

To understand the processes involved in the action and evaluation of these PROTACs, the following diagrams, generated using the DOT language, illustrate the general mechanism of PROTACs and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (with PEG7 Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Evaluation Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture protac_treatment PROTAC Treatment (e.g., SIM1) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

This section provides a detailed methodology for a key experiment in the evaluation of PROTACs that degrade BET proteins.

Western Blot Analysis for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing BRD4 (e.g., HEK293, cancer cell lines like MV4;11)

  • PROTAC of interest (e.g., SIM1) dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against BRD4 overnight at 4°C.[9]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[9]

    • Capture the chemiluminescent signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.[9]

Signaling Pathway of BET Proteins

The following diagram illustrates a simplified signaling pathway involving BET proteins, the targets of the PROTACs discussed.

BET_Signaling_Pathway Simplified BET Protein Signaling Pathway BET BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Transcription_Factors Transcription Factors (e.g., NF-κB, c-Myc) BET->Transcription_Factors Recruits Chromatin Chromatin Acetylated_Histones->Chromatin RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II Activates Gene_Expression Target Gene Expression (e.g., Oncogenes) RNA_Pol_II->Gene_Expression Promotes Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth

Caption: Role of BET proteins in transcriptional regulation.

By binding to acetylated histones on chromatin, BET proteins recruit transcriptional machinery, including transcription factors like c-Myc and NF-κB, to drive the expression of genes involved in cell proliferation and survival.[10][11] The degradation of BET proteins by PROTACs such as SIM1 disrupts this process, leading to the downregulation of oncogenic signaling pathways.[1]

Conclusion

The use of a PEG7 linker in the design of PROTACs, as exemplified by the trivalent PROTAC SIM1, can lead to highly potent and effective protein degraders. The enhanced degradation efficiency observed with SIM1 highlights the importance of linker composition and overall PROTAC architecture in achieving desired therapeutic outcomes. The detailed experimental protocols provided in this guide offer a foundation for the evaluation of these and other novel PROTAC molecules. Further research into the structure-activity relationships of different linker types and lengths will continue to advance the field of targeted protein degradation.

References

Safety Operating Guide

Prudent Disposal of (R)-Tco4-peg7-NH2: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any procedure, it is crucial to handle (R)-Tco4-peg7-NH2 with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory.

Ensure adequate ventilation in the work area to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

II. Step-by-Step Disposal Procedure

The disposal of this compound, as with any laboratory chemical, should be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant and sealable container for waste collection.

    • The container must be in good condition and free from leaks.

    • Label the container clearly with the full chemical name: "this compound".

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Trans-cyclooctene (B1233481) (TCO) compounds are known to have a limited shelf-life and can isomerize to the less reactive cis-cyclooctene (CCO) form. While this may reduce its reactivity in click chemistry, it is still prudent to handle the waste as a reactive chemical.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with all necessary information about the waste material.

    • Crucially, do not dispose of this compound down the drain or in the regular trash. PEGylated compounds, while often biodegradable, can impact wastewater treatment processes[1].

III. Properties of Structurally Similar Compounds

To provide context for the handling and disposal of this compound, the following table summarizes the properties of related TCO-PEG-amine compounds.

PropertyTCO-PEG2-amineTCO-PEG3-amineTCO-PEG4-amine
Molecular Formula Not specifiedC17H32N2O5C19H36N2O6
Molecular Weight Not specified344.5 g/mol 388.5 g/mol
CAS Number 2141981-87-31800507-93-02243569-24-4
Purity >95%95%95%
Storage Condition -20°C-20°C-20°C
Solubility DMSO, DCM, DMFDMSO, DCM, DMFDMSO, DCM, DMF

Data sourced from BroadPharm product pages.[2][3][4]

IV. General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste, including compounds like this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Storage & Handling cluster_2 Disposal Coordination cluster_3 Final Disposal A Generate Chemical Waste (this compound) B Segregate Waste into Labeled, Compatible Container A->B Step 1 C Store in Designated Waste Accumulation Area B->C Step 2 D Log Waste in Inventory System C->D Step 3 E Contact EHS or Licensed Waste Contractor D->E Step 4 F Schedule Waste Pickup E->F Step 5 G Waste Manifesting and Transport F->G Step 6 H Proper Disposal via Incineration or Landfill G->H Step 7

Caption: General workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide and is based on the properties of similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical. If a Safety Data Sheet (SDS) becomes available for this compound, its recommendations should be followed.

References

Personal protective equipment for handling (R)-Tco4-peg7-NH2

Author: BenchChem Technical Support Team. Date: December 2025

The primary hazards associated with compounds containing a tetrazine component include potential skin, eye, and respiratory irritation.[1][2] The PEG component is generally considered to have low toxicity but may cause mild irritation.[1] Therefore, a comprehensive approach to personal protective equipment (PPE) and safe handling is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE for handling (R)-Tco4-peg7-NH2.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Gloves must be inspected for integrity before use and disposed of after each use.[1][3]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound. For high-risk operations, a face shield is also recommended.[1][2]
Body Protection Laboratory coatA standard, fully-buttoned lab coat should be worn to protect skin and personal clothing. For handling energetic materials, a flame-resistant lab coat is advisable.[1][2]
Respiratory Protection Fume hood or respiratorWork should be conducted in a chemical fume hood to minimize inhalation of dust or aerosols.[1] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][4]

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical to mitigate exposure risks. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use a grounded balance - Weigh directly into the reaction vessel prep->weigh dissolve Dissolution - Use appropriate solvent (e.g., DMSO, DMF) - Prepare stock solution weigh->dissolve reaction Reaction - Add to reaction mixture - Monitor the reaction dissolve->reaction cleanup Cleanup - Quench reaction - Clean glassware reaction->cleanup disposal Waste Disposal - Segregate waste - Dispose in labeled containers cleanup->disposal

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste generated should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Includes unused compound, contaminated weigh paper, and pipette tips. Dispose of in a labeled hazardous waste container.[1]
Liquid Waste Includes solutions containing the compound and solvent rinses of glassware. Dispose of in a labeled hazardous waste container.[1]
Contaminated Sharps Includes needles and syringes used to handle solutions of the compound. Dispose of in a designated sharps container.[1]
Contaminated PPE Includes used gloves and disposable lab coats. Dispose of in a labeled hazardous waste bag.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary to mitigate harm.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[2] Seek medical attention if you feel unwell.[2]

  • Spill : For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact the institution's environmental health and safety department. Ensure cleanup is performed by personnel wearing appropriate PPE.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.